Product packaging for 3,4-diethyl-1H-pyrrole-2-carbaldehyde(Cat. No.:CAS No. 1006-26-4)

3,4-diethyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B169316
CAS No.: 1006-26-4
M. Wt: 151.21 g/mol
InChI Key: AUYWSUQOZBWQFZ-UHFFFAOYSA-N
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Description

3,4-diethyl-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620163. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B169316 3,4-diethyl-1H-pyrrole-2-carbaldehyde CAS No. 1006-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-diethyl-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-7-5-10-9(6-11)8(7)4-2/h5-6,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYWSUQOZBWQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC(=C1CC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326880
Record name 3,4-diethyl-2-formylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-26-4
Record name 3,4-diethyl-2-formylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,4-diethyl-1H-pyrrole-2-carbaldehyde CAS number

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3,4-diethyl-1H-pyrrole-2-carbaldehyde

CAS Number: 1006-26-4

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the chemical properties, synthesis, and applications of this compound. This substituted pyrrole is a valuable heterocyclic building block, particularly in the synthesis of porphyrin-based therapeutic agents.

Chemical and Physical Properties

This compound is a stable, substituted aromatic aldehyde. Its physical and chemical properties are summarized below, providing essential data for laboratory and development settings.

PropertyValueReference
CAS Number 1006-26-4[1][2]
Molecular Formula C₉H₁₃NO[3]
Molecular Weight 151.21 g/mol [3]
Melting Point 42-45 °C[3]
Boiling Point 244 °C[3]
Density 1.042 g/cm³[3]
Flash Point 107 °C[3]
InChIKey AUYWSUQOZBWQFZ-UHFFFAOYSA-N[3]
Canonical SMILES CCC1=C(C=C(N1)C=O)CC[3]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the Vilsmeier-Haack formylation of the corresponding 3,4-diethylpyrrole precursor.[4] This reaction is a reliable and widely used method for the formylation of electron-rich heterocycles like pyrroles.[5][6][7]

Vilsmeier-Haack Reaction: A Representative Protocol

The following protocol is a detailed, representative procedure for the formylation of a pyrrole substrate, based on the well-established method for the parent pyrrole.[8] This can be adapted for the synthesis of the title compound starting from 3,4-diethylpyrrole.

Materials:

  • 3,4-Diethylpyrrole (1.0 mole)

  • N,N-Dimethylformamide (DMF) (1.1 moles)

  • Phosphorus oxychloride (POCl₃) (1.1 moles)

  • Dichloromethane (or ethylene dichloride)

  • Sodium acetate trihydrate

  • Deionized water

  • Saturated aqueous sodium carbonate solution

  • Anhydrous magnesium sulfate

  • Petroleum ether (or hexanes) for recrystallization

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride drying tube, add N,N-Dimethylformamide (DMF). Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel to the cooled DMF, ensuring the internal temperature is maintained below 20 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for approximately 15-30 minutes to allow for the complete formation of the chloroiminium salt (Vilsmeier reagent).

  • Formylation: Re-cool the mixture in an ice bath and add dichloromethane as a solvent.

  • Prepare a solution of 3,4-diethylpyrrole in dichloromethane. Add this solution dropwise to the stirred Vilsmeier reagent mixture, maintaining the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 15-30 minutes.

  • Hydrolysis: Cool the reaction mixture to room temperature. In a separate, large beaker, prepare a solution of sodium acetate trihydrate in water.

  • Carefully and slowly pour the reaction mixture into the stirred sodium acetate solution. An exothermic reaction will occur.

  • Heat the resulting mixture to reflux for 15 minutes with vigorous stirring to ensure complete hydrolysis of the iminium intermediate.

  • Work-up and Purification: Cool the mixture and transfer it to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine all organic extracts and wash sequentially with saturated aqueous sodium carbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like petroleum ether or hexanes to yield pure this compound.

Key Applications in Drug Development

Pyrrole-2-carbaldehyde derivatives are crucial intermediates in medicinal chemistry.[9] this compound is particularly significant as a precursor for the synthesis of β-substituted porphyrins and related macrocycles.[4] These structures are foundational to the development of agents for Photodynamic Therapy (PDT), a treatment modality for various cancers and other diseases.[10]

The ethyl groups at the 3 and 4 positions provide increased lipophilicity and influence the electronic properties of the final porphyrin, which can modulate its photosensitizing efficiency and biodistribution.

Mandatory Visualizations

Synthetic Pathway Diagrams

The following diagrams illustrate the key chemical transformations discussed in this guide.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Nucleophilic Attack POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Pyrrole 3,4-Diethylpyrrole Pyrrole->Iminium_Intermediate Electrophilic Substitution Aldehyde 3,4-diethyl-1H-pyrrole- 2-carbaldehyde Iminium_Intermediate->Aldehyde Hydrolysis (H₂O)

Caption: Workflow for the Vilsmeier-Haack formylation of 3,4-diethylpyrrole.

Porphyrin_Synthesis cluster_condensation Condensation & Cyclization Pyrrole_Aldehyde 3,4-diethyl-1H-pyrrole- 2-carbaldehyde Porphyrinogen Porphyrinogen (Unstable Intermediate) Pyrrole_Aldehyde->Porphyrinogen Acid Catalysis Pyrrole_Moiety Pyrrole or Dipyrromethane Pyrrole_Moiety->Porphyrinogen Condensation Porphyrin β-Substituted Porphyrin (e.g., for PDT) Porphyrinogen->Porphyrin Oxidation (e.g., DDQ, air)

Caption: Logical pathway for the synthesis of porphyrins using the title compound.

References

An In-depth Technical Guide to the Synthesis of 3,4-diethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3,4-diethyl-1H-pyrrole-2-carbaldehyde, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. The synthesis involves a two-step process: the initial construction of the 3,4-diethyl-1H-pyrrole core followed by its formylation to introduce the aldehyde functionality at the C2 position. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-stage process. The first stage focuses on the construction of the 3,4-disubstituted pyrrole ring system. A reliable method for this is the reaction of ethyl isocyanoacetate with a suitable nitroalkene, followed by hydrolysis and decarboxylation. The second stage involves the introduction of a formyl group onto the pyrrole ring, which can be accomplished via the Vilsmeier-Haack reaction.

Synthesis_Pathway cluster_0 Stage 1: Synthesis of 3,4-diethyl-1H-pyrrole cluster_1 Stage 2: Vilsmeier-Haack Formylation Ethyl isocyanoacetate Ethyl isocyanoacetate Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate Ethyl isocyanoacetate->Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate DBU, THF/IPA 3-Nitro-3-hexene 3-Nitro-3-hexene 3-Nitro-3-hexene->Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate 3,4-diethyl-1H-pyrrole 3,4-diethyl-1H-pyrrole Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate->3,4-diethyl-1H-pyrrole 1. NaOH, H2O 2. Heat This compound This compound 3,4-diethyl-1H-pyrrole->this compound Vilsmeier Reagent, then H2O DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent POCl3 POCl3 POCl3->Vilsmeier Reagent

Synthesis of this compound

Experimental Protocols

Stage 1: Synthesis of 3,4-diethyl-1H-pyrrole

This stage involves a multi-step procedure starting from the preparation of the nitroalkene precursor, followed by the pyrrole ring formation and subsequent decarboxylation. The following protocol is adapted from a procedure published in Organic Syntheses.[1]

A. Preparation of 4-Acetoxy-3-nitrohexane

  • To a flask containing 3-nitro-4-hexanol (2.24 mol), add 1 mL of concentrated sulfuric acid and cool in an ice bath.

  • Slowly add acetic anhydride (2.35 mol) while maintaining the temperature below 60 °C.

  • After the addition is complete, stir the mixture for 1 hour.

  • Remove the lower boiling components (acetic anhydride and acetic acid) by vacuum distillation.

B. Synthesis of Ethyl 3,4-diethylpyrrole-2-carboxylate

  • In a three-necked round-bottomed flask, combine 4-acetoxy-3-nitrohexane (0.54 mol), ethyl isocyanoacetate (0.45 mol), anhydrous tetrahydrofuran (320 mL), and anhydrous isopropyl alcohol (130 mL).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1 mol) to the mixture, maintaining the temperature between 20-30 °C using an ice bath.

  • After the addition, stir the mixture at room temperature for 12-15 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a biphasic mixture of aqueous 10% hydrochloric acid and diethyl ether.

  • Separate the aqueous layer and extract with diethyl ether.

  • Combine the organic layers, wash with 10% hydrochloric acid, and dry over magnesium sulfate.

  • Remove the ether under reduced pressure to obtain crude ethyl 3,4-diethylpyrrole-2-carboxylate.

C. Synthesis of 3,4-diethyl-1H-pyrrole

  • Hydrolyze the crude ethyl 3,4-diethylpyrrole-2-carboxylate with a solution of sodium hydroxide in water.

  • Heat the resulting solution to effect decarboxylation.

  • Isolate and purify the 3,4-diethyl-1H-pyrrole.

Stage 2: Vilsmeier-Haack Formylation of 3,4-diethyl-1H-pyrrole

This procedure is an adaptation of the Vilsmeier-Haack formylation of unsubstituted pyrrole.[2] The reaction utilizes a pre-formed Vilsmeier reagent from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

  • In a flask, cool a solution of 3,4-diethyl-1H-pyrrole in DMF to 0 °C.

  • Slowly add a solution of the Vilsmeier reagent (prepared from DMF and POCl₃) to the pyrrole solution, maintaining the low temperature.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an appropriate time (monitoring by TLC is recommended).

  • Upon completion, pour the reaction mixture into a solution of sodium acetate in water at 0 °C and stir.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Quantitative Data

CompoundStarting MaterialsReagents and SolventsYieldMelting Point (°C)Boiling Point (°C)
Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate 4-Acetoxy-3-nitrohexane, Ethyl isocyanoacetateDBU, THF, Isopropyl alcohol~86%N/AN/A
3,4-diethyl-1H-pyrrole Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylateNaOH, H₂ON/AN/AN/A
This compound 3,4-diethyl-1H-pyrrole, DMF, POCl₃Sodium acetate, Diethyl ether~77%N/AN/A

Note: Yields are based on literature for analogous reactions and may vary.

Structure and Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
3,4-diethyl-1H-pyrrole C₈H₁₃N123.20N/A
This compound C₉H₁₃NO151.21N/A

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final product.

Experimental_Workflow cluster_stage1 Stage 1: Pyrrole Synthesis cluster_stage2 Stage 2: Formylation Start1 Start: 4-Acetoxy-3-nitrohexane & Ethyl isocyanoacetate Reaction1 Cyclization with DBU Start1->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Intermediate Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate Workup1->Intermediate Hydrolysis Saponification (NaOH) Intermediate->Hydrolysis Decarboxylation Decarboxylation (Heat) Hydrolysis->Decarboxylation Product1 3,4-diethyl-1H-pyrrole Decarboxylation->Product1 Start2 Start: 3,4-diethyl-1H-pyrrole Reaction2 Vilsmeier-Haack Reaction Start2->Reaction2 ReagentPrep Vilsmeier Reagent (DMF + POCl3) ReagentPrep->Reaction2 Workup2 Aqueous Workup & Extraction Reaction2->Workup2 Purification Column Chromatography Workup2->Purification Product2 This compound Purification->Product2

Experimental Workflow for the Synthesis

This technical guide provides a solid foundation for the synthesis of this compound. Researchers should note that while the provided protocols are based on established and reliable methods, optimization of reaction conditions may be necessary to achieve the desired yields and purity for their specific applications. Standard laboratory safety precautions should be followed throughout all experimental procedures.

References

Spectroscopic and Synthetic Profile of 3,4-diethyl-1H-pyrrole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-diethyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its spectroscopic characteristics and a detailed protocol for its synthesis. Due to the limited availability of direct experimental spectroscopic data in publicly accessible literature, this document presents a combination of data extrapolated from closely related analogs and established synthetic methodologies. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar compounds.

Spectroscopic Data

While specific experimental spectra for this compound are not readily found in peer-reviewed literature, the following tables summarize the expected spectroscopic data based on the analysis of analogous compounds, such as 3,4-dimethyl-1H-pyrrole-2-carbaldehyde and other substituted pyrroles. These predicted values provide a strong baseline for the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5s1HCHO
~6.9d1HH-5
~2.7q4H-CH₂-CH₃
~1.2t6H-CH₂-CH₃
>10.0br s1HNH

Solvent: CDCl₃. Predicted shifts are based on data for similar pyrrole-2-carbaldehydes.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~178C=O (aldehyde)
~135C-2
~130C-3
~128C-4
~118C-5
~20-CH₂-CH₃
~15-CH₂-CH₃

Solvent: CDCl₃. Predicted shifts are based on data for analogous compounds.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
~2970, ~2930, ~2870Medium-StrongC-H Stretch (Aliphatic)
~1650StrongC=O Stretch (Aldehyde)
~1550MediumC=C Stretch (Pyrrole Ring)
~1460, ~1380MediumC-H Bend (Aliphatic)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
[M]+HighMolecular Ion
[M-1]+MediumLoss of H from aldehyde
[M-29]+HighLoss of CHO group
[M-15]+MediumLoss of CH₃ from ethyl group

Predicted for Electron Ionization (EI) Mass Spectrometry. The exact molecular weight of C₉H₁₃NO is approximately 151.21 g/mol .

Experimental Protocols

The most common and efficient method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as pyrrole.

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a general procedure that can be adapted for the specific synthesis of this compound, starting from 3,4-diethylpyrrole.

Materials:

  • 3,4-diethylpyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Sodium acetate trihydrate (CH₃COONa·3H₂O)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Formation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a complex.

  • Reaction with Pyrrole: After the addition of POCl₃ is complete, add anhydrous dichloromethane (or 1,2-dichloroethane) to the flask. To this mixture, add a solution of 3,4-diethylpyrrole in the same anhydrous solvent dropwise via the dropping funnel, while maintaining the low temperature.

  • Reaction Completion: After the addition of the pyrrole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to reflux for a period of time to ensure completion (monitoring by TLC is recommended).

  • Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium acetate trihydrate to hydrolyze the intermediate iminium salt. After the addition, heat the mixture to reflux for a short period.

  • Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure this compound.

Visualizations

The following diagrams illustrate the key chemical transformation and a general workflow for the characterization of the synthesized compound.

Vilsmeier_Haack_Reaction cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Pyrrole 3,4-diethylpyrrole Intermediate Iminium Salt Intermediate Pyrrole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack reaction for the synthesis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy (Optional) Purification->UV_Vis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation UV_Vis->Structure_Confirmation

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Technical Guide: Physicochemical and Synthetic Profile of 3,4-diethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-diethyl-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative of interest in medicinal chemistry and drug discovery. The pyrrole scaffold is a common motif in a variety of biologically active compounds. This technical guide provides a summary of the known physical characteristics of this compound, a detailed experimental protocol for its synthesis, and a conceptual workflow for its evaluation in a drug discovery context.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic and biological applications.

PropertyValueReference
CAS Number 1006-26-4[1]
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
Melting Point 42-45 °C[1]
Boiling Point 244 °C[1]
Density 1.042 g/cm³[1]
Flash Point 107 °C[1]

Spectral Data

Expected ¹H NMR Spectral Data (in CDCl₃): The proton NMR spectrum is expected to show signals for the aldehyde proton (around 9.5 ppm), the pyrrole NH proton (a broad signal, typically > 9.0 ppm), the pyrrole ring proton, and the protons of the two ethyl groups (quartets for the CH₂ and triplets for the CH₃ groups).

Expected ¹³C NMR Spectral Data (in CDCl₃): The carbon NMR spectrum will feature a signal for the carbonyl carbon of the aldehyde group (around 180 ppm), signals for the sp² hybridized carbons of the pyrrole ring, and signals for the carbons of the ethyl substituents.

Expected IR Spectral Data: The infrared spectrum is expected to show a characteristic strong absorption band for the C=O stretching of the aldehyde group in the region of 1650-1680 cm⁻¹. A broad band corresponding to the N-H stretching of the pyrrole ring is also expected around 3200-3400 cm⁻¹.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. The following is a detailed protocol for the synthesis of this compound from 3,4-diethyl-1H-pyrrole.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Pyrrole 3,4-diethyl-1H-pyrrole Product This compound Pyrrole->Product Formylation Vilsmeier Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier->Product

Figure 1. Synthesis of this compound.

Materials:

  • 3,4-diethyl-1H-pyrrole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate trihydrate

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Heating mantle

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Rotary evaporator

Procedure:

  • Formation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, place anhydrous N,N-dimethylformamide (1.1 equivalents). Cool the flask in an ice bath. To the cooled and stirred DMF, add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel over a period of 15 minutes, maintaining the internal temperature between 10-20 °C. An exothermic reaction will occur, forming the Vilsmeier reagent complex.

  • Reaction with Pyrrole: After the addition of POCl₃ is complete, remove the ice bath and stir the mixture for an additional 15 minutes at room temperature. Re-cool the mixture in an ice bath and add anhydrous 1,2-dichloroethane. Once the internal temperature is below 5 °C, add a solution of 3,4-diethyl-1H-pyrrole (1.0 equivalent) in anhydrous 1,2-dichloroethane dropwise over 1 hour.

  • Reaction Completion and Work-up: After the addition of the pyrrole is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes. Cool the reaction mixture to room temperature.

  • Hydrolysis: Carefully add a solution of sodium acetate trihydrate (5.5 equivalents) in water to the reaction mixture. Reflux the mixture with vigorous stirring for another 15 minutes.

  • Extraction: Cool the mixture and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with diethyl ether. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Logical Workflow for Biological Evaluation

While specific signaling pathways for this compound are not yet elucidated, a general workflow for its initial biological evaluation in a drug discovery context can be proposed. This workflow outlines the logical progression from initial screening to more detailed mechanistic studies.

G cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase A Synthesis and Purification of This compound B Initial High-Throughput Screening (e.g., cell viability, target-based assays) A->B C Hit Identification and Validation B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D E In Vitro Pharmacological Profiling (IC50/EC50 determination, selectivity) D->E F Mechanism of Action Studies (e.g., target engagement, pathway analysis) E->F G In Vivo Efficacy and PK/PD Studies F->G H Preclinical Development G->H

Figure 2. A generalized workflow for the biological evaluation of a novel chemical entity.

This workflow begins with the synthesis and purification of the compound, followed by high-throughput screening to identify any biological activity. Promising "hits" are then validated and subjected to lead optimization to improve their properties. Subsequent stages involve detailed in vitro and in vivo studies to determine the mechanism of action, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) profiles, ultimately leading to preclinical development.

Conclusion

This compound is a molecule with potential for further investigation in the field of medicinal chemistry. This guide provides foundational information on its physical properties and a reliable synthetic method. The outlined biological evaluation workflow offers a strategic approach for researchers and drug development professionals to explore its therapeutic potential. Further studies are warranted to fully characterize its spectral properties and to investigate its biological activities and potential mechanisms of action.

References

An In-depth Technical Guide to the Reactivity Profile of Substituted Pyrrole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and reactivity of substituted pyrrole-2-carbaldehydes, a class of heterocyclic compounds pivotal to pharmaceutical synthesis and materials science.[1][2] Their value stems from a unique molecular architecture: an electron-rich aromatic pyrrole ring combined with a versatile aldehyde functional group.[3] This duality allows for a wide array of chemical transformations, making them ideal building blocks for complex molecular design.

Synthesis of Substituted Pyrrole-2-carbaldehydes

The construction of the substituted pyrrole-2-carbaldehyde scaffold can be achieved through several key synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a premier method for the formylation of electron-rich heterocycles, including pyrroles.[4][5] The reaction involves an electrophilic aromatic substitution using a Vilsmeier reagent, an iminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7]

The reaction proceeds preferentially at the electron-rich C-2 (α) position of the pyrrole ring.[7][8] The regioselectivity is influenced by both electronic and steric factors; bulky substituents on the pyrrole nitrogen can hinder attack at the α-position, leading to increased formation of the β-formylated product.[9]

Vilsmeier_Haack_Mechanism cluster_1 Reagent Formation cluster_2 Electrophilic Substitution cluster_3 Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent (Iminium Cation) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ Pyrrole Substituted Pyrrole Intermediate Sigma Complex Pyrrole->Intermediate + Vilsmeier Reagent IminiumProduct Iminium Salt Product Intermediate->IminiumProduct - H⁺ FinalProduct Pyrrole-2-carbaldehyde IminiumProduct->FinalProduct + H₂O H2O H₂O (Workup)

Figure 1. Vilsmeier-Haack formylation of a substituted pyrrole.
Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a foundational method for constructing the pyrrole ring itself. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions.[10][11] To yield a pyrrole-2-carbaldehyde, the 1,4-dicarbonyl precursor must already contain the aldehyde functionality or a protected equivalent. The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring.[12][13]

Paal_Knorr_Mechanism Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal + R-NH₂ Amine R-NH₂ Cyclized 2,5-Dihydroxytetrahydropyrrole Derivative Hemiaminal->Cyclized Intramolecular Attack Pyrrole Substituted Pyrrole Cyclized->Pyrrole - 2H₂O

Figure 2. Paal-Knorr synthesis of a substituted pyrrole.
Modern Synthetic Approaches: Oxidative Annulation

Recent advancements have led to greener and more efficient syntheses. One such method is the de novo synthesis of pyrrole-2-carbaldehydes via an iodine/copper-mediated oxidative annulation. This approach utilizes readily available aryl methyl ketones, arylamines, and acetoacetate esters.[14] The proposed mechanism involves a sequence of iodination, Kornblum oxidation, condensation, cyclization, and finally, oxidative aromatization, with molecular oxygen serving as the terminal oxidant for the aldehyde oxygen.[14] This method avoids harsh oxidants and provides good yields for a range of substituted products.[14]

Table 1: Selected Synthesis Methods for Substituted Pyrrole-2-carbaldehydes

Method Substrates Key Reagents/Conditions Yield Reference
Vilsmeier-Haack N-Substituted Pyrroles DMF, POCl₃, then H₂O workup Good to Excellent [6][15]
Paal-Knorr 1,4-Dicarbonyls, Amines Weak acid (e.g., Acetic Acid) Variable [10][11]

| Oxidative Annulation | Aryl methyl ketones, Arylamines, Acetoacetate esters | CuCl₂, I₂, O₂, DMSO, 100°C | Up to 74% |[14] |

Reactivity Profile

The reactivity of substituted pyrrole-2-carbaldehydes is dictated by the interplay between the aldehyde group and the pyrrole ring.

Reactions at the Aldehyde Group

The aldehyde functionality is a hub for a variety of nucleophilic addition and condensation reactions, making it a versatile handle for molecular elaboration.[3]

  • Condensation Reactions: The aldehyde readily reacts with primary amines to form Schiff bases (imines), with hydrazines to yield hydrazones, and with hydroxylamines to form oximes.[3]

  • Carbon-Carbon Bond Formation: It can participate in Wittig reactions to introduce alkenyl groups or undergo addition with Grignard reagents to form secondary alcohols.[3]

  • Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding pyrrole-2-carboxylic acid or reduced to pyrrole-2-methanol, providing access to different functional groups.[16]

Reactions on the Pyrrole Ring

The pyrrole ring is inherently electron-rich and reactive towards electrophiles. However, the C2-aldehyde group is electron-withdrawing, which deactivates the ring relative to unsubstituted pyrrole.[16]

  • Electrophilic Aromatic Substitution: Substitution typically occurs at the C4 position, which is the most electron-rich site after C2 is occupied and deactivated. Common electrophilic substitutions include halogenation, nitration, and Friedel-Crafts reactions.[3][17] The attack at C2 is preferred in unsubstituted pyrrole because the intermediate carbocation is stabilized by more resonance structures.[16][17]

  • N-Substitution: The N-H proton is weakly acidic and can be removed by a strong base. The resulting pyrrolide anion is nucleophilic and can be readily alkylated or acylated at the nitrogen atom.[8]

  • Lithiation: Direct lithiation or halogen-lithium exchange can generate lithiated pyrrole species, which are powerful nucleophiles for introducing a wide variety of substituents onto the ring.[18]

Cycloaddition Reactions

The pyrrole system can participate in various cycloaddition reactions, leading to the formation of complex, fused heterocyclic systems.

  • [4+2] Cycloadditions (Diels-Alder): While pyrrole itself is a reluctant diene, N-substituted pyrroles, particularly those with electron-withdrawing groups on the nitrogen, can undergo Diels-Alder reactions.[19]

  • [6+2] Cycloadditions: Pyrrole-2-carbinols (the reduced form of the carbaldehydes) can be dehydrated to form reactive 2-methide-2H-pyrroles (azafulvenes).[20][21] These intermediates can undergo organocatalytic, enantioselective [6+2] cycloadditions with aldehydes to produce densely substituted pyrrolizine motifs, which are present in many natural products.[20][21]

Reactivity_Profile cluster_aldehyde Reactions at Aldehyde (C=O) cluster_ring Reactions on Pyrrole Ring Start Substituted Pyrrole-2-carbaldehyde Condensation Condensation (e.g., + R-NH₂) Start->Condensation Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction Wittig Wittig Reaction Start->Wittig EAS Electrophilic Substitution (at C4/C5) Start->EAS N_Sub N-Alkylation/ N-Acylation Start->N_Sub Cycloaddition Cycloaddition (e.g., [6+2]) Start->Cycloaddition Imine Imine/Schiff Base Condensation->Imine Acid Carboxylic Acid Oxidation->Acid Alcohol Alcohol Reduction->Alcohol Alkene Alkene Wittig->Alkene SubstitutedRing Ring-Functionalized Pyrrole EAS->SubstitutedRing N_Substituted N-Substituted Pyrrole N_Sub->N_Substituted FusedSystem Fused Heterocycle (e.g., Pyrrolizine) Cycloaddition->FusedSystem

Figure 3. General reactivity pathways of substituted pyrrole-2-carbaldehydes.

Table 2: Representative Data for [6+2] Cycloaddition of Pyrrole-2-carbinol Derivatives

Pyrrole-2-carbinol Substituent Aldehyde Yield (%) Enantiomeric Ratio (e.r.) Reference
Phenyl Phenylacetaldehyde 65 98.5:1.5 [20]
4-Methoxyphenyl Phenylacetaldehyde 70 98:2 [20]
4-Bromophenyl Phenylacetaldehyde 51 98.5:1.5 [20][21]

| 2-Methylphenyl | Phenylacetaldehyde | 35 | 91:9 |[20] |

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of Pyrrole

This protocol is a generalized procedure based on established methods.[22][23]

  • Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place N,N-dimethylformamide (DMF, 1.1 equiv). Cool the flask in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equiv) dropwise while maintaining the internal temperature between 10–20°C. An exothermic reaction forms the Vilsmeier reagent complex. Remove the ice bath and stir for 15-20 minutes.

  • Reaction with Pyrrole: Cool the mixture again in an ice bath and add a suitable solvent (e.g., ethylene dichloride). Once the temperature is below 10°C, add a solution of the substituted pyrrole (1.0 equiv) in the same solvent dropwise.

  • Reaction Completion: After addition, allow the mixture to warm to room temperature and then heat under reflux for 15-30 minutes to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture and cautiously add a solution of sodium acetate trihydrate (e.g., 5-6 equivalents) in water. Heat the mixture again to reflux for 15 minutes to hydrolyze the iminium intermediate.

  • Extraction and Purification: After cooling, separate the organic layer. Extract the aqueous phase with a suitable solvent (e.g., ether or ethyl acetate). Combine the organic extracts, wash with saturated sodium carbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.[22][24]

Protocol 2: Iodine/Copper-Mediated Oxidative Annulation

This protocol is based on the method developed by Wu et al.[14]

  • Reaction Setup: To an oven-dried reaction tube, add the aryl methyl ketone (1.0 equiv), arylamine (1.2 equiv), acetoacetate ester (1.5 equiv), CuCl₂ (0.5 mmol), and I₂ (1.6 mmol).

  • Solvent and Atmosphere: Add dimethyl sulfoxide (DMSO) as the solvent and ensure the reaction is conducted under an oxygen atmosphere (e.g., using an O₂ balloon).

  • Reaction: Stir the mixture at 100°C for the required time (monitored by TLC).

  • Workup and Purification: After cooling to room temperature, quench the reaction with a saturated solution of Na₂S₂O₃. Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by silica gel column chromatography to afford the polysubstituted pyrrole-2-carbaldehyde.[14]

Protocol 3: Organocatalytic [6+2] Cycloaddition of a Pyrrole-2-carbinol

This protocol is adapted from the work on enantioselective cycloadditions.[21]

  • Reaction Setup: To a vial, add the 1H-pyrrol-2-yl carbinol (1.0 equiv, 0.20 mmol), the aryl acetaldehyde (3.0 equiv, 0.60 mmol), the BINOL-phosphoric acid catalyst (10 mol %), and 4 Å molecular sieves (80 mg).

  • Solvent: Add the solvent (e.g., o-xylene, 2 mL).

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Purification: Directly purify the reaction mixture by flash column chromatography on silica gel to yield the 2,3-dihydro-1H-pyrrolizin-3-ol product. The diastereomeric and enantiomeric ratios can be determined by ¹H NMR and HPLC on a chiral stationary phase, respectively.[21]

References

The Genesis and Advancement of Dialkylpyrrole Aldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dialkylpyrrole aldehydes represent a pivotal class of heterocyclic compounds that have garnered significant attention in organic synthesis and medicinal chemistry. Their unique structural features and reactivity have paved the way for their use as versatile intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. This in-depth technical guide elucidates the discovery and historical evolution of dialkylpyrrole aldehydes, detailing the seminal synthetic methodologies that have enabled their preparation. Furthermore, it explores their biological significance, shedding light on their interactions with cellular pathways and their potential as therapeutic agents. This document provides detailed experimental protocols for key synthetic transformations and presents quantitative data in a structured format to facilitate comparative analysis.

Discovery and Historical Context

The journey into the world of pyrrole derivatives began in the late 19th century with the pioneering work of German chemists Carl Paal and Ludwig Knorr.[1][2] In 1884, they independently reported methods for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds, a reaction now famously known as the Paal-Knorr synthesis.[1][3] This foundational work laid the groundwork for the systematic exploration of the pyrrole scaffold.

While the initial focus was on the synthesis of the core pyrrole ring, the introduction of a formyl group to create pyrrole aldehydes opened up new avenues for chemical exploration. The first synthesis of a pyrrole-2-carbaldehyde was achieved through the condensation of glucose and alkylamines under acidic conditions.[4] However, the deliberate and efficient synthesis of dialkylpyrrole aldehydes is most notably attributed to the advent of the Vilsmeier-Haack reaction. In 1927, Anton Vilsmeier and Albrecht Haack discovered that electron-rich aromatic and heteroaromatic compounds could be formylated using a reagent prepared from a substituted formamide and phosphorus oxychloride.[5] This reaction proved to be highly effective for the formylation of dialkylpyrroles, providing a direct and versatile route to this important class of compounds.

The Knorr pyrrole synthesis, also developed by Ludwig Knorr in 1884, provided another pathway to highly substituted pyrroles, which could then be functionalized to introduce an aldehyde group.[6][7] This method involves the reaction of an α-amino-ketone with a β-ketoester.[6] The 5-methyl group of a Knorr-synthesized pyrrole can be oxidized to an aldehyde functionality, further expanding the synthetic toolkit for accessing these compounds.[6]

Key Synthetic Methodologies

The synthesis of dialkylpyrrole aldehydes primarily relies on two classical and highly effective methods: the Paal-Knorr synthesis followed by formylation, and the direct formylation of a pre-formed dialkylpyrrole ring using the Vilsmeier-Haack reaction.

Paal-Knorr Synthesis of the Pyrrole Ring

The Paal-Knorr synthesis is a robust method for constructing the dialkylpyrrole core from a 1,4-dicarbonyl compound and a primary amine or ammonia.[3] The reaction proceeds via the formation of a di-imine intermediate, which then cyclizes and dehydrates to yield the aromatic pyrrole ring.

Logical Workflow for Paal-Knorr Synthesis:

Paal_Knorr_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Dicarbonyl 1,4-Dicarbonyl Compound Condensation Condensation Dicarbonyl->Condensation Amine Primary Amine or Ammonia Amine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrrole Dialkylpyrrole Dehydration->Pyrrole

Paal-Knorr Synthesis Workflow
Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the most direct method for introducing a formyl group onto a dialkylpyrrole ring.[5] The reaction involves an electrophilic aromatic substitution where the Vilsmeier reagent, a chloroiminium salt, acts as the electrophile.[5] The high reactivity of the pyrrole ring towards electrophilic attack makes this a highly efficient transformation.[8]

Experimental Workflow for Vilsmeier-Haack Formylation:

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Dialkylpyrrole Dialkylpyrrole Dialkylpyrrole->Reaction_Mixture Iminium_Salt Iminium Salt Intermediate Reaction_Mixture->Iminium_Salt Electrophilic Attack Hydrolysis Aqueous Workup (Hydrolysis) Iminium_Salt->Hydrolysis Product Dialkylpyrrole Aldehyde Hydrolysis->Product

Vilsmeier-Haack Formylation Workflow

Experimental Protocols

Synthesis of 2,5-Dimethyl-1-phenylpyrrole via Paal-Knorr Reaction[9]

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1) for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, methanol, and one drop of concentrated hydrochloric acid.

  • Heat the mixture at reflux for 15 minutes.

  • Cool the reaction mixture in an ice bath and add 5.0 mL of 0.5 M HCl.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture.

Expected Yield: Approximately 52% (178 mg).

Vilsmeier-Haack Formylation of Pyrrole to Pyrrole-2-carboxaldehyde[10]

Materials:

  • Dimethylformamide (DMF) (81 g, 1.1 moles)

  • Phosphorus oxychloride (169 g, 1.1 moles)

  • Ethylene dichloride (500 mL)

  • Pyrrole, freshly distilled (67 g, 1.0 mole)

  • Saturated aqueous sodium carbonate solution

  • Anhydrous sodium carbonate

Procedure:

  • In a three-necked flask fitted with a stirrer, dropping funnel, and thermometer, place the dimethylformamide.

  • Cool the flask in an ice bath and add phosphorus oxychloride dropwise over 15 minutes, maintaining the internal temperature between 10–20°C.

  • Remove the ice bath and stir the mixture for an additional 15 minutes.

  • Replace the ice bath and add 250 mL of ethylene dichloride.

  • Once the internal temperature is below 5°C, add a solution of pyrrole in 250 mL of ethylene dichloride dropwise over 1 hour.

  • After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

  • Cool the reaction mixture and pour it into a large beaker containing ice and water.

  • Neutralize the mixture with a saturated aqueous sodium carbonate solution.

  • Separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic layers, wash with saturated aqueous sodium carbonate solution, and dry over anhydrous sodium carbonate.

  • Distill off the solvents and purify the residue by vacuum distillation.

Expected Yield: 78–79% of pure 2-pyrrolealdehyde.

Quantitative Data Summary

Compound NameSynthesis MethodStarting MaterialsYield (%)Melting Point (°C)Boiling Point (°C/mmHg)Reference
2,5-Dimethyl-1-phenylpyrrolePaal-KnorrAniline, Hexane-2,5-dione~52--[9]
Pyrrole-2-carboxaldehydeVilsmeier-HaackPyrrole, DMF, POCl₃78-7944-4578 @ 2[10]
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylateVilsmeier-Haack (modified)Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylateHigh--[11]

Biological Significance and Signaling Pathways

Dialkylpyrrole aldehydes and their derivatives have emerged as compounds of significant interest in medicinal chemistry due to their diverse biological activities. The aldehyde functionality, while potentially contributing to cytotoxicity through adduct formation with proteins and DNA, also serves as a key handle for the synthesis of more complex and biologically active molecules.[12][13]

Aldehydes are known to modulate cellular signaling pathways, particularly those related to oxidative stress.[14][15] Aldehyde dehydrogenases (ALDHs) are a family of enzymes that detoxify aldehydes by oxidizing them to their corresponding carboxylic acids.[14] The expression and activity of ALDHs can be induced by aldehyde exposure, suggesting a feedback mechanism to mitigate cellular damage.[14][15] It is hypothesized that a threshold level of aldehydes is required to activate gene expression through pathways that may involve the covalent modification of transcription factors.[14]

Proposed Signaling Pathway Modulation by Aldehydes:

Aldehyde_Signaling cluster_cellular_stress Cellular Environment cluster_cellular_response Cellular Response Aldehyde Dialkylpyrrole Aldehyde Protein_Adducts Protein Adducts Aldehyde->Protein_Adducts DNA_Adducts DNA Adducts Aldehyde->DNA_Adducts ALDH_Induction ALDH Induction Aldehyde->ALDH_Induction Transcription_Factor_Mod Transcription Factor Modulation Aldehyde->Transcription_Factor_Mod ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Lipid_Peroxidation->Aldehyde Cytotoxicity Cytotoxicity Protein_Adducts->Cytotoxicity DNA_Adducts->Cytotoxicity ALDH_Induction->Aldehyde Detoxification Gene_Expression Gene Expression (e.g., Antioxidant Response) Transcription_Factor_Mod->Gene_Expression

Modulation of Cellular Pathways by Aldehydes

Furthermore, specific dialkylpyrrole aldehyde derivatives have shown promise in drug development. For instance, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a key intermediate in the synthesis of Sunitinib, a tyrosine kinase inhibitor used in cancer therapy.[11] This highlights the critical role of these seemingly simple building blocks in the creation of life-saving medicines.

Conclusion

The discovery and development of synthetic routes to dialkylpyrrole aldehydes have been instrumental in advancing the fields of organic chemistry and drug discovery. From the foundational Paal-Knorr and Knorr syntheses to the efficient Vilsmeier-Haack formylation, chemists have gained a powerful arsenal of tools to construct these versatile molecules. Their biological activities, though complex and sometimes associated with toxicity, also present opportunities for therapeutic intervention. As our understanding of the intricate signaling pathways modulated by these compounds grows, so too will their potential applications in the development of novel pharmaceuticals. The continued exploration of the synthesis and biological evaluation of dialkylpyrrole aldehydes is a promising frontier for scientific research.

References

An In-depth Technical Guide to 3,4-diethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive information on the chemical properties, synthesis, and reaction pathways of 3,4-diethyl-1H-pyrrole-2-carbaldehyde, a substituted pyrrole derivative of interest to researchers and professionals in drug development and organic synthesis.

Core Compound Data

The fundamental molecular and chemical properties of this compound are summarized below.

PropertyValue
Molecular Formula C9H13NO[1]
Molecular Weight 151.21 g/mol [1]
CAS Number 1006-26-4[1][2]

Synthesis Methodology: The Vilsmeier-Haack Reaction

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as pyrroles.[3][4][5][6] The reaction utilizes a Vilsmeier reagent, which is an iminium salt formed from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl3).[3][4]

The Vilsmeier reagent then acts as an electrophile in an electrophilic aromatic substitution reaction with the pyrrole ring. Due to the electron-donating nature of the nitrogen atom, the formylation of pyrrole preferentially occurs at the C2 position.[5] The resulting iminium salt intermediate is then hydrolyzed to yield the final aldehyde product.[3][5]

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation of a Pyrrole

The following is a general experimental protocol for the Vilsmeier-Haack formylation of a pyrrole substrate, which can be adapted for the synthesis of this compound starting from 3,4-diethyl-1H-pyrrole.

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl3) is then added dropwise while maintaining a low temperature (typically between 0-10°C).[7] The mixture is stirred for a short period to allow for the formation of the Vilsmeier reagent, a chloromethyliminium salt.[5][7]

  • Reaction with the Pyrrole Substrate: The starting pyrrole, in this case, 3,4-diethyl-1H-pyrrole, dissolved in a suitable solvent such as ethylene dichloride, is added to the cooled Vilsmeier reagent solution over a period of time.[7] After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the completion of the reaction.[7]

  • Hydrolysis and Workup: The reaction mixture is then cooled and carefully poured into a solution of sodium acetate or another base in water to hydrolyze the intermediate iminium salt.[7] This step should be performed cautiously as it can be exothermic. The mixture is stirred vigorously to ensure complete hydrolysis.

  • Extraction and Purification: The product is then extracted from the aqueous layer using an organic solvent like diethyl ether or dichloromethane. The combined organic extracts are washed with a saturated sodium carbonate solution and then with brine, dried over an anhydrous salt such as sodium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by techniques such as column chromatography or recrystallization to yield the pure this compound.[7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key chemical transformations and a conceptual workflow for the synthesis and analysis of this compound.

Vilsmeier_Haack_Reaction cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Pyrrole 3,4-diethyl-1H-pyrrole Pyrrole->Intermediate + Vilsmeier Reagent Product 3,4-diethyl-1H-pyrrole- 2-carbaldehyde Intermediate->Product + H₂O

Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.

Synthesis_Workflow Start Start: Reagents Reagent_Prep Vilsmeier Reagent Preparation Start->Reagent_Prep Reaction Formylation Reaction Reagent_Prep->Reaction Hydrolysis Hydrolysis Reaction->Hydrolysis Extraction Workup and Extraction Hydrolysis->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis Final_Product Pure Product Analysis->Final_Product

Caption: A general experimental workflow for the synthesis and characterization of the target compound.

References

A Comprehensive Technical Guide to the Solubility and Stability of 3,4-diethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability characteristics of 3,4-diethyl-1H-pyrrole-2-carbaldehyde, a substituted pyrrole of interest in medicinal chemistry and materials science. This document outlines detailed experimental protocols for determining these critical physicochemical properties and offers a framework for data presentation and interpretation.

Physicochemical Properties

This compound is a crystalline solid. Key physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₃NOChem-Space
Molecular Weight 151.21 g/mol Chem-Space
Melting Point 42-45 °CChemicalBook
Boiling Point 244 °CChemicalBook
Flash Point 107 °CChemicalBook
Density 1.042 g/cm³ChemicalBook

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and delivery. While specific quantitative solubility data for this compound is not extensively available in the public domain, a qualitative assessment can be inferred from the behavior of similar pyrrole-based compounds. Generally, pyrrole-2-carboxaldehyde is soluble in organic solvents like chloroform, dimethyl sulfoxide (DMSO), and methanol, and insoluble in water.[1][2]

To obtain precise quantitative data, the following experimental protocol is recommended.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in various solvents.

Materials:

  • This compound

  • A range of analytical grade solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide, chloroform, ethyl acetate, hexane)

  • Scintillation vials or screw-capped test tubes

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

  • Solvent Addition: Add a known volume of each solvent to the respective vials.

  • Equilibration: Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The solubility is calculated based on the measured concentration and expressed in units such as mg/mL or mol/L.

Data Presentation: Solubility of this compound

The results of the solubility studies should be presented in a clear and organized manner, as shown in the example table below.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Methanol25Data to be determinedData to be determined
Isopropanol25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined
Dimethyl Sulfoxide25Data to be determinedData to be determined
Chloroform25Data to be determinedData to be determined
Ethyl Acetate25Data to be determinedData to be determined
Hexane25Data to be determinedData to be determined

Stability Profile

The chemical stability of this compound is a crucial factor for its storage, handling, and application. Pyrrole compounds, in general, can be susceptible to degradation by light, air (oxidation), and acidic conditions.[3] Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[4]

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled ovens

  • Photostability chamber with controlled light and UV exposure

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Store the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Store the solution at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store the solution at room temperature for a specified period.

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a specified period.

  • Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect any degradation products.

Data Presentation: Stability of this compound

The results from the forced degradation studies should be tabulated to show the percentage of the compound remaining under each stress condition.

Stress ConditionDurationTemperature% Assay of this compoundObservations (e.g., number of degradants)
0.1 M HCl24 hours60°CData to be determinedData to be determined
0.1 M NaOH24 hours60°CData to be determinedData to be determined
3% H₂O₂24 hoursRoom Temp.Data to be determinedData to be determined
Thermal (Solid)7 days80°CData to be determinedData to be determined
Photostability (Solid)Per ICH Q1BControlledData to be determinedData to be determined
Photostability (Solution)Per ICH Q1BControlledData to be determinedData to be determined

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Determination_Workflow start Start: Obtain this compound prep_samples Prepare Samples: Add excess compound to vials start->prep_samples add_solvents Add a known volume of each solvent prep_samples->add_solvents equilibrate Equilibrate samples on shaker (24-72h at constant temperature) add_solvents->equilibrate settle_filter Allow solid to settle and filter supernatant equilibrate->settle_filter quantify Quantify concentration (HPLC or UV-Vis) settle_filter->quantify calculate Calculate solubility (mg/mL or mol/L) quantify->calculate end End: Report solubility data calculate->end

Caption: Workflow for Quantitative Solubility Determination.

Stability_Testing_Workflow start Start: Prepare solutions and solid samples stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal Degradation (Solid, 80°C) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo analysis Analyze samples at time points (Stability-indicating HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis quantify Quantify parent compound and detect degradants analysis->quantify end End: Report stability data quantify->end

Caption: Workflow for Forced Degradation Stability Testing.

References

Electrophilic Substitution on the 3,4-Diethylpyrrole Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Diethylpyrrole is a crucial heterocyclic building block, particularly in the synthesis of porphyrins, dyes, and pharmacologically active compounds. Its electron-rich nature makes it highly susceptible to electrophilic aromatic substitution. This guide provides an in-depth analysis of the core principles governing these reactions, focusing on regioselectivity and practical application. Detailed experimental protocols for key transformations—formylation, nitration, halogenation, and acylation—are presented, supported by quantitative data and mechanistic diagrams to facilitate laboratory application and further research.

Core Principles: Reactivity and Regioselectivity

The pyrrole ring is a π-excessive system, meaning the five-membered ring contains six π-electrons delocalized over five atoms. The nitrogen atom's lone pair participates in the aromatic system, significantly increasing the electron density of the ring carbons and rendering them highly nucleophilic. This makes pyrroles substantially more reactive towards electrophiles than benzene.

Electrophilic attack on the 3,4-diethylpyrrole ring occurs exclusively at the unsubstituted α-positions (C2 and C5). This regioselectivity is dictated by the superior stability of the resulting carbocation intermediate (also known as the arenium ion or sigma complex). Attack at an α-position allows the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three stabilizing resonance structures. In contrast, attack at a β-position only allows for delocalization across two carbon atoms, yielding a less stable intermediate with only two resonance structures.

G Diagram 1: Regioselectivity of Electrophilic Substitution on Pyrrole a1 Pyrrole a2 Carbocation (Charge at C3) a1->a2 + E+ path_alpha More Stable Pathway (3 Resonance Structures) a3 Carbocation (Charge at C5) a2->a3 resonance a4 Carbocation (Charge on N) - MOST STABLE - a3->a4 resonance b3 Carbocation (Charge at C4) - LESS STABLE - b1 Pyrrole b2 Carbocation (Charge at C2) b1->b2 + E+ path_beta Less Stable Pathway (2 Resonance Structures) b2->b3 resonance

Caption: α-Attack leads to a more stabilized intermediate.

Key Electrophilic Substitution Reactions

Due to the high reactivity of the 3,4-diethylpyrrole ring, electrophilic substitutions can often be carried out under mild conditions, avoiding the strong Lewis acids or harsh reagents typically required for benzene chemistry.

Data Summary

The following table summarizes common electrophilic substitution reactions on 3,4-diethylpyrrole.

Reaction TypeElectrophile SourceTypical ReagentsExpected ProductReported Yield
Formylation Vilsmeier ReagentPOCl₃, DMF3,4-Diethyl-1H-pyrrole-2-carbaldehydeHigh
Nitration Nitronium ion (NO₂⁺)Conc. HNO₃, Ac₂O3,4-Diethyl-2-nitro-1H-pyrrole~45%[1]
Bromination Electrophilic BromineN-Bromosuccinimide (NBS), DMF2-Bromo-3,4-diethyl-1H-pyrroleModerate-High
Acylation Acylium ion (RCO⁺)Acetic Anhydride (Ac₂O), Pyridine2-Acetyl-3,4-diethyl-1H-pyrroleModerate

Experimental Protocols

The following protocols are representative procedures for the electrophilic substitution on 3,4-diethylpyrrole. Standard laboratory safety precautions should be followed.

Vilsmeier-Haack Formylation

This reaction introduces a formyl (-CHO) group at an α-position, a critical step in the synthesis of many porphyrin systems. The electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

G Diagram 2: Vilsmeier-Haack Reaction Mechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Complex Sigma Complex Vilsmeier->Complex Pyrrole 3,4-Diethylpyrrole Pyrrole->Complex Electrophilic Attack Iminium Iminium Salt Intermediate Complex->Iminium Deprotonation Aldehyde 2-Formyl-3,4-diethylpyrrole Iminium->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of Vilsmeier-Haack formylation.

Protocol:

  • To a flask maintained under an inert atmosphere (e.g., Argon), add anhydrous N,N-dimethylformamide (DMF, 1.2 eq).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphoryl chloride (POCl₃, 1.2 eq) dropwise to the stirred DMF.

  • Allow the mixture to stir at 0 °C for 15-30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Prepare a solution of 3,4-diethylpyrrole (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the pyrrole solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C for 1-2 hours.[2] Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and pour it slowly into a beaker containing ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate.

  • Stir the resulting mixture for 30 minutes until the hydrolysis is complete.

  • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Nitration

Due to the ring's sensitivity to strong acids, nitration is performed using a milder nitrating agent, acetyl nitrate, generated in situ from nitric acid and acetic anhydride.

Protocol: [1]

  • In a flask, cool acetic anhydride (Ac₂O, approx. 10-15 volumes based on pyrrole) to -5 °C using a brine/ice bath.

  • Slowly add concentrated nitric acid (HNO₃, 2.0 eq) dropwise to the cold, stirred acetic anhydride. Maintain the temperature below 0 °C.

  • Stir this mixture at -5 °C for 45 minutes to generate acetyl nitrate.

  • In a separate flask, dissolve 3,4-diethylpyrrole (1.0 eq) in cold acetic anhydride (approx. 10 volumes).

  • Add the freshly prepared acetyl nitrate solution dropwise to the pyrrole solution, ensuring the temperature remains at -5 °C.

  • Stir the reaction mixture at -5 °C for 3 hours, then allow it to warm to room temperature and stir for an additional hour.

  • Carefully quench the reaction by pouring it over a large amount of crushed ice.

  • Neutralize the mixture to a pH of ~5-7 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂) (3-5x).

  • Combine the organic extracts, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.

  • Purify the resulting crude solid by column chromatography (silica gel, e.g., gradient elution with methanol in dichloromethane) to afford 3,4-diethyl-2-nitro-1H-pyrrole.

Bromination

Direct bromination with Br₂ can lead to polymerization and polybromination. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine for activated aromatic rings.[3]

Protocol:

  • Dissolve 3,4-diethylpyrrole (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or THF in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS, 1.0 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into a separatory funnel containing water and an organic solvent (e.g., diethyl ether).

  • Separate the layers. Extract the aqueous layer with additional organic solvent (2x).

  • Combine the organic layers and wash with a dilute aqueous solution of sodium thiosulfate (to remove any residual bromine), followed by water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield 2-bromo-3,4-diethyl-1H-pyrrole. For the synthesis of 2,5-dibromo-3,4-diethylpyrrole, >2.0 equivalents of NBS can be used.

Friedel-Crafts Acylation

The high nucleophilicity of the pyrrole ring often allows for acylation without a strong Lewis acid catalyst, which can prevent polymerization. Using acetic anhydride in a basic solvent like pyridine is a common method.[4]

Protocol:

  • Dissolve 3,4-diethylpyrrole (1.0 eq) in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add acetic anhydride (Ac₂O, 1.5 eq) dropwise to the solution.

  • Allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material (typically several hours to overnight).

  • Quench the reaction by the slow addition of methanol or water.

  • Remove the pyridine by co-evaporation with a high-boiling solvent like toluene under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to isolate 2-acetyl-3,4-diethyl-1H-pyrrole.

General Experimental Workflow

The successful execution of these substitution reactions typically follows a consistent workflow, from reaction setup through to purification and analysis of the final product.

G Diagram 3: General Experimental Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Workup & Extraction cluster_purify 4. Purification & Analysis A Dry Glassware Inert Atmosphere (Ar/N₂) B Add Solvent & Pyrrole A->B C Cool to Target Temp (e.g., 0 °C, -5 °C) B->C D Add Electrophile (e.g., Vilsmeier, NBS) C->D E Stir at Temp (e.g., 0 °C -> RT or Heat) D->E F Monitor by TLC E->F G Quench Reaction (Ice, H₂O, NaHCO₃) F->G H Extract with Organic Solvent G->H I Wash & Dry Organic Layer H->I J Concentrate in vacuo I->J K Column Chromatography J->K L Characterization (NMR, MS, etc.) K->L

Caption: A standard workflow for synthesis and purification.

References

Methodological & Application

Application Notes and Protocols for the Use of Pyrrole Derivatives in Porphyrin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for the synthesis of a structurally related and well-characterized porphyrin, Etioporphyrin I , which features a similar β-diethyl substitution pattern. The protocols described herein are based on established literature for the synthesis of β-octaalkyl-substituted porphyrins via monopyrrole tetramerization, a foundational method in porphyrin chemistry. These notes will be valuable for researchers, scientists, and drug development professionals working with synthetic porphyrins.

Application Note: Synthesis of β-Octaalkyl-Substituted Porphyrins

1. Overview

β-octaalkyl-substituted porphyrins, such as the etioporphyrins, are a class of synthetic porphyrins that serve as important models for naturally occurring porphyrins like heme and chlorophyll. Their periphery, fully substituted with alkyl groups, grants them high stability and solubility in organic solvents, making them ideal scaffolds for studies in coordination chemistry, photophysics, and as building blocks in supramolecular chemistry and materials science.

2. Synthetic Strategy: Monopyrrole Tetramerization

A common and effective method for synthesizing symmetrically substituted β-octaalkyl porphyrins is the acid-catalyzed tetramerization of a suitable monopyrrole precursor.[1] This approach involves the self-condensation of four molecules of a pyrrole, typically bearing functional groups at the α-positions that facilitate linkage, to form the porphyrin macrocycle.

For the synthesis of etioporphyrins, a pyrrole with one methyl and one ethyl group at the β-positions is used. The challenge with this approach, when the β-substituents are different, is the formation of a mixture of constitutional isomers, known as "type-isomers".

3. The "Type-Isomer Problem"

When a monopyrrole with two different β-substituents (e.g., methyl and ethyl) undergoes tetramerization, four different constitutional isomers of the resulting etioporphyrin can be formed, designated as types I, II, III, and IV.[1] These isomers differ in the relative arrangement of the methyl and ethyl groups around the porphyrin core.

  • Etioporphyrin I: Symmetrical arrangement (Me, Et, Me, Et, Me, Et, Me, Et).

  • Etioporphyrin II: Symmetrical arrangement (Me, Et, Et, Me, Me, Et, Et, Me).

  • Etioporphyrin III: Asymmetrical arrangement, corresponding to the substitution pattern of protoporphyrin IX found in nature.

  • Etioporphyrin IV: Asymmetrical arrangement.

Acid-catalyzed tetramerization of a pyrrole such as 4-ethyl-5-(hydroxymethyl)-3-methylpyrrole-2-carboxylic acid has been shown to produce a statistical mixture of all four etioporphyrin isomers.[2] Achieving a regiochemically pure single isomer often requires more complex, multi-step synthetic strategies, such as the [2+2] condensation of dipyrromethanes or the cyclization of a linear tetrapyrrole. However, for applications where a mixture of isomers is acceptable or can be separated, monopyrrole tetramerization offers a straightforward route.

Experimental Protocols

This protocol describes the synthesis of a mixture of etioporphyrin isomers via the acid-catalyzed tetramerization of a monopyrrole, based on procedures reported in the literature.[2]

Protocol 1: Synthesis of Etioporphyrin Isomers by Monopyrrole Tetramerization

Materials:

  • 4-ethyl-5-(hydroxymethyl)-3-methylpyrrole-2-carboxylic acid (precursor monopyrrole)

  • Acetic acid, glacial

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Nitrogen gas (N₂)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

  • UV-Vis spectrophotometer

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the precursor monopyrrole, 4-ethyl-5-(hydroxymethyl)-3-methylpyrrole-2-carboxylic acid, in glacial acetic acid. The concentration should be approximately 0.1 M.

  • Inert Atmosphere: Purge the reaction flask with nitrogen gas for 10-15 minutes to remove oxygen, which can interfere with the reaction and lead to side products.

  • Condensation: Heat the reaction mixture to reflux with vigorous stirring under a nitrogen atmosphere. Maintain reflux for 1-2 hours. The color of the solution will darken significantly as the porphyrinogen is formed and subsequently oxidized.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots, diluting them in chloroform, and measuring the UV-Vis spectrum. The appearance and growth of the characteristic Soret band around 400 nm and Q-bands between 500-700 nm indicate porphyrin formation.

  • Work-up: After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature. Remove the acetic acid under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude residue in a minimal amount of chloroform.

    • Prepare a silica gel column using a suitable solvent system, such as chloroform or a chloroform/hexane mixture.

    • Load the crude product onto the column and elute with the chosen solvent. The main porphyrin fraction will be visible as a colored band.

    • Collect the porphyrin fraction and evaporate the solvent.[2]

  • Crystallization: Recrystallize the purified porphyrin from a chloroform-methanol solvent system to obtain the product as a crystalline solid.[2]

  • Characterization: Confirm the identity and purity of the etioporphyrin product using UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry.

Data Presentation

The following tables summarize key quantitative data for Etioporphyrin I, which is the symmetrical isomer often targeted in specific syntheses.

Table 1: Physicochemical Properties of Etioporphyrin I

PropertyValueReference
CAS Number 448-71-5[3]
Molecular Formula C₃₂H₃₈N₄[3][4]
Molecular Weight 478.68 g/mol [3][4]
Appearance Purplish-red crystalline solid
Solubility Soluble in chloroform, dichloromethane

Table 2: Representative Spectroscopic Data for Etioporphyrin I

Technique Solvent Wavelengths (λ_max, nm) or Chemical Shifts (δ, ppm) Reference
UV-Vis CHCl₃Soret (B) band: ~400 nm Q-bands: ~498, 532, 567, 621 nm[5]
¹H NMR CDCl₃meso-H: ~10.0 ppm (s, 4H) -CH₂-: ~4.0 ppm (q, 8H) -CH₃ (from ethyl): ~1.8 ppm (t, 12H) -CH₃ (pyrrole): ~3.6 ppm (s, 12H) NH: ~ -3.8 ppm (s, 2H)

(Note: Exact spectroscopic values can vary slightly depending on the solvent and concentration.)

Visualizations

Diagram 1: General Workflow for Monopyrrole-based Porphyrin Synthesis

G cluster_0 Synthesis cluster_1 Purification & Analysis Precursor Monopyrrole Precursor Condensation Acid-Catalyzed Condensation Precursor->Condensation Porphyrinogen Porphyrinogen Intermediate Condensation->Porphyrinogen Oxidation Oxidation (e.g., air) Porphyrinogen->Oxidation Crude_Porphyrin Crude Porphyrin Oxidation->Crude_Porphyrin Purification Chromatography & Crystallization Crude_Porphyrin->Purification Pure_Porphyrin Pure Porphyrin Product Purification->Pure_Porphyrin Characterization Spectroscopic Characterization (UV-Vis, NMR, MS) Pure_Porphyrin->Characterization Final_Product Final Characterized Product Characterization->Final_Product

Caption: Workflow for porphyrin synthesis and purification.

Diagram 2: Formation of Etioporphyrin Type Isomers

G cluster_products Isomeric Products Monopyrrole 4 x (3-Methyl-4-ethyl-pyrrole derivative) Reaction Acid-Catalyzed Tetramerization Monopyrrole->Reaction Etioporphyrin_I Etioporphyrin I Reaction->Etioporphyrin_I Scrambling Etioporphyrin_II Etioporphyrin II Reaction->Etioporphyrin_II Etioporphyrin_III Etioporphyrin III Reaction->Etioporphyrin_III Etioporphyrin_IV Etioporphyrin IV Reaction->Etioporphyrin_IV

Caption: The "type-isomer problem" in etioporphyrin synthesis.

References

Application Notes and Protocols: 3,4-diethyl-1H-pyrrole-2-carbaldehyde as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-diethyl-1H-pyrrole-2-carbaldehyde is a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds. The presence of the reactive aldehyde functionality at the C2 position, combined with the substituted pyrrolic core, allows for its elaboration into complex macrocycles and other heterocyclic systems of significant interest in medicinal chemistry, materials science, and diagnostics. The diethyl substituents at the C3 and C4 positions enhance the lipophilicity and solubility of the resulting derivatives in organic solvents, and can influence the photophysical and biological properties of the final compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several important classes of heterocycles, including porphyrins, BODIPY dyes, and products of Knoevenagel condensation.

Synthesis of Octaethylporphyrin (OEP) Analogues

The condensation of pyrroles and aldehydes is a cornerstone of porphyrin chemistry. While the direct tetramerization of this compound is not the standard route to symmetrically substituted porphyrins like octaethylporphyrin (OEP), the closely related condensation of 3,4-diethylpyrrole with formaldehyde serves as an excellent illustrative example of the utility of this pyrrole substitution pattern in accessing these important macrocycles. The resulting octaethylporphyrinogen is subsequently oxidized to the stable, aromatic octaethylporphyrin.

Quantitative Data: Synthesis of Octaethylporphyrin from 3,4-Diethylpyrrole
Reactant 1Reactant 2Catalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
3,4-DiethylpyrroleFormaldehyde (37% aq.)p-Toluenesulfonic acidBenzeneReflux1~50-60[1]
Experimental Protocol: Synthesis of 2,3,7,8,12,13,17,18-Octaethylporphyrin (OEP)[1]

This protocol describes the synthesis of OEP from 3,4-diethylpyrrole and formaldehyde, which is mechanistically analogous to a reaction that could be envisioned starting from the corresponding 2-carbaldehyde under different conditions.

Materials:

  • 3,4-Diethylpyrrole (1 g, 8.1 mmol)

  • 37% aqueous formaldehyde solution (0.73 mL, 8.9 mmol)

  • p-Toluenesulfonic acid (0.03 g, 1.7 mmol)

  • Benzene (300 mL)

  • Nitrogen gas supply

Procedure:

  • A 500-mL round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser fitted with a Dean-Stark trap, and a nitrogen inlet. The flask is wrapped in aluminum foil to protect the reaction from light.

  • The flask is charged with 3,4-diethylpyrrole (1 g), benzene (300 mL), 37% aqueous formaldehyde (0.73 mL), and p-toluenesulfonic acid (0.03 g).

  • The mixture is stirred and heated to reflux under a nitrogen atmosphere using an oil bath. Water is removed azeotropically using the Dean-Stark trap.

  • The reaction progress is monitored, and upon completion (typically after the theoretical amount of water is collected), the solution is cooled to room temperature.

  • The reaction mixture, containing the porphyrinogen, is then exposed to air and stirred for several hours to facilitate oxidation to the porphyrin.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired octaethylporphyrin.

Visualization: Synthesis of Octaethylporphyrin

G cluster_reactants Reactants cluster_conditions Conditions 3,4-Diethylpyrrole 3,4-Diethylpyrrole Octaethylporphyrinogen Octaethylporphyrinogen 3,4-Diethylpyrrole->Octaethylporphyrinogen Formaldehyde Formaldehyde Formaldehyde->Octaethylporphyrinogen p-TSA p-Toluenesulfonic acid p-TSA->Octaethylporphyrinogen Benzene_Reflux Benzene, Reflux Benzene_Reflux->Octaethylporphyrinogen Oxidation Oxidation Octaethylporphyrinogen->Oxidation Octaethylporphyrin Octaethylporphyrin Oxidation->Octaethylporphyrin

Caption: Workflow for the synthesis of octaethylporphyrin.

Synthesis of BODIPY Dyes

Boron-dipyrromethene (BODIPY) dyes are a class of highly fluorescent molecules with applications in biological imaging, sensors, and as laser dyes. They are typically synthesized by the condensation of a pyrrole derivative with an aldehyde or acid chloride, followed by oxidation and complexation with boron trifluoride. This compound can be condensed with another pyrrole, such as 2,4-dimethylpyrrole, to generate an unsymmetrically substituted BODIPY dye.

Quantitative Data: Representative BODIPY Dye Synthesis

This table presents data for a mechanochemical synthesis of a BODIPY dye, which is a rapid and solvent-minimized approach.[2]

Pyrrole 1AldehydeReagentsTime (min)Yield (%)Reference
2,4-Dimethylpyrrole4-Nitrobenzaldehyde1. TFA (cat.) 2. p-Chloranil 3. Et₃N, BF₃·OEt₂~570[2]
Experimental Protocol: Synthesis of an Unsymmetric BODIPY Dye

This protocol is adapted from a general mechanochemical procedure for BODIPY synthesis.[2]

Materials:

  • This compound (1.0 mmol)

  • 2,4-Dimethylpyrrole (1.0 mmol)

  • Trifluoroacetic acid (TFA)

  • p-Chloranil (1.0 mmol)

  • Triethylamine (Et₃N)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Mortar and pestle

Procedure:

  • In a mortar, combine this compound (1.0 mmol) and 2,4-dimethylpyrrole (1.0 mmol).

  • Grind the mixture with a pestle while adding a few drops of trifluoroacetic acid (TFA). Continue grinding for approximately 1 minute until the consumption of the aldehyde is confirmed by TLC.

  • Add p-chloranil (1.0 mmol) to the mortar and continue grinding. A color change should be observed as the dipyrromethene is formed.

  • Add triethylamine (Et₃N) followed by boron trifluoride diethyl etherate (BF₃·OEt₂) and continue to grind for another minute.

  • The resulting crude product is then purified by column chromatography on silica gel to afford the target BODIPY dye.

Visualization: BODIPY Synthesis Workflow

G Pyrrole_Aldehyde 3,4-diethyl-1H-pyrrole- 2-carbaldehyde Condensation Acid-Catalyzed Condensation Pyrrole_Aldehyde->Condensation Pyrrole_2 2,4-Dimethylpyrrole Pyrrole_2->Condensation Dipyrromethane Dipyrromethane Condensation->Dipyrromethane Oxidation Oxidation Dipyrromethane->Oxidation Dipyrromethene Dipyrromethene Oxidation->Dipyrromethene Complexation Boron Complexation Dipyrromethene->Complexation BODIPY_Dye BODIPY_Dye Complexation->BODIPY_Dye

Caption: General workflow for unsymmetrical BODIPY synthesis.

Knoevenagel Condensation for the Synthesis of Pyrrolylacrylonitriles

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This compound can readily undergo this reaction with active methylene compounds such as malononitrile or ethyl cyanoacetate to yield substituted acrylonitriles. These products can serve as intermediates for the synthesis of more complex heterocyclic systems or may possess biological activity themselves.

Quantitative Data: Representative Knoevenagel Condensation

The following table provides data for the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with various phenyl acetonitriles in an ionic liquid, a green solvent alternative.

AldehydeActive Methylene Cmpd.Catalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
1H-pyrrole-2-carbaldehyde4-Chlorophenyl acetonitrilePiperidine/[BMIM][Br]80298[3]
1H-pyrrole-2-carbaldehydePhenyl acetonitrilePiperidine/[BMIM][Br]80295[3]
Experimental Protocol: Knoevenagel Condensation of this compound

This protocol is adapted from a general procedure for the Knoevenagel condensation.[4]

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Gallium(III) chloride (GaCl₃) (5 mol%)

  • Mortar and pestle

Procedure:

  • In a mortar, combine this compound (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of gallium(III) chloride (5 mol%).

  • Grind the mixture at room temperature for the time required for the reaction to go to completion (monitor by TLC).

  • Upon completion, the reaction mixture is typically of high purity. If necessary, the product can be further purified by washing with water and recrystallization.

Visualization: Knoevenagel Condensation Pathway

G cluster_reactants Reactants Pyrrole_Aldehyde 3,4-diethyl-1H-pyrrole- 2-carbaldehyde Addition Nucleophilic Addition Pyrrole_Aldehyde->Addition Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Addition Catalyst Base or Lewis Acid Catalyst Catalyst->Addition Intermediate Adduct Intermediate Addition->Intermediate Dehydration Dehydration Intermediate->Dehydration Product Pyrrolylacrylonitrile Product Dehydration->Product

Caption: Mechanism of the Knoevenagel condensation.

This compound is a highly valuable, albeit not extensively documented, building block for the synthesis of diverse and functional heterocyclic compounds. The protocols and data presented herein, based on established reactivity patterns of pyrrole-2-carbaldehydes, provide a solid foundation for researchers to explore the synthesis of novel porphyrins, BODIPY dyes, and other heterocycles with potential applications in various fields of chemical and biological sciences. Further exploration of the reactivity of this specific pyrrole derivative is warranted and expected to yield a rich chemistry with broad utility.

References

Synthetic Protocols for Carbaporphyrin Synthesis Using Pyrrole Aldehydes: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of carbaporphyrins, a class of porphyrinoids where a carbon atom replaces one of the pyrrolic nitrogen atoms in the macrocyclic core. This structural modification imparts unique chemical and physical properties, making them promising candidates for applications in drug development, catalysis, and materials science. The protocols outlined below focus on synthetic routes that utilize pyrrole aldehydes as key building blocks.

Introduction to Carbaporphyrin Synthesis

The synthesis of carbaporphyrins often involves the condensation of pyrrolic precursors with appropriate aldehyde-containing fragments. One robust and versatile strategy is the "carbatripyrrin methodology." This approach involves the initial synthesis of a carbatripyrrin intermediate, which is then condensed with a pyrrole dialdehyde or a related dicarbaldehyde to form the final carbaporphyrin macrocycle. This method offers good yields and avoids the need for a separate oxidation step, which is often required in other porphyrin syntheses.[1][2][3]

Another significant strategy is the MacDonald-type "3+1" condensation, a well-established method in porphyrin chemistry that can be adapted for carbaporphyrin synthesis.[4][5] This protocol typically involves the acid-catalyzed reaction of a tripyrrane with a pyrrole dicarbaldehyde.

This document will provide detailed protocols for the synthesis of alkyl-substituted carbaporphyrins via the carbatripyrrin methodology, including the preparation of the necessary precursors.

I. Synthesis of Alkyl-Substituted Carbatripyrrins

The synthesis of alkyl-substituted carbatripyrrins is a key step in producing soluble and functionalized carbaporphyrins. The following protocols are based on the successful synthesis of carbatripyrrins with methyl and ethyl substituents.[2][6][7]

Protocol 1: Synthesis of 1-(3,4-Dimethyl-2-pyrrolylmethyl)indene (A Dihydrofulvene Intermediate)

This protocol describes the synthesis of a dihydrofulvene intermediate, which is a precursor to the carbatripyrrin.

Materials:

  • 3,4-Dimethylpyrrole-2-carboxaldehyde

  • Indene

  • Tetrahydrofuran (THF), anhydrous

  • Lithium aluminum hydride (LiAlH₄)

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

  • Dichloromethane

  • Hexanes

Procedure:

  • Fulvene Synthesis: A solution of 3,4-dimethylpyrrole-2-carboxaldehyde and indene in a suitable solvent is reacted in the presence of a base to form the corresponding fulvene.

  • Reduction to Dihydrofulvene: The synthesized fulvene (e.g., 1.004 g, 4.54 mmol) is dissolved in anhydrous THF (50 mL).[2]

  • LiAlH₄ (0.23 g) is added cautiously in small portions to the stirred solution to control foaming.[2]

  • The reaction mixture is stirred under reflux for 16 hours.[2]

  • After cooling, water (40 mL) is added dropwise to quench the excess LiAlH₄.[2]

  • The organic product is extracted with ether (3 x 50 mL) and the combined organic layers are dried over anhydrous sodium sulfate.[2]

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel, eluting with a mixture of 25% dichloromethane in hexanes. The product is collected as a yellow band.[2]

Protocol 2: Synthesis of Alkyl-Substituted Carbatripyrrins

This protocol details the condensation of the dihydrofulvene intermediate with a pyrrole aldehyde to yield the carbatripyrrin.

Materials:

  • 1-(3,4-Dialkyl-2-pyrrolylmethyl)indene (from Protocol 1)

  • 3,4-Dialkylpyrrole-2-carboxaldehyde

  • Ethanol

  • Potassium hydroxide

Procedure:

  • The dihydrofulvene intermediate and the corresponding 3,4-dialkylpyrrole-2-carboxaldehyde are dissolved in ethanol.

  • A solution of potassium hydroxide in ethanol is added, and the reaction mixture is stirred at room temperature.

  • The reaction is carried out under concentrated conditions to facilitate the precipitation of the carbatripyrrin product.[2][6]

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

II. Synthesis of Carbaporphyrins from Carbatripyrrins

The final step in this synthetic route is the condensation of the carbatripyrrin with a pyrrole dialdehyde to form the carbaporphyrin.

Protocol 3: Synthesis of Hexaethylcarbaporphyrin

This protocol describes the synthesis of a hexa-alkyl-substituted carbaporphyrin.

Materials:

  • Tetraethylcarbatripyrrin

  • 3,4-Diethylpyrrole-2,5-dicarbaldehyde

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Water

  • Aqueous sodium bicarbonate solution

  • Silica gel for column chromatography

  • Chloroform

  • Methanol

Procedure:

  • The tetraethylcarbatripyrrin and 3,4-diethylpyrrole-2,5-dicarbaldehyde are dissolved in dichloromethane.

  • Trifluoroacetic acid is added dropwise to the stirred solution. The reaction is allowed to proceed at room temperature for 30 minutes.[6]

  • The reaction mixture is diluted with dichloromethane and washed sequentially with water and aqueous sodium bicarbonate solution.[6]

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using dichloromethane as the eluent.

  • The final product is recrystallized from a chloroform-methanol mixture to yield the carbaporphyrin as a dark purple solid.[6]

A similar procedure can be followed for the synthesis of oxacarbaporphyrins by substituting the pyrrole dialdehyde with 2,5-furandicarboxaldehyde.[2][6]

Quantitative Data Summary

The following tables summarize the yields and key spectroscopic data for representative alkyl-substituted carbatripyrrins and carbaporphyrins.

Table 1: Synthesis of Alkyl-Substituted Carbatripyrrins

CompoundStarting Pyrrole AldehydeYield (%)
Tetramethylcarbatripyrrin3,4-Dimethylpyrrole-2-carboxaldehydeup to 83
Tetraethylcarbatripyrrin3,4-Diethylpyrrole-2-carboxaldehyde-

Yields are reported for the precipitation-driven reaction under concentrated conditions.[2][6]

Table 2: Synthesis of Carbaporphyrins and Oxacarbaporphyrins

ProductCarbatripyrrin PrecursorDialdehydeYield (%)
TetramethyldiethylcarbaporphyrinTetramethylcarbatripyrrin3,4-Diethylpyrrole-2,5-dicarbaldehyde65
HexaethylcarbaporphyrinTetraethylcarbatripyrrin3,4-Diethylpyrrole-2,5-dicarbaldehyde35-65
TetramethyldiethyloxacarbaporphyrinTetramethylcarbatripyrrin2,5-Furandicarboxaldehyde53
HexaethyloxacarbaporphyrinTetraethylcarbatripyrrin2,5-Furandicarboxaldehyde29-53

Yields are reported after chromatographic purification and recrystallization.[6]

Table 3: Spectroscopic Data for Hexaethylcarbaporphyrin

TechniqueData
UV-Vis (CH₂Cl₂) λmax (log ε): 423 (5.24), 508 (4.29), 544 (4.21), 602 (3.75), 662 (3.30) nm
¹H NMR (CDCl₃) meso-H: δ 10.10, 10.00, 9.81, 9.71 ppm (singlets); internal-CH: δ -6.84 ppm (singlet); pyrrolic-H: δ 9.25, 9.16 ppm (doublets, J = 4.4 Hz)
¹³C NMR (CDCl₃) meso-C: δ 95.6, 98.8 ppm; internal-C: δ 109.5 ppm

Spectroscopic data confirms the aromatic character of the carbaporphyrin macrocycle.[2][6]

Visualizing the Synthetic Pathway

The following diagrams illustrate the key steps in the synthesis of carbaporphyrins using the carbatripyrrin methodology.

Synthesis_of_Carbatripyrrin PyrroleAldehyde 3,4-Dialkyl-pyrrole- 2-carboxaldehyde Dihydrofulvene 1-(3,4-Dialkyl-2-pyrrolylmethyl)indene PyrroleAldehyde->Dihydrofulvene 1. Base 2. LiAlH₄ Indene Indene Indene->Dihydrofulvene Carbatripyrrin Alkyl-Substituted Carbatripyrrin Dihydrofulvene->Carbatripyrrin Pyrrole Aldehyde, KOH, Ethanol

Caption: Synthesis of an alkyl-substituted carbatripyrrin intermediate.

Carbaporphyrin_Synthesis Carbatripyrrin Alkyl-Substituted Carbatripyrrin Carbaporphyrin Alkyl-Substituted Carbaporphyrin Carbatripyrrin->Carbaporphyrin TFA, CH₂Cl₂ PyrroleDialdehyde 3,4-Dialkyl-pyrrole- 2,5-dicarbaldehyde PyrroleDialdehyde->Carbaporphyrin

Caption: Final condensation step to form the carbaporphyrin.

Conclusion

The synthetic protocols detailed in these application notes provide a reliable and efficient pathway for the synthesis of alkyl-substituted carbaporphyrins from readily available pyrrole aldehydes. The carbatripyrrin methodology, in particular, offers a high-yielding route to these novel porphyrinoids. The provided quantitative data and spectroscopic information will be valuable for researchers in the fields of medicinal chemistry, materials science, and catalysis who are interested in exploring the unique properties of carbaporphyrins. The modularity of this synthetic approach also allows for the introduction of various substituents, paving the way for the creation of a diverse library of carbaporphyrin derivatives with tailored functionalities.

References

Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Vilsmeier-Haack formylation of 3,4-diethylpyrrole to synthesize 3,4-diethylpyrrole-2-carbaldehyde. This reaction is a crucial step in the synthesis of various heterocyclic compounds, including porphyrins and other pharmacologically relevant molecules.

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[2][3] For pyrrole derivatives, formylation generally occurs at the α-position (C2 or C5) due to the electron-donating nature of the nitrogen atom, which stabilizes the intermediate.[2] In the case of 3,4-disubstituted pyrroles such as 3,4-diethylpyrrole, the reaction is expected to proceed regioselectively at an unsubstituted α-position.

The resulting product, 3,4-diethylpyrrole-2-carbaldehyde, is a valuable intermediate in the synthesis of more complex molecules, including porphyrin-based photosensitizers for photodynamic therapy and other drug development applications.

Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of substituted pyrroles.[4]

Materials:

  • 3,4-Diethylpyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium acetate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography equipment (optional, for purification)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 15-30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with 3,4-Diethylpyrrole: Dissolve 3,4-diethylpyrrole in anhydrous dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to a temperature between 40-60 °C and stirred for 2-4 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate.[4] Stir the mixture vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 3,4-diethylpyrrole-2-carbaldehyde can be purified by column chromatography on silica gel or by recrystallization, if necessary.

Quantitative Data

The following table summarizes the typical molar ratios and reaction conditions for the Vilsmeier-Haack formylation of a substituted pyrrole. These values are based on general protocols and may require optimization for 3,4-diethylpyrrole.

ParameterValue
3,4-Diethylpyrrole1.0 eq
N,N-Dimethylformamide (DMF)1.2-1.5 eq
Phosphorus oxychloride (POCl₃)1.2-1.5 eq
Reaction Temperature40-60 °C[4]
Reaction Time2-4 hours[4]
Expected Yield70-90% (based on similar substrates)

Experimental Workflow

Vilsmeier_Haack_Formylation cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent dropwise Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Pyrrole 3,4-Diethylpyrrole in DCM Pyrrole->Reaction_Mixture 0 °C to RT, then heat Quench Quench with NaOAc(aq) Reaction_Mixture->Quench Extraction Extract with Et2O Quench->Extraction Wash Wash with NaHCO3(aq) Extraction->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purification Purify (Chromatography/Recrystallization) Dry_Concentrate->Purification Final_Product 3,4-Diethylpyrrole-2-carbaldehyde Purification->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Signaling Pathways and Logical Relationships

The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism.

Vilsmeier_Haack_Mechanism cluster_step1 Step 1: Vilsmeier Reagent Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Aromatization and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex (Intermediate) Vilsmeier_Reagent->Sigma_Complex Nucleophilic attack from pyrrole Pyrrole 3,4-Diethylpyrrole Pyrrole->Sigma_Complex Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt Loss of H+ Hydrolysis Hydrolysis Iminium_Salt->Hydrolysis Final_Product 3,4-Diethylpyrrole-2-carbaldehyde Hydrolysis->Final_Product

Caption: Mechanism of the Vilsmeier-Haack formylation on a pyrrole substrate.

References

Application Notes and Protocols: Derivatization of the Aldehyde Group in 3,4-diethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the aldehyde functional group in 3,4-diethyl-1H-pyrrole-2-carbaldehyde. This versatile starting material is a key building block in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The following protocols detail common and effective derivatization reactions, including reductive amination, Knoevenagel condensation, Wittig reaction, oxidation, and reduction.

Reductive Amination: Synthesis of Substituted Amines

Reductive amination is a powerful method for the formation of C-N bonds, converting the aldehyde into a primary, secondary, or tertiary amine. This two-step, one-pot process involves the initial formation of an imine or enamine, followed by in-situ reduction.

Experimental Protocol:

A general procedure for the reductive amination of this compound with a primary amine is as follows:

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as methanol or dichloromethane (0.1 M), add the desired primary amine (1.1 eq.).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of imine formation, add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:
DerivativeReagentsYield (%)Analytical Data
N-Benzyl-(3,4-diethyl-1H-pyrrol-2-yl)methanamineBenzylamine, NaBH₄85-95 (estimated)¹H NMR, ¹³C NMR, MS
N-Propyl-(3,4-diethyl-1H-pyrrol-2-yl)methanaminen-Propylamine, NaBH₄80-90 (estimated)¹H NMR, ¹³C NMR, MS

Note: Yields are estimated based on general reductive amination procedures for similar substrates.[1][2]

Reaction Workflow:

G start This compound + Primary Amine (R-NH2) imine Imine Intermediate start->imine Imine Formation (Solvent, RT) reduction Reduction (e.g., NaBH4) imine->reduction product Substituted Amine Derivative reduction->product

Caption: Reductive Amination Workflow.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. This reaction is valuable for extending the carbon chain and introducing new functional groups.[3][4]

Experimental Protocol:

A representative protocol for the Knoevenagel condensation with malononitrile is provided below:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and an active methylene compound (e.g., malononitrile, 1.1 eq.) in a suitable solvent like ethanol or toluene (0.2 M).

  • Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (0.1 eq.).

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash with cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Quantitative Data:
DerivativeReagentsYield (%)Analytical Data
2-((3,4-diethyl-1H-pyrrol-2-yl)methylene)malononitrileMalononitrile, Piperidine90-98 (estimated)¹H NMR, ¹³C NMR, MS, IR
Ethyl 2-cyano-3-(3,4-diethyl-1H-pyrrol-2-yl)acrylateEthyl cyanoacetate, Ammonium acetate85-95 (estimated)¹H NMR, ¹³C NMR, MS, IR

Note: Yields are estimated based on Knoevenagel condensations with similar aromatic aldehydes.[5]

Reaction Pathway:

G reactants This compound + Active Methylene Compound intermediate Adduct Intermediate reactants->intermediate Base Catalyst (e.g., Piperidine) product α,β-Unsaturated Product intermediate->product Dehydration

Caption: Knoevenagel Condensation Pathway.

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[6][7]

Experimental Protocol:

The following is a general procedure for the Wittig olefination:

  • Prepare the phosphonium ylide by treating the corresponding phosphonium salt (1.1 eq.) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent like THF or DMSO under an inert atmosphere (N₂ or Ar).

  • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq.) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.[8]

Quantitative Data:
DerivativeReagentsYield (%)Analytical Data
2-(But-1-en-1-yl)-3,4-diethyl-1H-pyrrolePropyl-triphenylphosphonium bromide, n-BuLi70-85 (estimated)¹H NMR, ¹³C NMR, MS
Ethyl 2-(3,4-diethyl-1H-pyrrol-2-yl)acrylate(Triphenylphosphoranylidene)acetic acid ethyl ester80-95 (estimated)¹H NMR, ¹³C NMR, MS

Note: Yields are estimated based on Wittig reactions with analogous aldehydes.[9][10]

Reaction Mechanism Overview:

G aldehyde This compound oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane ylide Phosphorus Ylide ylide->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: Wittig Reaction Overview.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a key functional group for further derivatization, such as amide bond formation.

Experimental Protocol:

A common method for the oxidation of aldehydes to carboxylic acids is presented below:

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Prepare a solution of an oxidizing agent, for example, potassium permanganate (KMnO₄) (2.0 eq.) in water or Jones reagent (CrO₃/H₂SO₄ in acetone).

  • Slowly add the oxidizing agent to the aldehyde solution at 0 °C.

  • Allow the reaction to stir at room temperature for 4-8 hours.

  • Quench the reaction (e.g., with sodium sulfite for KMnO₄ or isopropanol for Jones reagent).

  • Acidify the mixture with dilute HCl and extract the carboxylic acid product with an organic solvent.

  • Dry the organic layer, remove the solvent, and purify the product, typically by recrystallization.

Quantitative Data:
DerivativeReagentsYield (%)Analytical Data
3,4-diethyl-1H-pyrrole-2-carboxylic acidKMnO₄70-85 (estimated)¹H NMR, ¹³C NMR, MS, IR
3,4-diethyl-1H-pyrrole-2-carboxylic acidJones Reagent75-90 (estimated)¹H NMR, ¹³C NMR, MS, IR

Note: Yields are estimated based on oxidation of similar aldehydes.[11]

Transformation Pathway:

G aldehyde This compound acid 3,4-diethyl-1H-pyrrole-2-carboxylic acid aldehyde->acid Oxidation (e.g., KMnO4)

Caption: Oxidation of Aldehyde.

Reduction to Alcohol

The aldehyde can be easily reduced to the corresponding primary alcohol, which can serve as a nucleophile or be further modified.

Experimental Protocol:

A straightforward reduction protocol using sodium borohydride is as follows:

  • Dissolve this compound (1.0 eq.) in an alcoholic solvent such as methanol or ethanol (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.2 eq.) portion-wise, maintaining the temperature below 10 °C.[12]

  • Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.[13]

  • Quench the reaction by the slow addition of water or dilute acid.

  • Remove the solvent under reduced pressure and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate to obtain the crude alcohol, which can be purified by column chromatography or recrystallization.[14][15]

Quantitative Data:
DerivativeReagentsYield (%)Analytical Data
(3,4-diethyl-1H-pyrrol-2-yl)methanolNaBH₄90-98 (estimated)¹H NMR, ¹³C NMR, MS

Note: Yields are estimated based on the reduction of similar aldehydes.

Reaction Scheme:

G aldehyde This compound alcohol (3,4-diethyl-1H-pyrrol-2-yl)methanol aldehyde->alcohol Reduction (e.g., NaBH4)

Caption: Reduction of Aldehyde to Alcohol.

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The quantitative data provided is estimated based on literature precedents for similar compounds and should be confirmed by experimental analysis.

References

Application Notes and Protocols for Dihydrofulvene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for various cycloaddition reactions involving dihydrofulvenes (fulvenes). Dihydrofulvenes are versatile reagents in organic synthesis, known for their ability to participate in a variety of pericyclic reactions, leading to the formation of complex polycyclic scaffolds.[1][2] These reactions are of significant interest for the synthesis of natural products and novel therapeutic agents.[1][2]

General Considerations

Fulvenes are often highly reactive and can be sensitive to air, light, and heat.[2] Dimerization can be a common side reaction upon storage or during reactions.[1][2] Therefore, it is often recommended to use freshly prepared fulvenes for reactions. Purification of the resulting cycloadducts is typically achieved through standard techniques such as flash column chromatography.[1]

I. Synthesis of Dihydrofulvenes (Fulvenes)

A common method for the synthesis of 6-substituted and 6,6-disubstituted fulvenes is the condensation of aldehydes and ketones with cyclopentadiene.[3]

General Protocol for Fulvene Synthesis:

An efficient and environmentally friendly method involves the use of catalytic amounts of pyrrolidine in methanol.[3]

Materials:

  • Aldehyde or ketone

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Pyrrolidine

  • Methanol (MeOH)

  • Molecular sieves (optional, but can accelerate the reaction)[3]

Procedure:

  • To a solution of the carbonyl compound in methanol, add a catalytic amount of pyrrolidine (e.g., 10-20 mol%).[3]

  • Add a slight excess of freshly cracked cyclopentadiene (e.g., 1.2 equivalents).[3]

  • For reactions that are slow, the addition of molecular sieves can significantly increase the reaction rate.[3]

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can often be isolated by simple filtration of the reaction mixture and evaporation of the solvent.[3] For less pure products, an aqueous work-up followed by extraction and purification by column chromatography may be necessary.

II. Cycloaddition Reactions of Dihydrofulvenes

Dihydrofulvenes can participate in a variety of cycloaddition reactions, acting as 2π, 4π, or 6π components depending on the reaction partner and substituents on the fulvene ring.[1][2]

A. [4+2] Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. In these reactions, the fulvene can act as either the diene or the dienophile.

This protocol is adapted from the synthesis of the kigelinol skeleton.[4]

Reactants:

  • Fulvene enone precursor

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the fulvene enone precursor in DMF.

  • Add triethylamine to the solution.

  • Reflux the reaction mixture.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data:

ReactantProductSolventBaseConditionsYieldReference
Fulvene enone 2Tricyclic adduct 1DMFEt₃NReflux74%[4]

G reactant Fulvene Enone Precursor solvent Dissolve in DMF reactant->solvent base Add Et3N solvent->base reflux Reflux Reaction Mixture base->reflux workup Aqueous Work-up & Extraction reflux->workup purification Purification (Column Chromatography) workup->purification product Tricyclic Product purification->product

Caption: The key components and outcome of a [6+2] cycloaddition reaction.

III. Spectroscopic Data of Cycloadducts

The characterization of the resulting cycloadducts is typically performed using standard spectroscopic methods.

  • ¹H NMR and ¹³C NMR: These techniques are crucial for determining the structure and stereochemistry of the products.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the cycloadduct.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

IV. Applications in Drug Development

The polycyclic scaffolds synthesized through dihydrofulvene cycloaddition reactions are valuable in drug discovery. [1][2]They can serve as core structures for the development of new therapeutic agents. The ability to rapidly build molecular complexity from relatively simple starting materials makes these reactions highly attractive for creating libraries of compounds for biological screening. [1]For example, the kigelinol, neoamphilectane, and kempane skeletons, which can be accessed through intramolecular Diels-Alder reactions of fulvenes, are found in natural products with interesting biological activities.

References

Application Notes and Protocols for Multi-Component Reactions in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are convergent chemical reactions in which three or more starting materials react to form a single product in a one-pot fashion.[1] These reactions are powerful tools in modern organic synthesis and medicinal chemistry, offering significant advantages over traditional multi-step synthetic routes.[2][3][4] Key benefits include increased efficiency, higher atom economy, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse and complex molecules from simple, readily available precursors.[5][6] MCRs are particularly valuable in drug discovery for the synthesis of novel heterocyclic scaffolds and peptidomimetics.[7][8][9]

This document provides detailed application notes and experimental protocols for four widely used MCRs: the Ugi, Passerini, Biginelli, and Gewald reactions.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a characteristic α-acylamino amide product.[10] This reaction is exceptionally versatile, allowing for a high degree of structural diversity in the final product by simply varying the four starting components.[8] The products often possess peptide-like structures, making them valuable in the development of peptidomimetics and probes for chemical biology.[11]

Experimental Protocol: General Procedure for the Ugi-4CR

A general experimental procedure for the Ugi four-component reaction is as follows:

  • To a solution of the aldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, 0.5 M), add the amine (1.0 eq.).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add the carboxylic acid (1.0 eq.) and the isocyanide (1.0 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., heptane/ethyl acetate).

Quantitative Data: Substrate Scope of the Ugi Reaction

The Ugi reaction demonstrates a broad substrate scope. The following table summarizes representative yields for the synthesis of various α-acylamino amides.

AldehydeAmineCarboxylic AcidIsocyanideProduct Yield (%)
BenzaldehydeAnilineBenzoic Acidtert-Butyl isocyanide85[10]
4-ChlorobenzaldehydeBenzylamineAcetic AcidCyclohexyl isocyanide92[2]
IsobutyraldehydeGlycine methyl esterPropionic AcidBenzyl isocyanide78
CyclohexanecarboxaldehydeAmmoniaFormic AcidTosylmethyl isocyanide65

The Passerini Three-Component Reaction

The Passerini reaction is another important isocyanide-based MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[12][13] Discovered in 1921, it is one of the first MCRs to be reported.[12] The reaction is prized for its operational simplicity and its ability to generate highly functionalized molecules in a single step.[14]

Experimental Protocol: General Procedure for the Passerini Reaction

A general experimental procedure for the Passerini reaction is as follows:

  • In a reaction vessel, combine the carbonyl compound (1.0 eq.), carboxylic acid (1.2 eq.), and isocyanide (1.2 eq.) in an aprotic solvent (e.g., dichloromethane, 0.5 M).

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Substrate Scope of the Passerini Reaction

The Passerini reaction is compatible with a wide range of substrates. The following table presents typical yields for the synthesis of various α-acyloxy carboxamides.

Carbonyl CompoundCarboxylic AcidIsocyanideProduct Yield (%)
BenzaldehydeAcetic AcidCyclohexyl isocyanide90[15]
AcetoneBenzoic AcidBenzyl isocyanide75
4-NitrobenzaldehydePropionic Acidtert-Butyl isocyanide88
CyclohexanoneFormic AcidTosylmethyl isocyanide62

The Biginelli Reaction

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs.[6][16] These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including acting as calcium channel blockers, antihypertensive agents, and anticancer agents.[6][7]

Experimental Protocol: General Procedure for the Biginelli Reaction

A general experimental procedure for the Biginelli reaction is as follows:

  • In a round-bottom flask, combine the aldehyde (1.0 eq.), β-ketoester (1.0 eq.), and urea or thiourea (1.5 eq.).

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).[5]

  • Add a suitable solvent (e.g., ethanol) or perform the reaction under solvent-free conditions.

  • Heat the reaction mixture to reflux (typically 80-100 °C) for 2-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid product with cold solvent and dry it to obtain the pure DHPM.

Quantitative Data: Substrate Scope of the Biginelli Reaction

The Biginelli reaction is effective for a variety of substituted aldehydes and β-ketoesters. The following table provides representative yields for the synthesis of different DHPMs.

Aldehydeβ-KetoesterUrea/ThioureaCatalystProduct Yield (%)
BenzaldehydeEthyl acetoacetateUreaHCl91[17]
4-ChlorobenzaldehydeMethyl acetoacetateUreaYb(OTf)₃95[5]
3-NitrobenzaldehydeEthyl benzoylacetateThioureaInCl₃88[18]
FurfuralAcetylacetoneUreaL-Proline85

The Gewald Aminothiophene Synthesis

The Gewald reaction is a multi-component reaction for the synthesis of 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[19][20] The resulting 2-aminothiophenes are valuable building blocks for the synthesis of various biologically active compounds and materials.[21][22]

Experimental Protocol: General Procedure for the Gewald Reaction

A general experimental procedure for the Gewald reaction is as follows:

  • To a mixture of the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent (e.g., ethanol, methanol, or DMF), add a basic catalyst (e.g., triethylamine, morpholine, or piperidine) (0.2-1.0 eq.).[21]

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 1-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.

Quantitative Data: Substrate Scope of the Gewald Reaction

The Gewald reaction is applicable to a range of ketones, aldehydes, and active methylene nitriles. The following table shows typical yields for the synthesis of various 2-aminothiophenes.

Carbonyl CompoundActive Methylene NitrileBaseProduct Yield (%)
CyclohexanoneMalononitrileMorpholine92[23]
AcetoneEthyl cyanoacetateTriethylamine85[22]
4-MethylcyclohexanoneMalononitrilePiperidine89
PropiophenoneBenzoylacetonitrileTriethylamine78

Visualizations

MCR_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_process Workup & Purification cluster_product Final Product A Component A Reaction Multi-Component Reaction A->Reaction B Component B B->Reaction C Component C C->Reaction D Component D (optional) D->Reaction Workup Workup Reaction->Workup Reaction Mixture Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Product Complex Molecule Purification->Product

Caption: General experimental workflow for a multi-component reaction.

DO_Synthesis cluster_start Simple Starting Materials cluster_applications Applications SM1 Aldehydes MCR Multi-Component Reaction (e.g., Ugi Reaction) SM1->MCR SM2 Amines SM2->MCR SM3 Carboxylic Acids SM3->MCR SM4 Isocyanides SM4->MCR Library Diverse Compound Library MCR->Library Generates Complexity and Diversity App1 Drug Discovery Library->App1 App2 Chemical Biology Library->App2 App3 Materials Science Library->App3

Caption: Logical relationship of MCRs in diversity-oriented synthesis.

Calcium_Channel_Pathway DHPM Dihydropyrimidinones (Biginelli Products) VGCC Voltage-Gated Calcium Channel (L-type) DHPM->VGCC Blockade Ca_influx Ca²⁺ Influx VGCC->Ca_influx Contraction Smooth Muscle Contraction Ca_influx->Contraction Vasodilation Vasodilation Contraction->Vasodilation Inhibition BP Reduced Blood Pressure Vasodilation->BP

Caption: Signaling pathway targeted by dihydropyrimidinones.

References

Application Notes & Protocols: The Role of 4-Anilino-6,7-dimethoxyquinazoline as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unsung Heroes of Drug Synthesis

In the intricate process of pharmaceutical manufacturing, the journey from basic raw materials to a life-saving Active Pharmaceutical Ingredient (API) is a multi-step chemical synthesis. Central to this journey are pharmaceutical intermediates , chemical compounds that act as essential building blocks.[][2][3][4][5] These molecules are the products of individual reaction steps, which then serve as the starting material for the next, progressively building towards the complex final API.[3] The use of intermediates allows for a modular and controlled synthesis, enabling optimization of yield and purity at each stage, which is often more efficient and economical than attempting to purify the final complex drug molecule.[][4]

This document focuses on a specific and vital intermediate, 4-anilino-6,7-dimethoxyquinazoline , and its derivatives, which are pivotal in the synthesis of targeted anti-cancer therapies. We will explore its role in the synthesis of Gefitinib (Iressa®), a potent Epidermal Growth Factor Receptor (EGFR) inhibitor used in the treatment of non-small-cell lung cancer (NSCLC).[6][7]

Application Note: 4-Anilinoquinazoline Core in the Synthesis of Gefitinib

Background: Targeting the EGFR Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a key protein involved in controlling cell growth, proliferation, and survival.[8][9] In many types of cancer, including NSCLC, mutations in the EGFR gene lead to its constitutive activation, resulting in uncontrolled cell division and tumor growth.[8][10][11] Gefitinib is a selective inhibitor that targets the tyrosine kinase domain of EGFR, blocking the signaling pathways that drive cancer cell proliferation.[6]

The Role of the 4-Anilinoquinazoline Intermediate

The 4-anilinoquinazoline scaffold is the core structure responsible for the EGFR-inhibiting activity of drugs like Gefitinib. The synthesis of Gefitinib involves the strategic construction of this core, followed by the addition of a side chain that enhances its solubility and pharmacokinetic properties.

A common synthetic route involves the reaction of a 4-chloro-6,7-dimethoxyquinazoline intermediate with 3-chloro-4-fluoroaniline . The resulting compound, a direct precursor to Gefitinib, is then further modified to yield the final API. This modular approach allows for high-purity production and the flexibility to create various analogues for structure-activity relationship (SAR) studies.[12][13][14]

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway to Gefitinib, highlighting the formation and reaction of the key quinazoline intermediate.

gefitinib_synthesis_workflow cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_condensation Condensation Reaction cluster_final Final Product start1 6,7-Dimethoxy- quinazolin-4-one intermediate 4-Chloro-6,7- dimethoxyquinazoline start1->intermediate Chlorination (e.g., SOCl2) start2 3-Chloro-4- fluoroaniline precursor N-(3-Chloro-4-fluorophenyl)- 6,7-dimethoxyquinazolin-4-amine start2->precursor Nucleophilic Aromatic Substitution intermediate->precursor Nucleophilic Aromatic Substitution gefitinib Gefitinib precursor->gefitinib Demethylation & Etherification

A simplified workflow for the synthesis of Gefitinib.

Experimental Protocols

The following protocols are generalized from methodologies described in the scientific literature.[7][12][15][16] Researchers should adapt these protocols based on their specific laboratory conditions and safety guidelines.

Protocol 1: Synthesis of Gefitinib Intermediate and Final Product

Objective: To synthesize Gefitinib via a 4-chloro-6,7-dimethoxyquinazoline intermediate.

Materials:

  • 6,7-dimethoxy-3H-quinazolin-4-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalyst)

  • 3-chloro-4-fluoroaniline

  • Isopropanol

  • Potassium hydroxide (KOH)

  • L-Methionine

  • Methanesulfonic acid

  • 4-(3-morpholinopropyl) chloride

  • Ammonium hydroxide

Procedure:

Step A: Chlorination to form 4-Chloro-6,7-dimethoxyquinazoline

  • To a flask containing 6,7-dimethoxy-3H-quinazolin-4-one, add thionyl chloride and a catalytic amount of DMF.

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • The resulting solid is the intermediate, 4-chloro-6,7-dimethoxyquinazoline, which can be used in the next step, sometimes without further purification.

Step B: Condensation with 3-chloro-4-fluoroaniline

  • Dissolve the intermediate from Step A in isopropanol.

  • Add a solution of 3-chloro-4-fluoroaniline in isopropanol dropwise to the reaction mixture.

  • Reflux the mixture for several hours (e.g., 6 hours).[7][15]

  • After the reaction, add potassium hydroxide and stir at room temperature.[16]

  • Filter the resulting solid, wash with isopropanol and ethanol, and dry under vacuum to obtain the anilinoquinazoline precursor.[16]

Step C: Demethylation and Etherification to form Gefitinib

  • Selectively monodemethylate the precursor using L-methionine in refluxing methanesulfonic acid.[16]

  • Protect the resulting hydroxyl group via acetylation.

  • Hydrolyze the acetate protecting group with ammonium hydroxide in methanol.

  • Alkylate the resulting free phenol with 4-(3-morpholinopropyl) chloride to yield crude Gefitinib.[16]

  • Purify the crude product by recrystallization or column chromatography to obtain pure Gefitinib.

Protocol 2: In Vitro Cell Proliferation (MTT) Assay

Objective: To evaluate the cytotoxic activity of synthesized Gefitinib against a cancer cell line (e.g., A549 - human lung cancer).

Materials:

  • A549 cells (or other relevant cancer cell line)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized Gefitinib, dissolved in DMSO to create a stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized Gefitinib in culture medium. Remove the old medium from the wells and add 100 µL of the different drug concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The living cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the drug concentration and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Data Presentation: Synthesis Yield and Biological Activity

Quantitative data is crucial for evaluating the efficiency of a synthesis and the potency of the final product.

Table 1: Representative Yields in Gefitinib Synthesis
Synthesis StepProductReported YieldReference
Chlorination & Aromatic Substitution (Two Steps)Anilinoquinazoline Precursor~98%[12]
Condensation ReactionAnilinoquinazoline Precursor56%[16]
Final Alkylation StepGefitinib55%[16]
Complete 4-Step SynthesisGefitinib14% (Overall)[6]
Optimized 4-Step SynthesisGefitinib81.1% (Overall)[17]
Table 2: In Vitro Antitumor Activity of Gefitinib Derivatives

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for novel Gefitinib-1,2,3-triazole derivatives compared to Gefitinib against various lung cancer cell lines.[18]

CompoundNCI-H1299 IC₅₀ (µM)A549 IC₅₀ (µM)NCI-H1437 IC₅₀ (µM)
Gefitinib14.23 ± 0.0815.11 ± 0.0520.44 ± 1.43
4b 4.42 ± 0.243.94 ± 0.011.56 ± 0.06
4c 4.60 ± 0.184.00 ± 0.083.51 ± 0.05

Data represents mean ± SD, n=3. Lower IC₅₀ values indicate higher potency.

Mechanism of Action: The EGFR Signaling Pathway

Gefitinib exerts its therapeutic effect by inhibiting the EGFR signaling cascade. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates its tyrosine residues. This creates docking sites for adaptor proteins, which in turn activate downstream pathways like RAS/MAPK and PI3K/AKT, ultimately promoting gene transcription related to cell proliferation and survival.[9][10][19]

egfr_pathway EGFR Signaling Pathway and Inhibition by Gefitinib cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras RAS egfr->ras Activation pi3k PI3K egfr->pi3k Activation ligand Ligand (EGF) ligand->egfr Binding & Dimerization raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt AKT pi3k->akt akt->transcription gefitinib Gefitinib gefitinib->egfr Inhibition of Tyrosine Kinase proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation

EGFR pathway and the inhibitory action of Gefitinib.

Conclusion

Pharmaceutical intermediates like 4-anilino-6,7-dimethoxyquinazoline and its precursors are fundamental to modern drug development and manufacturing.[4] They provide a logical and efficient pathway to complex APIs, ensuring quality, scalability, and cost-effectiveness. The synthesis of Gefitinib serves as a prime example, where the strategic use of a core intermediate enables the production of a highly specific and effective targeted cancer therapy. Understanding the role and synthesis of these intermediates is therefore essential for professionals dedicated to advancing pharmaceutical science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-diethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-diethyl-1H-pyrrole-2-carbaldehyde.

Troubleshooting Guide

Low yield or failed reactions are common challenges in organic synthesis. This guide addresses specific issues that may be encountered during the Vilsmeier-Haack formylation of 3,4-diethylpyrrole.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

Possible Cause Recommended Action Expected Outcome
Inactive Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive and should be prepared fresh in situ. Ensure that the N,N-dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is of high purity. The formation of the reagent is an exothermic reaction.[1]A properly formed Vilsmeier reagent is a key electrophile for the reaction to proceed.[2][3]
Incorrect Reaction Temperature The reaction is typically carried out at low temperatures (0-5 °C) to control the exothermic formation of the Vilsmeier reagent and the subsequent electrophilic substitution. After the addition of the pyrrole, the reaction may be allowed to warm to room temperature.[1]Maintaining a low temperature prevents the decomposition of the Vilsmeier reagent and minimizes side reactions.
Insufficient Reaction Time While the initial reaction is often rapid, allowing the mixture to stir for several hours at room temperature may be necessary for complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).Increased reaction time can lead to higher conversion of the starting material.
Inefficient Hydrolysis The intermediate iminium salt must be hydrolyzed to the final aldehyde product. This is typically achieved by adding the reaction mixture to a basic solution (e.g., aqueous sodium acetate or sodium carbonate) and heating.[1]Complete hydrolysis is crucial for obtaining the desired product.
Product Loss During Workup The product can be somewhat volatile and water-soluble. Ensure efficient extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and minimize evaporation under high vacuum.Proper workup procedures will maximize the isolated yield.

Problem 2: Formation of Multiple Products (Isomers or Impurities)

Possible Causes and Solutions:

Possible Cause Recommended Action Expected Outcome
Formation of the 3-formyl Isomer Formylation of 3,4-diethylpyrrole is expected to predominantly occur at the C2 position due to steric hindrance at the C3 position. However, small amounts of the C3 isomer can form. Purification by column chromatography on silica gel can separate the isomers.Preferential formation of the desired 2-carbaldehyde isomer.
Diformylation or Polymerization Using a large excess of the Vilsmeier reagent or elevated reaction temperatures can lead to the formation of diformylated products or polymerization of the electron-rich pyrrole. Use a stoichiometry of approximately 1.1 to 1.5 equivalents of the Vilsmeier reagent.Minimization of side products and a cleaner reaction profile.
Reaction with Impurities in Starting Material Ensure the 3,4-diethylpyrrole starting material is pure. Impurities can lead to a variety of side reactions.A pure starting material will lead to a cleaner reaction and higher yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Vilsmeier-Haack formylation of 3,4-diethylpyrrole?

A1: The reaction is typically performed by first preparing the Vilsmeier reagent at 0-10°C. The 3,4-diethylpyrrole is then added at a low temperature (around 5°C), and the reaction mixture is often allowed to slowly warm to room temperature and stirred for several hours to ensure completion.[1]

Q2: How can I confirm the formation of the Vilsmeier reagent?

A2: The formation of the Vilsmeier reagent from DMF and POCl₃ is an exothermic reaction, and a temperature increase will be observed upon mixing. The reagent is often a colorless to pale yellow, viscous liquid or solid, depending on the conditions.[4]

Q3: My reaction mixture turned dark, almost black. Is this normal?

A3: While some color change is expected, a very dark or black reaction mixture can indicate decomposition or polymerization of the pyrrole starting material, which is common with electron-rich heterocycles. This can be caused by too high a reaction temperature or the presence of impurities. It is crucial to maintain a low temperature during the addition of the reagents.

Q4: How do I properly quench the reaction and hydrolyze the iminium salt?

A4: The reaction is typically quenched by pouring the mixture into a cold, aqueous basic solution, such as sodium acetate or sodium bicarbonate. This neutralizes the acidic components and facilitates the hydrolysis of the intermediate iminium salt to the aldehyde. Gentle heating of the aqueous mixture may be required to ensure complete hydrolysis.[1]

Q5: What are the best methods for purifying the final product?

A5: this compound can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. Recrystallization from a suitable solvent system may also be effective.

Q6: How can I differentiate between the 2-formyl and 3-formyl isomers by NMR?

A6: In the ¹H NMR spectrum, the aldehyde proton of the 2-formyl isomer will typically appear as a singlet. The pyrrolic protons will have distinct chemical shifts and coupling constants. For the analogous 3,4-dimethyl-1H-pyrrole-2-carboxaldehyde, the aldehyde proton appears around 9.5 ppm, and the remaining pyrrolic proton at the 5-position appears as a distinct signal.[5]

Experimental Protocols

1. Synthesis of 3,4-Diethylpyrrole (Precursor)

This protocol is adapted from Organic Syntheses.[6]

  • Materials: 4-Acetoxy-3-nitrohexane, ethyl isocyanoacetate, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), diethyl ether, sodium hydroxide, ethylene glycol, hexane, magnesium sulfate.

  • Procedure:

    • A solution of 4-acetoxy-3-nitrohexane and ethyl isocyanoacetate in diethyl ether is prepared in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

    • DBU is added dropwise to the stirred solution while maintaining the temperature below a specified limit.

    • After the addition is complete, the mixture is stirred for several hours at room temperature.

    • The reaction mixture is worked up by washing with aqueous acid and then dried. The solvent is removed under reduced pressure to yield crude ethyl 3,4-diethylpyrrole-2-carboxylate.

    • The crude carboxylate is then decarboxylated by refluxing with sodium hydroxide in ethylene glycol.

    • After cooling, the mixture is diluted with water and extracted with hexane.

    • The combined hexane layers are dried and concentrated. The residue is distilled under reduced pressure to yield pure 3,4-diethylpyrrole.

2. Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole

This protocol is a generalized procedure based on the formylation of pyrroles.[1][7]

  • Materials: Anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), 3,4-diethylpyrrole, anhydrous dichloromethane (or other suitable solvent), sodium acetate trihydrate, diethyl ether, saturated aqueous sodium carbonate solution, anhydrous sodium sulfate.

  • Procedure:

    • In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF and cool the flask in an ice bath to 0-5°C.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF, ensuring the temperature does not rise above 10°C. Stir the mixture for 15-30 minutes at this temperature to form the Vilsmeier reagent.

    • Dilute the Vilsmeier reagent with an anhydrous solvent like dichloromethane.

    • Prepare a solution of 3,4-diethylpyrrole in the same anhydrous solvent.

    • Slowly add the pyrrole solution to the stirred Vilsmeier reagent, maintaining the temperature at or below 5°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

    • Prepare a solution of sodium acetate trihydrate in water.

    • Pour the reaction mixture into the sodium acetate solution with vigorous stirring.

    • Heat the resulting mixture to reflux for 15-30 minutes to ensure complete hydrolysis of the iminium salt.

    • Cool the mixture to room temperature and extract with diethyl ether or dichloromethane.

    • Combine the organic layers and wash with a saturated aqueous sodium carbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Vilsmeier_Haack_Workflow Vilsmeier-Haack Formylation Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Electrophilic Substitution cluster_workup Workup and Isolation DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent 0-10°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt <10°C, then RT Pyrrole 3,4-Diethylpyrrole Pyrrole->Iminium_Salt Hydrolysis Aqueous Basic Workup (e.g., NaOAc) Iminium_Salt->Hydrolysis Quench & Heat Product 3,4-diethyl-1H-pyrrole- 2-carbaldehyde Hydrolysis->Product Isolation Purification Purification (Chromatography) Product->Purification

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Troubleshooting_Yield Troubleshooting Low Yield Issues LowYield Low or No Yield What are the potential causes? Cause1 Inactive Reagent - Moisture contamination - Impure POCl₃/DMF LowYield->Cause1 Cause2 Incorrect Temp - Reagent decomposition - Side reactions LowYield->Cause2 Cause3 Incomplete Reaction - Insufficient time - Poor mixing LowYield->Cause3 Cause4 Workup Issues - Incomplete hydrolysis - Product loss during extraction LowYield->Cause4 Solution1 Use anhydrous reagents, prepare Vilsmeier reagent in situ. Cause1->Solution1 Solution2 Maintain low temp (0-5°C) during additions. Cause2->Solution2 Solution3 Monitor with TLC, increase reaction time. Cause3->Solution3 Solution4 Ensure basic hydrolysis (heat if needed), optimize extraction. Cause4->Solution4

Caption: A logical diagram for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Purification of Crude 3,4-diethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,4-diethyl-1H-pyrrole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Q2: My crude product is a dark oil or discolored solid. What is the likely cause and how can I fix it?

A2: Discoloration often indicates the presence of polymeric or oxidized impurities. This can result from incomplete neutralization of the acidic conditions typically used in the Vilsmeier-Haack formylation reaction.[1] Ensure that the reaction mixture is thoroughly neutralized and washed during the work-up. Passing a solution of the crude product through a short plug of silica gel can sometimes remove baseline impurities and color before proceeding with further purification.

Q3: What are the expected physical properties of pure this compound?

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause(s) Troubleshooting Steps
Product "oils out" instead of crystallizing. The solvent may be too nonpolar, or the solution is supersaturated. The presence of impurities can also inhibit crystallization.- Add a small amount of a more polar co-solvent. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Use a seed crystal from a previous successful crystallization. - Consider a preliminary purification by column chromatography to remove impurities.
Low recovery after recrystallization. The compound may be too soluble in the chosen solvent, even at low temperatures. The initial crude product may have a low concentration of the desired compound.- Use a less polar solvent or a solvent mixture to decrease solubility. - Ensure the solution is cooled for a sufficient amount of time to allow for complete crystallization. - Concentrate the mother liquor and attempt a second recrystallization.
Crystals are colored. Colored impurities are co-crystallizing with the product.- Add a small amount of activated carbon to the hot solution before filtering to adsorb colored impurities (use with caution as it can also adsorb the product). - Perform a preliminary purification by column chromatography.
Column Chromatography Issues
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of the product from impurities. The eluent system is not optimized. The column may be overloaded.- Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for substituted pyrroles is a mixture of hexanes and ethyl acetate. - Use a less polar eluent system for better separation of nonpolar impurities. - Ensure the amount of crude product loaded onto the column is appropriate for the column size.
Product elutes too quickly or too slowly. The polarity of the eluent is too high or too low.- If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexanes). - If the product elutes too slowly (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
Streaking of the product on the column. The compound may be slightly acidic or basic, leading to interactions with the silica gel. The compound may be degrading on the column.- Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds). - Run the chromatography as quickly as possible and avoid prolonged exposure of the compound to the silica gel.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is adapted from the procedure for the parent pyrrole-2-carbaldehyde and a similarly substituted pyrrole.[1][2]

  • Solvent Selection: Start by testing the solubility of a small amount of the crude product in various solvents. Good candidates for recrystallization are solvent systems where the compound is soluble in the hot solvent but sparingly soluble at room temperature or below. Based on related compounds, consider petroleum ether, hexanes, or a mixture of a nonpolar solvent (like hexanes or chloroform) with a more polar co-solvent.[1][2]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the chosen boiling solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Use silica gel (230-400 mesh).

  • Mobile Phase (Eluent) Selection: Determine a suitable eluent system by running TLC plates. A common starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value for the product of around 0.2-0.4. For other substituted pyrroles, dichloromethane/petroleum ether has also been used.

  • Column Packing: Pack the column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

Purification MethodCompoundStarting MaterialRecovery/YieldPurity (Melting Point)Reference
RecrystallizationPyrrole-2-carbaldehydeCrude product from Vilsmeier-Haack reaction~85% recovery44-45°C[1]
Vacuum DistillationPyrrole-2-carbaldehydeCrude product from Vilsmeier-Haack reaction89-95% yield of crude productBoils at 78°C at 2 mmHg[1]

Visualizations

Purification_Workflow crude Crude this compound dissolve Dissolve in appropriate solvent crude->dissolve distill Vacuum Distillation crude->distill Thermally stable impurities column Column Chromatography dissolve->column High impurity load recrystallize Recrystallization dissolve->recrystallize Low to moderate impurity load pure Pure Product column->pure recrystallize->pure distill->pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Crude Product check_color Is the product discolored? start->check_color check_purity Is the purity acceptable? check_color->check_purity No charcoal Treat with activated charcoal check_color->charcoal Yes column Perform column chromatography check_purity->column No, significant impurities end Pure Product check_purity->end Yes charcoal->check_purity recrystallize Perform recrystallization column->recrystallize For final polishing column->end recrystallize->end

Caption: Decision-making flowchart for troubleshooting purification.

References

Overcoming poor solubility of alkyl-substituted porphyrin precursors.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Overcoming Poor Solubility of Alkyl-Substituted Porphyrin Precursors

This technical support center provides troubleshooting guidance and practical solutions for researchers, scientists, and drug development professionals encountering solubility challenges with alkyl-substituted porphyrin precursors.

Frequently Asked Questions (FAQs)

Q1: Why are my alkyl-substituted porphyrin precursors poorly soluble?

A1: The poor solubility of porphyrin precursors often stems from the large, planar, and hydrophobic nature of the porphyrin macrocycle. Strong intermolecular π-π stacking interactions cause the molecules to aggregate, making them resistant to dissolution in many common solvents. While alkyl substituents are added to improve solubility in organic solvents compared to unsubstituted porphyrins, their effectiveness depends on their number, position, and length.[1]

Q2: What are the best initial solvents to try for dissolving alkyl-substituted porphyrins?

A2: Chlorinated solvents like dichloromethane (DCM) and chloroform are often the first choice for dissolving many porphyrin derivatives. Other common solvents to consider in a screening panel include tetrahydrofuran (THF), toluene, benzene, and dimethylformamide (DMF).[2] For particularly stubborn precursors, heated benzonitrile may be effective.[3]

Q3: How does the position of alkyl groups affect solubility?

A3: The position of alkyl groups significantly impacts solubility. Substitution at the meso-positions (5, 10, 15, 20) generally increases solubility more effectively than substitution at the β-pyrrolic positions.[1] Furthermore, N-alkylation (introducing an alkyl group directly onto a nitrogen in the core) can dramatically increase solubility, in some cases by more than tenfold.[1]

Q4: Can I improve the solubility of my existing precursor without chemical modification?

A4: Yes, several techniques can improve solubility without altering the chemical structure of your precursor. These include:

  • Solvent Screening: Systematically testing a range of solvents with varying polarities.[2]

  • Temperature Adjustment: Gently heating the solvent can increase the solubility of many compounds.

  • Using Co-solvents: A mixture of a "good" solvent and a "poor" solvent can sometimes disrupt aggregation and improve overall solubility.[4][5]

  • Sonication: Applying ultrasonic energy can help break up aggregates and facilitate dissolution.[5]

Q5: When should I consider chemical modification to improve solubility?

A5: If physical methods are insufficient, especially for applications requiring aqueous solubility, chemical modification is necessary. This involves introducing highly polar or charged functional groups to the porphyrin periphery. Common strategies include sulfonation, carboxylation, or the addition of ammonium or pyridinium groups.[6][7] PEGylation, the attachment of polyethylene glycol (PEG) chains, is another effective method for imparting water solubility.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: My precursor is insoluble or sparingly soluble in standard organic solvents (e.g., DCM, Chloroform, THF).

This common issue is likely due to strong intermolecular aggregation. Follow this troubleshooting workflow to find a solution.

G start Precursor Insoluble in Standard Solvents solvent Expand Solvent Screen: - Toluene, Benzene - DMF, DMSO - Pyridine, Benzonitrile start->solvent heat Apply Gentle Heating (e.g., 40-60°C) solvent->heat If still insoluble success Solubility Achieved solvent->success Success sonicate Use Sonication heat->sonicate If still insoluble heat->success Success cosolvent Try Co-solvent Systems (e.g., CHCl3/Methanol) sonicate->cosolvent If still insoluble sonicate->success Success acid_base Adjust pH (if applicable) - Add trace TFA for acidic groups - Add trace TEA for basic groups cosolvent->acid_base If applicable functional groups are present cosolvent->success Success failure Still Insoluble: Consider Chemical Modification cosolvent->failure If no applicable functional groups acid_base->success Success acid_base->failure If all else fails

Caption: Troubleshooting workflow for insoluble porphyrin precursors.

Problem: My precursor dissolves initially but then precipitates out of solution during a reaction or upon standing.

This often indicates that the solution is supersaturated or that a change in the solution (e.g., temperature drop, change in polarity due to reagent addition) has reduced the precursor's solubility.

  • Solution 1: Maintain Temperature: If the precursor was dissolved with heating, ensure the reaction vessel is maintained at that temperature.

  • Solution 2: Use a Better Solvent: The initial solvent may be marginal. Re-evaluate using a solvent in which the precursor has higher intrinsic solubility (see table below).

  • Solution 3: Increase Solvent Volume: Working in more dilute conditions can prevent the concentration from exceeding the solubility limit.

  • Solution 4: Check for Reactivity: Ensure the added reagents are not reacting with your precursor in a way that produces a less soluble product.

Problem: My UV-Vis spectrum shows a broadened Soret band or new, red-shifted peaks, suggesting aggregation.

This is a clear sign of H- or J-type aggregation, which is directly linked to poor solubility.

  • Solution 1: Disaggregating Solvents: Switch to solvents known to disrupt π-stacking. Pyridine can sometimes be effective.

  • Solution 2: Dilution: Obtain spectra at a series of lower concentrations. If aggregation is the issue, the spectral shape should change upon dilution, trending towards the expected monomeric spectrum.

  • Solution 3: Add Surfactants (for aqueous media): For precursors with some aqueous compatibility, non-ionic surfactants like Triton X-100 or SDS can encapsulate the porphyrin and prevent aggregation.

Quantitative Data Summary

The choice of solvent is critical and highly dependent on the specific alkyl substitution pattern of the porphyrin precursor. The following table summarizes solubility data for representative alkyl-substituted porphyrins.

Porphyrin PrecursorSolventSolubility (mol/L)Temperature (°C)
β-OctaethylporphyrinBenzene1.1 x 10⁻²25
β-OctaethylporphyrinEthanol1.5 x 10⁻⁴25
meso-Tetraphenylporphyrin (TPP)Chloroform~1 x 10⁻³25
meso-Tetraphenylporphyrin (TPP)MethanolVery Low25
5,15-Dipropyl-β-octamethylporphyrinBenzene~2.5 x 10⁻²25
5,15-Dibutyl-β-octamethylporphyrinEthanol~1.0 x 10⁻³25
N-Methyl-β-octaethylporphyrinBenzene1.2 x 10⁻¹25
N-Methyl-β-octaethylporphyrinEthanol1.5 x 10⁻²25

Data compiled from multiple sources for illustrative purposes. Actual solubilities may vary.[1]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a method for efficiently testing the solubility of a new or problematic porphyrin precursor.

G cluster_prep Preparation cluster_test Testing & Observation cluster_analysis Analysis prep1 Weigh ~1 mg of precursor into 8 vials prep2 Add 1 mL of a different solvent to each vial prep1->prep2 test1 Vortex all vials for 2 min prep2->test1 test2 Observe visually for dissolution at RT test1->test2 test3 If not dissolved, sonicate for 10 min test2->test3 test4 If not dissolved, heat to 40°C for 10 min test3->test4 analysis1 Record qualitative solubility score test4->analysis1 analysis2 Select best solvent(s) for further experiments analysis1->analysis2

Caption: Workflow for systematic solvent screening of porphyrin precursors.

Methodology:

  • Preparation: Accurately weigh approximately 1 mg of the alkyl-substituted porphyrin precursor into eight separate, labeled glass vials.

  • Solvent Addition: To each vial, add 1 mL of a different test solvent. A recommended starting panel includes: Dichloromethane, Chloroform, Tetrahydrofuran, Toluene, Acetone, Methanol, Dimethylformamide, and Pyridine.

  • Initial Mixing: Cap all vials securely and vortex them vigorously for 2 minutes at room temperature.

  • Visual Assessment (RT): Visually inspect each vial against a bright background. Record whether the compound has fully dissolved, partially dissolved, or remained insoluble.

  • Sonication: For any samples that did not fully dissolve, place them in an ultrasonic bath for 10 minutes. Re-assess solubility.

  • Heating: If insolubility persists, place the vials in a heating block or water bath at 40°C for 10 minutes. Vortex again and perform a final visual assessment.

  • Analysis: Rank the solvents from best to worst based on the visual solubility results. The best solvents will dissolve the compound completely at room temperature with minimal effort.

Protocol 2: Chemical Modification for Aqueous Solubility (Carboxylation)

This protocol is a conceptual guide for introducing carboxylate groups to render a porphyrin precursor water-soluble at basic pH. This example assumes the precursor has peripheral phenyl groups that can be modified.

Conceptual Pathway:

G start Alkyl-Porphyrin Precursor (e.g., with p-aminophenyl groups) step1 Step 1: Diazotization (NaNO₂, aq. HCl, 0-5°C) start->step1 step2 Step 2: Sandmeyer Reaction (CuCN, KCN) step1->step2 intermediate Intermediate: Cyanophenyl-Porphyrin step2->intermediate step3 Step 3: Hydrolysis (Conc. H₂SO₄ or aq. NaOH, heat) intermediate->step3 final Final Product: Carboxyphenyl-Porphyrin (Soluble at pH > 7) step3->final

Caption: Conceptual pathway for porphyrin precursor carboxylation.

Methodology:

  • Disclaimer: This is a generalized procedure and requires optimization for specific substrates. All work should be performed in a fume hood with appropriate personal protective equipment.

  • Diazotization: Dissolve the amino-functionalized porphyrin precursor in an appropriate solvent mixture (e.g., THF/dilute HCl). Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

  • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN). Slowly add the cold diazonium salt solution to the cyanide solution. Allow the reaction to warm to room temperature and stir for several hours. This step replaces the diazonium group with a nitrile (-CN) group.

  • Purification: After the reaction is complete, perform an extraction to isolate the cyanophenyl-porphyrin intermediate. Purify using column chromatography.

  • Hydrolysis: Treat the purified cyanophenyl-porphyrin with a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., aqueous sodium hydroxide) and heat. This will hydrolyze the nitrile groups to carboxylic acid groups (-COOH).

  • Final Isolation: Neutralize the reaction mixture carefully. The carboxylated porphyrin will likely precipitate at acidic pH.[8] It can be collected by centrifugation or filtration and then redissolved in a basic aqueous buffer (pH ≥ 7) to form a water-soluble solution.[8]

References

Stability issues and decomposition of carbatripyrrin intermediates.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carbatripyrrin intermediates. The information addresses common stability issues and decomposition pathways encountered during synthesis, purification, and handling of these compounds.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during experiments involving carbatripyrrin intermediates.

Problem 1: Low or No Yield of Carbatripyrrin Intermediate During Synthesis

Possible Cause Suggested Solution
Incomplete Reaction: The condensation reaction to form the carbatripyrrin may not have gone to completion.- Reaction Time: Extend the reaction time. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS. - Temperature: Optimize the reaction temperature. Some condensations may require gentle heating, while others proceed best at room temperature. - Catalyst: Ensure the acid catalyst (e.g., trifluoroacetic acid - TFA) is fresh and used in the correct concentration.
Decomposition of Reactants or Product: The starting materials or the carbatripyrrin intermediate may be degrading under the reaction conditions.- Acid Sensitivity: Carbatripyrrins can be sensitive to strong acids. Use the minimum effective amount of acid catalyst and consider using a milder acid. Neutralize the reaction mixture promptly upon completion.[1] - Air/Light Sensitivity: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light, as porphyrin-like molecules can be photosensitive.
Solubility Issues: The product may be too soluble in the reaction mixture, preventing precipitation and shifting the equilibrium away from product formation.- Solvent Choice: If the synthesis relies on product precipitation, ensure the solvent system is appropriate. In some cases, reducing the solvent volume can induce precipitation.

Problem 2: Formation of a Complex Mixture of Byproducts

Possible Cause Suggested Solution
Side Reactions: Competing side reactions can lead to a variety of unwanted products.- Control Stoichiometry: Ensure precise stoichiometry of the reactants. - Slow Addition: Add reagents, especially the catalyst, slowly to control the reaction rate and minimize side reactions.
Oxidation: The tripyrrane starting material or the carbatripyrrin product can be susceptible to oxidation.- Inert Atmosphere: As mentioned above, conduct the reaction under an inert atmosphere. - Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
Product Decomposition during Workup: The carbatripyrrin may be degrading during the extraction and purification steps.- Mild Workup Conditions: Use mild aqueous washes (e.g., saturated sodium bicarbonate) to neutralize acid. Avoid prolonged exposure to acidic or basic conditions. - Prompt Purification: Purify the crude product as quickly as possible after the reaction is complete.

Problem 3: Decomposition of the Isolated Carbatripyrrin Intermediate During Storage or Subsequent Reactions

Possible Cause Suggested Solution
Inherent Instability: Some carbatripyrrin structures are inherently unstable and prone to decomposition.- Use Immediately: If an intermediate is known to be unstable, it is best to use it immediately in the next synthetic step without prolonged storage. - Protective Groups: Consider if the use of protecting groups on reactive sites could enhance stability.
Storage Conditions: Improper storage can accelerate decomposition.- Inert Atmosphere: Store the solid compound or solutions under an inert atmosphere. - Low Temperature: Store at low temperatures (e.g., in a freezer at -20 °C or below). - Protection from Light: Store in amber vials or wrap containers in aluminum foil to protect from light.
Trace Impurities: Residual acid or metal impurities from the synthesis can catalyze decomposition.- Thorough Purification: Ensure the intermediate is purified thoroughly to remove any catalytic impurities.

Frequently Asked Questions (FAQs)

Q1: My carbatripyrrin intermediate appears to be decomposing on the silica gel column during purification. What can I do?

A1: Decomposition on silica gel is a common issue for acid-sensitive compounds. Here are a few strategies to mitigate this:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. This is typically done by slurrying the silica gel in the column with the eluent containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%).

  • Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.

  • Reverse-Phase Chromatography: For polar carbatripyrrins, reverse-phase chromatography (e.g., C18 silica) with a suitable solvent system (e.g., methanol/water or acetonitrile/water) can be a good alternative.

  • Minimize Contact Time: Pack the column well and run the chromatography as quickly as possible to minimize the time the compound spends in contact with the stationary phase.

Q2: What are the typical signs of carbatripyrrin decomposition?

A2: Decomposition can often be observed visually and spectroscopically:

  • Color Change: A change in the color of the solid or solution (e.g., from a distinct color to a brown or black tar-like substance) is a strong indicator of decomposition.

  • TLC Analysis: The appearance of new spots, streaking, or tailing on a TLC plate of a previously pure sample suggests decomposition.

  • UV-Vis Spectroscopy: A significant change in the UV-Vis spectrum, such as a decrease in the intensity of characteristic absorption bands or the appearance of new, broad absorptions, can indicate decomposition. The Soret-like and Q-like bands are characteristic of these porphyrinoid systems.

  • NMR Spectroscopy: The appearance of new signals, broadening of existing signals, or a decrease in the integration of the desired product's signals in the 1H NMR spectrum are all signs of decomposition.

Q3: How can I identify the decomposition products of my carbatripyrrin intermediate?

A3: Identifying decomposition products typically requires a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): LC-MS is a powerful tool to separate the components of the degraded mixture and obtain their molecular weights. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) on the isolated decomposition products can help elucidate their structures.

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify the functional groups present in the decomposition products.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Condensation to Form a Carbatripyrrin Intermediate

  • Dissolve the tripyrrane and the dialdehyde starting materials in a suitable dry, degassed solvent (e.g., dichloromethane or chloroform) in a flask protected from light.

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Add the acid catalyst (e.g., trifluoroacetic acid) dropwise with stirring at room temperature.

  • Monitor the reaction progress by TLC or UV-Vis spectroscopy.

  • Upon completion, quench the reaction by adding a weak base (e.g., triethylamine or pyridine).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product immediately by column chromatography (see troubleshooting for purification).

Visualizations

experimental_workflow Experimental Workflow: Carbatripyrrin Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants Tripyrrane + Dialdehyde dissolve Dissolve in Dry, Degassed Solvent reactants->dissolve inert_atm Inert Atmosphere (N2/Ar) dissolve->inert_atm catalyst Add Acid Catalyst (e.g., TFA) inert_atm->catalyst monitor Monitor Reaction (TLC, UV-Vis) catalyst->monitor quench Quench with Weak Base monitor->quench wash Aqueous Wash (NaHCO3, Brine) quench->wash dry Dry Organic Layer (Na2SO4) wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterization (NMR, MS, UV-Vis) chromatography->characterization

Caption: A typical workflow for the synthesis and purification of carbatripyrrin intermediates.

logical_relationship Troubleshooting Logic for Carbatripyrrin Instability cluster_causes Potential Causes cluster_solutions Potential Solutions instability Observed Instability/ Decomposition acid Acid Sensitivity instability->acid oxidation Oxidation (Air) instability->oxidation light Photodecomposition instability->light heat Thermal Instability instability->heat neutralize Neutralize/Buffer pH acid->neutralize inert Inert Atmosphere oxidation->inert dark Protect from Light light->dark cold Low Temperature Storage heat->cold

Caption: Logical relationship between common causes of instability and their respective solutions.

References

Optimizing reaction conditions for pyrrole aldehyde condensations.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pyrrole aldehyde condensations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during pyrrole aldehyde condensations in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

Low yields in pyrrole aldehyde condensations can stem from several factors. A primary reason is the formation of undesired side products and oligomers.[1][2] The reaction is highly sensitive to the concentration of reactants and catalysts.

Troubleshooting Steps:

  • Optimize Reactant Concentrations: For porphyrin synthesis, a reactant concentration of approximately 0.27M has been shown to be optimal in some cases.[3] For dipyrromethane synthesis, using a large excess of pyrrole (e.g., 25:1 to 40:1 ratio of pyrrole to aldehyde) can significantly improve yields by minimizing oligomerization.[4]

  • Catalyst Choice and Concentration: The type and amount of acid catalyst are critical. While strong acids like trifluoroacetic acid (TFA) are effective, they can also promote side reactions if not used in catalytic amounts.[4] For hindered aldehydes, milder Lewis acids like magnesium bromide (MgBr₂) may be more suitable than stronger ones like indium chloride (InCl₃).[4] A screening of different acid catalysts and their optimal concentrations can be beneficial.[1]

  • Solvent Selection: The choice of solvent can influence the reaction outcome. Chlorinated solvents are commonly used with Lewis acid catalysts.[5] For the Adler-Longo method, refluxing propionic acid is used.[3][5] In some cases, solvent-free conditions or greener solvent systems like water-methanol have been successfully employed.[6][7]

  • Reaction Time and Temperature: Monitor the reaction progress to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can sometimes lead to product degradation or an increase in side products.[2] Reactions are often run at room temperature, but for some protocols, heating is required.[4][5]

  • Purity of Reagents: Ensure that the pyrrole and aldehyde are pure. It is often recommended to use freshly distilled pyrrole.[3] Impurities can interfere with the reaction and lead to lower yields.

Q2: I am observing the formation of a lot of dark, tar-like material in my reaction. What is it and how can I minimize it?

The formation of dark, tar-like substances is a common issue, often attributed to the polymerization of pyrrole and the formation of various oligomeric condensation products.[6]

Troubleshooting Steps:

  • Control Reaction Temperature: Exothermic reactions can occur, especially in solvent-free conditions, leading to uncontrolled polymerization.[7] Maintaining a consistent and controlled temperature is crucial.

  • Optimize Catalyst Addition: Add the catalyst slowly and in a controlled manner to prevent a rapid, exothermic reaction.

  • Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidative side reactions that contribute to the formation of colored impurities.[4]

  • Appropriate Work-up: A proper work-up procedure is essential. This may involve washing the organic layer with a mild base (e.g., 0.1 M aqueous NaOH) to neutralize the acid catalyst and remove acidic byproducts.[4]

Q3: My desired product is difficult to purify. What strategies can I use?

Purification can be challenging due to the presence of closely related side products and oligomers.

Troubleshooting Steps:

  • Column Chromatography: This is the most common purification method. The choice of eluent is critical. For dipyrromethanes, solvent systems like dichloromethane/petroleum ether or hexane/dichloromethane/ethyl acetate have been used.[4] For porphyrins, chromatography may not always be necessary if the product crystallizes well.[3]

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.[4]

  • Bulb-to-Bulb Distillation: For dipyrromethanes, this technique can be used to remove oligomeric materials.[4]

  • Oxidation of Side Products: In porphyrin synthesis, chlorin side products can sometimes be converted to the desired porphyrin by refluxing with an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) in a suitable solvent like toluene.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for pyrrole aldehyde condensations?

Acid catalysts are generally required. These can be broadly categorized as:

  • Brønsted Acids: Trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), acetic acid, and propionic acid are commonly used.[4][5][6]

  • Lewis Acids: Boron trifluoride etherate (BF₃·Et₂O), indium chloride (InCl₃), and magnesium bromide (MgBr₂) are effective, particularly in chlorinated solvents.[4][5]

Q2: What is the difference between the Adler-Longo and Lindsey methods for porphyrin synthesis?

  • Adler-Longo Method: This is a one-step synthesis that typically involves heating the pyrrole and aldehyde in a mild organic acid like propionic acid, which acts as both the solvent and the catalyst. The reaction is conducted in open air, which allows for in-situ oxidation of the porphyrinogen intermediate. Yields are often in the 10-30% range.[5][6]

  • Lindsey Method: This is a two-step, one-flask procedure. The first step is the acid-catalyzed condensation of the pyrrole and aldehyde at room temperature in a chlorinated solvent under an inert atmosphere to form the porphyrinogen. The second step involves the oxidation of the porphyrinogen to the porphyrin using an oxidizing agent like DDQ or p-chloranil. This method can offer higher yields (30-40%) and better control over the reaction.[5][8]

Q3: Can I run these reactions without a solvent?

Yes, solvent-free conditions have been reported for pyrrole-aldehyde condensations.[7][9] This can be achieved by grinding the reactants together, sometimes with a solid support like silica.[9] These reactions can be highly exothermic and may require careful temperature control.[7] Mechanochemical methods, involving manual or ball-mill grinding, have also been successfully employed.[10]

Q4: How does the electronic nature of the aldehyde affect the reaction?

The electronic properties of the aldehyde can influence the reaction rate and the stability of intermediates. However, for the synthesis of A₄-porphyrins, it has been observed that varying the electronic nature of the aldehyde does not significantly change the reaction yields.[6] For the synthesis of dipyrromethanes, different Lewis acids may be optimal for unhindered versus hindered aromatic aldehydes.[4]

Data Summary

Table 1: Comparison of Conditions for Porphyrin Synthesis

MethodCatalystSolventTemperatureReaction TimeTypical YieldReference
RothemundGaseous Aldehyde, HClMethanol90-95 °C (sealed tube)30 hoursLow[5]
Adler-LongoPropionic AcidPropionic AcidReflux30 minutes10-30%[3][5]
LindseyTFA or BF₃·Et₂ODichloromethaneRoom Temp (condensation), Reflux (oxidation)~1 hour (condensation)30-40%[5]
Green SynthesisHCl, then air oxidationMethanol/Water, then DMFRoom Temp (condensation), Reflux (oxidation)2h (condensation), 1.5h (oxidation) + overnight stirring10-40%[6]
Mechanochemicalp-Toluenesulfonic acidSolvent-freeRoom Temperature~6 minutes (grinding)~28% (after oxidation)[10]

Table 2: Conditions for Dipyrromethane Synthesis

CatalystPyrrole:Aldehyde RatioSolventTemperatureTypical YieldReference
TFA25:1None (excess pyrrole)Room Temperature47-86%[4]
BF₃·Et₂O~40:1 (in solvent)DichloromethaneRoom TemperatureGood[4]
InCl₃ (unhindered aldehydes)Excess PyrroleDichloromethaneRoom TemperatureGood[4]
MgBr₂ (hindered aldehydes)Excess PyrroleDichloromethaneRoom TemperatureGood[4]
None25:1Water80 °C31-89%[4]

Experimental Protocols

Protocol 1: Synthesis of meso-Tetraphenylporphyrin (TPP) via Adler-Longo Method

  • Materials: Pyrrole (freshly distilled), benzaldehyde, propionic acid, methanol.

  • Procedure:

    • Combine pyrrole (1.9 mL, 2.69 x 10⁻² mol) and benzaldehyde (3.0 mL, 2.69 x 10⁻² mol) and mix thoroughly.[3]

    • In a 250 mL round-bottom flask equipped with a reflux condenser, bring 100 mL of propionic acid to a reflux.[3]

    • Add the pyrrole-benzaldehyde mixture to the refluxing propionic acid.[3] A rapid color change to red/brown should be observed.

    • Allow the reaction to proceed for 30 minutes.[3]

    • Cool the reaction mixture to room temperature.

    • Filter the crude product using a Büchner funnel.[3]

    • Wash the collected solid with methanol to remove impurities, yielding shiny purple crystals of TPP.[3]

    • Further purification can be achieved by washing the crystals with hot water and then methanol. The reported yield is around 17.3%.[3]

Protocol 2: Synthesis of 5-Aryldipyrromethanes via TFA Catalysis

  • Materials: Pyrrole, aromatic aldehyde, trifluoroacetic acid (TFA), 0.1 M NaOH, ethyl acetate, sodium sulfate.

  • Procedure:

    • In a dry round-bottom flask, add pyrrole (25 equivalents) and the aldehyde (1.0 equivalent).[4]

    • Degas the mixture with a stream of argon for 5 minutes.[4]

    • Add TFA (0.10 equivalents) to the solution and stir under argon at room temperature for 5 minutes.[4]

    • Quench the reaction by adding 0.1 M NaOH solution.[4]

    • Add ethyl acetate and transfer the mixture to a separatory funnel.

    • Wash the organic phase with water, dry over sodium sulfate, and remove the solvent under vacuum to yield the crude product.[4]

    • Purify the product by bulb-to-bulb distillation or column chromatography.[4]

Visualizations

experimental_workflow_porphyrin cluster_reactants Reactant Preparation cluster_reaction Condensation Reaction cluster_workup Workup & Purification Pyrrole Pyrrole (freshly distilled) Mix Mix Reactants Pyrrole->Mix Aldehyde Aldehyde Aldehyde->Mix Add_Catalyst Add Acid Catalyst (e.g., Propionic Acid or TFA) Mix->Add_Catalyst React React (Reflux or RT) Add_Catalyst->React Cool Cool to RT React->Cool Filter Filter Cool->Filter Wash Wash with Solvent (e.g., Methanol) Filter->Wash Product Pure Porphyrin Wash->Product

Caption: General experimental workflow for porphyrin synthesis.

troubleshooting_low_yield Start Low Reaction Yield Q1 Check Reactant Ratio & Concentration Start->Q1 A1_ExcessPyrrole Use Large Excess of Pyrrole (for Dipyrromethane) Q1->A1_ExcessPyrrole No A1_OptimizeConc Optimize Molar Concentration (for Porphyrin) Q1->A1_OptimizeConc Yes Q2 Evaluate Catalyst A1_ExcessPyrrole->Q2 A1_OptimizeConc->Q2 A2_Screen Screen Different Acid Catalysts (Brønsted vs. Lewis) Q2->A2_Screen A2_Conc Adjust Catalyst Concentration A2_Screen->A2_Conc Q3 Assess Reaction Conditions A2_Conc->Q3 A3_Temp Optimize Temperature Q3->A3_Temp A3_Time Optimize Reaction Time A3_Temp->A3_Time A3_Atmosphere Use Inert Atmosphere A3_Time->A3_Atmosphere End Improved Yield A3_Atmosphere->End

Caption: Troubleshooting flowchart for low reaction yields.

reaction_pathway cluster_initiation Initiation cluster_propagation Propagation & Cyclization cluster_termination Oxidation Pyrrole Pyrrole Dipyrromethane Dipyrromethane Pyrrole->Dipyrromethane Aldehyde Aldehyde Activated_Aldehyde Protonated Aldehyde (Electrophile) Aldehyde->Activated_Aldehyde Catalyst Acid Catalyst (H+) Activated_Aldehyde->Dipyrromethane Porphyrinogen Porphyrinogen (Acyclic Precursor) Dipyrromethane->Porphyrinogen Oligomers Side Products (Oligomers, Tar) Dipyrromethane->Oligomers Cyclized_Porphyrinogen Cyclized Porphyrinogen Porphyrinogen->Cyclized_Porphyrinogen Cyclization Porphyrinogen->Oligomers Porphyrin Porphyrin (Final Product) Cyclized_Porphyrinogen->Porphyrin Oxidation (e.g., Air, DDQ)

Caption: Simplified reaction pathway for porphyrin synthesis.

References

Technical Support Center: Formylation of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the formylation of substituted pyrroles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for formylating substituted pyrroles?

The most widely used method for the formylation of pyrroles is the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3] The Vilsmeier-Haack reaction is generally effective for electron-rich aromatic and heteroaromatic compounds.[1][4]

Another method is the Duff reaction, which uses hexamine as the formyl source. However, the Duff reaction is generally less efficient for pyrroles and requires strongly electron-donating substituents on the aromatic ring.[5]

Q2: At which position does the formylation of pyrroles typically occur?

For unsubstituted or N-substituted pyrroles, formylation via the Vilsmeier-Haack reaction predominantly occurs at the C2 (α) position, which is the most electron-rich site.[1] However, the regioselectivity can be influenced by the nature and size of substituents on the pyrrole ring.

Q3: What are the key factors influencing the success and regioselectivity of the Vilsmeier-Haack formylation of pyrroles?

The outcome of the Vilsmeier-Haack formylation is primarily influenced by:

  • Electronic Effects: Electron-donating groups on the pyrrole ring activate it towards electrophilic substitution, facilitating the reaction. Conversely, electron-withdrawing groups can deactivate the ring, sometimes requiring harsher reaction conditions.[6]

  • Steric Effects: The size of the substituents on the pyrrole ring, particularly at the nitrogen atom (N1) and adjacent carbon atoms, can hinder the approach of the Vilsmeier reagent to the α-position, leading to an increased proportion of the β-formylated product.[6][7]

  • Reaction Temperature: Temperature can affect the ratio of α- to β-formylation. While specific trends can be substrate-dependent, careful temperature control is crucial for reproducible results.

  • Stoichiometry of Reagents: The molar ratio of the pyrrole substrate to the Vilsmeier reagent is critical. An excess of the Vilsmeier reagent can lead to di-formylation.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or no formylated product. What could be the reasons?

A: Low or no yield in a Vilsmeier-Haack formylation can stem from several factors:

  • Deactivated Pyrrole Ring: If your pyrrole substrate has strong electron-withdrawing groups, it may be too deactivated for the Vilsmeier reagent to react under standard conditions. You might need to use more forcing conditions (e.g., higher temperature, longer reaction time) or a more reactive formylating agent. However, be aware that this can also lead to increased side products.[8]

  • Instability of the Pyrrole: Pyrroles, especially those that are electron-rich, can be unstable under the acidic conditions of the Vilsmeier-Haack reaction, leading to polymerization or decomposition.[9] Ensure that the reaction is carried out under anhydrous conditions and that the temperature is carefully controlled. A slow, dropwise addition of the Vilsmeier reagent to the pyrrole solution at low temperature can help minimize decomposition.

  • Improper Vilsmeier Reagent Formation: The Vilsmeier reagent is sensitive to moisture. Ensure that your DMF and POCl₃ are of high quality and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The reagent is typically prepared in situ at a low temperature (e.g., 0 °C) before the addition of the pyrrole.[2]

  • Ineffective Work-up: The intermediate iminium salt must be hydrolyzed to the aldehyde during the work-up. This is usually achieved by adding the reaction mixture to ice-water, followed by basification (e.g., with sodium hydroxide or sodium acetate) to neutralize the acid and precipitate the product.[2] An incomplete hydrolysis can result in a low yield of the desired aldehyde.

Issue 2: Formation of Multiple Products (Isomers)

Q: My reaction is producing a mixture of 2-formyl (α) and 3-formyl (β) isomers. How can I improve the selectivity?

A: The formation of isomeric products is a common issue, governed by both steric and electronic factors.[6][7]

  • Steric Hindrance: If your primary goal is the α-formyl product, ensure that the N-substituent on the pyrrole is not excessively bulky. If you are targeting the β-formyl product, a bulky N-substituent can be used to sterically block the α-positions and favor attack at the β-position.[6]

  • Alternative Reagents: The regioselectivity can be influenced by the formylating agent. It has been reported that using sterically crowded formamides in the preparation of the Vilsmeier reagent can favor the formation of the 3-formyl (β) isomer.[10]

  • Chromatographic Separation: If a mixture of isomers is unavoidable, they can often be separated by column chromatography.

Issue 3: Formation of a Dark Tar or Polymeric Material

Q: My reaction mixture turned into a dark, intractable tar. What is happening and how can I prevent it?

A: The formation of a tar-like substance is usually due to the polymerization of the pyrrole under the acidic reaction conditions. This is particularly problematic for highly electron-rich or unsubstituted pyrroles.

  • Temperature Control: Maintain a low temperature throughout the reaction, especially during the addition of the Vilsmeier reagent. Running the reaction at 0 °C or even lower can significantly reduce polymerization.

  • Slow Addition: Add the Vilsmeier reagent to the pyrrole solution dropwise and with vigorous stirring to avoid localized high concentrations of the acidic reagent.

  • Solvent Choice: Using an appropriate solvent can help to better control the reaction. Dichloroethane or chloroform are commonly used.[2]

  • Protecting Groups: If the pyrrole is particularly sensitive, consider introducing a temporary electron-withdrawing group at a different position to reduce the overall reactivity of the ring. This group can be removed after the formylation.

Issue 4: Diformylation or Other Side Products

Q: I am observing a significant amount of a diformylated product. How can I avoid this?

A: Diformylation, typically at the 2- and 5-positions, occurs when the pyrrole ring is highly activated and/or an excess of the Vilsmeier reagent is used.

  • Control Stoichiometry: Use a strict 1:1 molar ratio of the pyrrole to the Vilsmeier reagent. If diformylation is still an issue, you can try using a slight excess of the pyrrole.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or another appropriate method. Stop the reaction as soon as the starting material is consumed to prevent over-reaction. Lowering the reaction temperature can also help to minimize diformylation.

Quantitative Data

The regioselectivity of the Vilsmeier-Haack formylation of 1-substituted pyrroles is highly dependent on the steric bulk of the N-substituent. The following table summarizes the ratio of α- to β-formylated products and the overall yields for various 1-substituted pyrroles.

1-Substituentα:β RatioOverall Yield (%)
Methyl4.0 : 178
Ethyl2.3 : 175
Isopropyl0.4 : 170
t-Butyl0.05 : 165
Phenyl9.0 : 193
p-Tolyl19.0 : 195
p-Anisyl24.0 : 195
p-Chlorophenyl7.0 : 190
p-Nitrophenyl4.0 : 185
Data adapted from Candy, C. F.; Jones, R. A.; Wright, P. H. J. Chem. Soc. C 1970, 2563-2567.[6]

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of a Substituted Pyrrole

Materials:

  • Substituted pyrrole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • 1,2-Dichloroethane (DCE), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution or sodium acetate solution[2]

  • Diethyl ether or other suitable extraction solvent

  • Magnesium sulfate or sodium sulfate, anhydrous

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (1.1 equivalents) in anhydrous DCE. Cool the flask to 0 °C in an ice bath. Add freshly distilled POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution over 15-20 minutes, ensuring the temperature does not rise above 10 °C. Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The Vilsmeier reagent may appear as a colorless to pale yellow, sometimes viscous liquid or a white solid.[11]

  • Formylation Reaction: Dissolve the substituted pyrrole (1.0 equivalent) in anhydrous DCE in a separate flame-dried flask under a nitrogen atmosphere. Cool this solution to 0 °C. Add the prepared Vilsmeier reagent dropwise to the pyrrole solution over 30-60 minutes. The reaction mixture may change color, often to a dark red or brown.[11]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight, and the optimal temperature may range from 0 °C to reflux, depending on the reactivity of the pyrrole substrate.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate or sodium acetate until the mixture is neutral or slightly basic (pH 7-8).[2] Stir for 1-2 hours to ensure complete hydrolysis and precipitation of the product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography, recrystallization, or distillation.

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Pyrrole Substituted Pyrrole Iminium_intermediate Iminium Salt Intermediate Pyrrole->Iminium_intermediate + Vilsmeier Reagent Formyl_pyrrole Formylated Pyrrole Iminium_intermediate->Formyl_pyrrole + H₂O (Work-up)

Caption: Mechanism of the Vilsmeier-Haack formylation of a substituted pyrrole.

Troubleshooting Workflow for Pyrrole Formylation

Troubleshooting_Workflow Start Start Formylation Check_Yield Low/No Yield? Start->Check_Yield Check_Isomers Mixture of Isomers? Check_Yield->Check_Isomers No Deactivated_Ring Deactivated Ring? -> Increase Temp/Time Check_Yield->Deactivated_Ring Yes Check_Polymer Polymerization/Tar? Check_Isomers->Check_Polymer No Steric_Hindrance Steric Hindrance? -> Modify N-Substituent Check_Isomers->Steric_Hindrance Yes Check_Diformylation Diformylation? Check_Polymer->Check_Diformylation No Lower_Temp High Temperature? -> Run at 0°C or below Check_Polymer->Lower_Temp Yes End Successful Formylation Check_Diformylation->End No Control_Stoichiometry Excess Reagent? -> Use 1:1 Stoichiometry Check_Diformylation->Control_Stoichiometry Yes Unstable_Pyrrole Unstable Pyrrole? -> Lower Temp, Slow Addition Deactivated_Ring->Unstable_Pyrrole Bad_Reagent Improper Reagent Prep? -> Use Anhydrous Reagents Unstable_Pyrrole->Bad_Reagent Bad_Reagent->Start Use_Bulky_Formamide Need β-Isomer? -> Use Sterically Crowded Formamide Steric_Hindrance->Use_Bulky_Formamide Use_Bulky_Formamide->Start Slow_Addition Fast Addition? -> Add Reagent Dropwise Lower_Temp->Slow_Addition Slow_Addition->Start Monitor_Reaction Long Reaction Time? -> Monitor by TLC, Quench Promptly Control_Stoichiometry->Monitor_Reaction Monitor_Reaction->Start

Caption: Troubleshooting workflow for common issues in pyrrole formylation.

References

Preventing byproduct formation in pyrrole-2-carbaldehyde synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of pyrrole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrrole-2-carbaldehyde?

A1: The two most prevalent methods for the formylation of pyrrole are the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction. The Vilsmeier-Haack reaction is generally preferred due to higher yields and more controllable selectivity for the desired 2-substituted product.[1][2][3]

Q2: What are the primary byproducts to expect in each of these synthesis methods?

A2: In the Vilsmeier-Haack reaction, the main byproduct is the isomeric pyrrole-3-carbaldehyde. The ratio of the 2- and 3-isomers is influenced by steric and electronic factors.[4] For the Reimer-Tiemann reaction, the typical byproduct is 3-chloropyridine, which arises from a ring-expansion process known as the Ciamician-Dennstedt rearrangement.[5] In many cases, this can be the major product.

Q3: Why is the Vilsmeier-Haack reaction generally preferred over the Reimer-Tiemann reaction for this synthesis?

A3: The Vilsmeier-Haack reaction typically offers higher yields of the desired pyrrole-2-carbaldehyde and better regioselectivity. The Reimer-Tiemann reaction, when applied to pyrrole, often yields 3-chloropyridine as the major product, a phenomenon referred to as an "abnormal" Reimer-Tiemann reaction.[5]

Q4: Are there any "greener" or more modern alternatives to these classical methods?

A4: Yes, several modern methods aim to be more environmentally friendly and efficient. These include enzymatic synthesis using CO2 fixation, which operates under mild conditions, and oxidative annulation methods that avoid hazardous reagents.[6][7] These newer techniques can offer high selectivity and reduce waste.[7]

Troubleshooting Guides

Vilsmeier-Haack Reaction Troubleshooting

Issue 1: Low yield of pyrrole-2-carbaldehyde and significant formation of pyrrole-3-carbaldehyde.

This issue is primarily related to the regioselectivity of the electrophilic substitution on the pyrrole ring. While the 2-position is electronically favored, steric hindrance can lead to substitution at the 3-position.

ParameterRecommended AdjustmentExpected Outcome
Temperature Maintain a low reaction temperature (0-10°C) during the addition of pyrrole to the Vilsmeier reagent.Lower temperatures generally favor substitution at the more electronically activated 2-position and minimize side reactions.
Steric Hindrance If using a substituted pyrrole, be aware that bulky substituents at the 1-position (N-position) can sterically hinder the 2-position, leading to a higher proportion of the 3-formylated product.A less bulky N-substituent will favor the formation of the 2-carbaldehyde.
Reagent Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the Vilsmeier reagent (POCl₃/DMF).Ensures complete consumption of the starting pyrrole, but a large excess may lead to undesired side reactions.

Issue 2: Reaction is sluggish or does not go to completion.

Incomplete reactions can be due to impure reagents or suboptimal reaction conditions.

ParameterRecommended AdjustmentExpected Outcome
Reagent Quality Ensure that the pyrrole is freshly distilled and that the dimethylformamide (DMF) is anhydrous.Water can quench the Vilsmeier reagent, reducing its effectiveness and leading to lower yields.
Reaction Time/Temp After the initial addition at low temperature, a short period of gentle heating (e.g., reflux) may be required to drive the reaction to completion.Increased temperature can overcome the activation energy barrier for the reaction. Monitor by TLC to avoid decomposition.
Reimer-Tiemann Reaction Troubleshooting

Issue: The major product is 3-chloropyridine, not pyrrole-2-carbaldehyde.

This is a common outcome of the Reimer-Tiemann reaction with pyrrole, known as the Ciamician-Dennstedt rearrangement.[5] Modifying conditions to favor formylation is challenging but can be attempted.

ParameterRecommended AdjustmentExpected Outcome
Reaction Temperature Maintain the reaction at a lower temperature.While the reaction often requires heating to initiate, excessive heat can favor the rearrangement pathway to 3-chloropyridine.
Base Concentration Use a moderately concentrated base solution (e.g., 10-40% aqueous alkali hydroxide).The base is necessary to generate the dichlorocarbene, but conditions that are too harsh may promote side reactions.
Alternative Reagents Consider modern alternatives that avoid the use of chloroform and strong bases if the primary goal is to avoid the Ciamician-Dennstedt rearrangement.Newer methods, such as those using chlorodiazirines, have been developed to achieve ring expansion without the formation of formylated byproducts, indicating the difficulty of controlling the standard Reimer-Tiemann reaction.

Experimental Protocols

Vilsmeier-Haack Synthesis of Pyrrole-2-carbaldehyde

This protocol is adapted from established literature procedures.

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, place anhydrous dimethylformamide (DMF) (1.1 moles). Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.1 moles) dropwise while maintaining the internal temperature between 10-20°C. After the addition is complete, remove the ice bath and stir the mixture for an additional 15 minutes.

  • Reaction with Pyrrole: Cool the Vilsmeier reagent again in an ice bath and add a suitable solvent such as ethylene dichloride. Once the temperature is below 5°C, add a solution of freshly distilled pyrrole (1.0 mole) in the same solvent dropwise over 1 hour, ensuring the temperature remains low.

  • Reaction Completion and Hydrolysis: After the addition of pyrrole is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes. Cool the mixture and then cautiously add a solution of sodium acetate trihydrate (e.g., 5.5 moles in water) to hydrolyze the intermediate iminium salt. Reflux for another 15 minutes.

  • Work-up and Purification: After cooling, separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ether). Combine the organic extracts and wash them with a saturated sodium carbonate solution to neutralize any remaining acid. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization from a solvent like petroleum ether.

Reimer-Tiemann Synthesis of Pyrrole-2-carbaldehyde (Illustrative Protocol)

Note: This reaction with pyrrole often yields 3-chloropyridine as the major product. This protocol outlines the general conditions for attempting formylation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve pyrrole in a suitable solvent (e.g., ethanol). Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 8 equivalents in a 2:1 ethanol/water mixture).

  • Addition of Chloroform: Heat the mixture to approximately 70°C. Add chloroform (e.g., 2 equivalents) dropwise over a period of about 1 hour. The reaction can be exothermic, so control the addition rate to maintain a steady temperature.

  • Reaction and Work-up: After the addition is complete, continue stirring at the same temperature for a few hours. Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution to a pH of 4-5 and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. The resulting product mixture will likely contain both pyrrole-2-carbaldehyde and 3-chloropyridine, requiring careful purification by chromatography.

Signaling Pathways and Workflows

Vilsmeier_Haack_Pathway cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate_2 Sigma Complex (C2 Attack) Vilsmeier_Reagent->Intermediate_2 Intermediate_3 Sigma Complex (C3 Attack) Vilsmeier_Reagent->Intermediate_3 Pyrrole Pyrrole Pyrrole->Intermediate_2 C2 Attack (Favored) Pyrrole->Intermediate_3 C3 Attack (Steric Hindrance) Iminium_Salt_2 Iminium Salt (2-substituted) Intermediate_2->Iminium_Salt_2 Iminium_Salt_3 Iminium Salt (3-substituted) Intermediate_3->Iminium_Salt_3 Product_2 Pyrrole-2-carbaldehyde (Desired Product) Iminium_Salt_2->Product_2 Product_3 Pyrrole-3-carbaldehyde (Byproduct) Iminium_Salt_3->Product_3 Water H₂O Water->Product_2 Water->Product_3

Caption: Vilsmeier-Haack reaction pathway for pyrrole formylation.

Reimer_Tiemann_Pathway cluster_reagent Carbene Formation cluster_reaction Reaction with Pyrrole cluster_products Final Products Chloroform CHCl₃ Carbene Dichlorocarbene (:CCl₂) Chloroform->Carbene Base Base (OH⁻) Base->Carbene Intermediate_Formyl Dichloromethyl Pyrrole Carbene->Intermediate_Formyl Intermediate_Ring Dihalogenocyclopropane Intermediate Carbene->Intermediate_Ring Pyrrole Pyrrole Pyrrole->Intermediate_Formyl Electrophilic Substitution Pyrrole->Intermediate_Ring [2+1] Cycloaddition Product_Formyl Pyrrole-2-carbaldehyde (Minor Product) Intermediate_Formyl->Product_Formyl Rearrangement Ciamician-Dennstedt Rearrangement Intermediate_Ring->Rearrangement Product_Ring 3-Chloropyridine (Major Byproduct) Hydrolysis Hydrolysis Hydrolysis->Product_Formyl Rearrangement->Product_Ring

Caption: Reimer-Tiemann reaction pathways for pyrrole.

References

Technical Support Center: Column Chromatography Purification of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of pyrrole derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyrrole derivative appears to be decomposing on the silica gel column. What can I do to prevent this?

A1: Pyrrole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1][2][3] Consider the following solutions:

  • Deactivate the silica gel: You can neutralize the acidic silanol groups by pre-treating the silica gel. A common method is to flush the packed column with a solvent system containing a small percentage of a base, such as 1-3% triethylamine (NEt3) in your chosen eluent.[4] After flushing, you can run the column with or without the amine in the mobile phase.

  • Use an alternative stationary phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[1] For certain applications, modified silica, such as amine-functionalized silica, can also be a good alternative.[5]

  • Run the column quickly: Minimize the time your compound spends on the column by using flash chromatography techniques.

Q2: My compound is streaking badly on the TLC plate and the column, leading to poor separation. What causes this and how can I fix it?

A2: Streaking is a common issue and can be caused by several factors:[6][7]

  • Compound overloading: You may have loaded too much sample onto your column.[6][8] Try reducing the amount of crude material.

  • Inappropriate solvent polarity: If the solvent is too polar, the compound may move too quickly without proper partitioning. If it's not polar enough, it can lead to tailing.

  • Strong interactions with silica: Acidic or basic functional groups on your pyrrole derivative can interact strongly with the silica gel. Adding a small amount of a modifier to your eluent can help. For acidic compounds, add 0.1-2% acetic or formic acid. For basic compounds, add 0.1-2% triethylamine or a 1-10% ammonia in methanol solution to your mobile phase.[8][9]

  • Insolubility: If your compound is not fully dissolved in the mobile phase when loaded, it can cause streaking. Ensure your sample is fully dissolved in a minimum amount of solvent before loading.

Q3: My desired pyrrole derivative is co-eluting with an impurity. How can I improve the separation?

A3: Co-elution occurs when two or more compounds have very similar affinities for the stationary and mobile phases. Here are some strategies to improve resolution:

  • Optimize the solvent system: The choice of solvent is critical.[10] Use thin-layer chromatography (TLC) to test various solvent systems with different polarities and selectivities. A good starting point is a system that gives your target compound an Rf value between 0.25 and 0.35 on the TLC plate.[10][11] Common solvent systems for pyrrole derivatives include hexane/ethyl acetate and petroleum ether/ethyl acetate.[12][13][14][15]

  • Use a gradient elution: Instead of using a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase during the separation.[4][16] This can help to resolve compounds that are close together.

  • Change the stationary phase: Switching to a different stationary phase (e.g., from silica to alumina or a bonded phase like C18 for reverse-phase chromatography) can alter the selectivity of the separation.[5]

Q4: How do I choose the right solvent system for my column?

A4: The ideal solvent system should provide good separation of your target compound from impurities.

  • TLC is key: Develop a TLC of your crude mixture in various solvent systems.[17] A good solvent system will result in distinct, round spots with the desired compound having an Rf value of approximately 0.25-0.35.[10][11]

  • Solvent polarity: Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane.[18][19] The eluting power of common solvents on silica gel follows this general order: hexane < toluene < dichloromethane < diethyl ether < ethyl acetate < acetone < methanol.[17]

  • Avoid high boiling point solvents: Whenever possible, use solvents with lower boiling points as they are easier to remove from your purified fractions.[11]

Q5: My compound is not soluble in the eluent. How can I load it onto the column?

A5: If your crude mixture is insoluble in the starting eluent, you can use a "dry loading" technique.[20]

  • Procedure: Dissolve your crude product in a suitable solvent in a round-bottom flask. Add a small amount of silica gel (enough to form a free-flowing powder after solvent removal). Remove the solvent by rotary evaporation. Carefully add the resulting powder containing your adsorbed compound to the top of your packed column.[20]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues during the column chromatography of pyrrole derivatives.

Issue 1: No compound eluting from the column

If you are not observing any compound eluting from the column, consider the following possibilities:

Potential Cause Troubleshooting Step
Compound decomposed on the column Test the stability of your compound on silica using a 2D TLC.[1][21] If unstable, use a deactivated silica gel or an alternative stationary phase.[1]
Incorrect solvent system Double-check that you have prepared the correct solvent mixture and are using the intended polarity.[1]
Compound is highly retained If your compound is very polar, it may be stuck at the top of the column. Try slowly increasing the polarity of the eluent.
Compound eluted in the solvent front Check the very first fractions collected, as non-polar compounds can elute very quickly.[1]
Fractions are too dilute to detect Concentrate some of the collected fractions and re-analyze by TLC.[1]
Issue 2: Poor Separation or Overlapping Bands

For issues with separation efficiency, refer to the following table:

Potential Cause Troubleshooting Step
Poorly packed column Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and poor separation.
Suboptimal solvent system Re-evaluate your solvent system using TLC to achieve better separation between your desired compound and impurities.[22] An Rf difference of at least 0.2 is desirable.
Column overloading Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Sample band is too wide Load the sample in the minimum amount of solvent possible to ensure a narrow starting band.[20] Consider dry loading for compounds with poor solubility in the eluent.[20]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel with Triethylamine
  • Prepare the slurry: In a beaker, mix the required amount of silica gel with your initial, non-polar eluent (e.g., hexane or hexane/ethyl acetate mixture) to form a slurry.

  • Pack the column: Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until it is level with the top of the silica bed.

  • Prepare the deactivating solution: Prepare a solution of 1-3% triethylamine in your chosen eluent.

  • Flush the column: Pass a volume of the deactivating solution equal to the volume of the packed silica through the column.[4]

  • Equilibrate: Discard the eluted deactivating solution and then flush the column with at least 3-5 column volumes of your starting eluent (without triethylamine) to equilibrate the stationary phase before loading your sample.

Protocol 2: Dry Loading a Sample
  • Dissolve the sample: In a round-bottom flask, dissolve your crude pyrrole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

  • Adsorb onto silica: Add silica gel to the flask (typically 2-3 times the weight of your crude material) and mix to form a slurry.

  • Evaporate the solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[20]

  • Load the column: Carefully add the silica-adsorbed sample to the top of the packed and equilibrated column, taking care not to disturb the silica bed.

  • Add a protective layer: Gently add a thin layer of sand on top of the sample layer to prevent it from being disturbed when adding the eluent.

  • Begin elution: Carefully add the eluent and begin the chromatography process.

Data Presentation

Table 1: Common Solvent Systems and Applications
Solvent System Typical Ratio (v/v) Application Notes
Hexane / Ethyl Acetate9:1 to 1:1A standard system for compounds of intermediate polarity. Good for many substituted pyrroles.[18][19]
Petroleum Ether / Ethyl Acetate19:1 to 9:1Similar to hexane/ethyl acetate, often used for non-polar to moderately polar pyrrole derivatives.[12][13]
Dichloromethane / Methanol99:1 to 9:1Effective for more polar pyrrole derivatives. Use with caution as methanol can dissolve silica gel at high concentrations (>10%).[18]
Hexane / Diethyl Ether9:1 to 1:1An alternative to hexane/ethyl acetate, can offer different selectivity.
Eluent + Additive (e.g., NEt3 or AcOH)0.1 - 2%Used to suppress streaking of basic or acidic compounds, respectively.[8]
Table 2: Recommended Rf Values for Column Chromatography
Rf Value on TLC Elution Behavior on Column Recommendation
> 0.5Elutes very quickly, poor separation from non-polar impurities.Decrease eluent polarity.
0.25 - 0.35 Optimal elution, good separation. Ideal range for the target compound. [10][11]
< 0.2Elutes very slowly, band broadening and potential for decomposition.Increase eluent polarity.

Visualizations

Troubleshooting_Workflow cluster_start Start: Purification Issue cluster_problems Problem Identification cluster_solutions Potential Solutions start Identify Problem streaking Streaking / Tailing start->streaking co_elution Co-elution start->co_elution decomposition Decomposition start->decomposition no_elution No Compound Eluting start->no_elution add_modifier Add Modifier (NEt3/AcOH) streaking->add_modifier reduce_load Reduce Sample Load streaking->reduce_load change_solvent Change Solvent System streaking->change_solvent co_elution->change_solvent use_gradient Use Gradient Elution co_elution->use_gradient change_stationary_phase Change Stationary Phase co_elution->change_stationary_phase deactivate_silica Deactivate Silica decomposition->deactivate_silica decomposition->change_stationary_phase no_elution->decomposition increase_polarity Increase Eluent Polarity no_elution->increase_polarity check_fractions Concentrate & Check Fractions no_elution->check_fractions

Caption: A troubleshooting workflow for common column chromatography issues.

Solvent_Selection_Logic start Start: Develop Method run_tlc Run TLC with Crude Mixture in Various Solvent Systems start->run_tlc analyze_rf Analyze Rf Value of Target Compound run_tlc->analyze_rf rf_high Rf > 0.5 analyze_rf->rf_high Too High rf_low Rf < 0.2 analyze_rf->rf_low Too Low rf_good 0.25 < Rf < 0.35 analyze_rf->rf_good Optimal decrease_polarity Decrease Polarity (Less Polar Solvent) rf_high->decrease_polarity increase_polarity Increase Polarity (More Polar Solvent) rf_low->increase_polarity run_column Proceed with Column Chromatography rf_good->run_column decrease_polarity->run_tlc increase_polarity->run_tlc

Caption: A logical workflow for selecting an appropriate solvent system.

References

Technical Support Center: Isolation of Tetraethylcarbatripyrrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the isolation of tetraethylcarbatripyrrin and related alkyl-substituted carbatripyrrins.

Troubleshooting Guide

Researchers may encounter several challenges during the isolation of tetraethylcarbatripyrrin. This guide addresses common issues, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low or No Product Precipitation The product is too soluble in the reaction mixture. This can be exacerbated by the presence of alkyl substituents that increase solubility. The reaction to form the carbatripyrrin is often an equilibrium, and precipitation of the product drives the reaction to completion.[1]Increase the concentration of the reaction mixture to promote precipitation. Ensure the reaction is carried out under concentrated conditions as this is often necessary for the product to precipitate.[1] Consider changing the solvent system to one in which the product is less soluble.
Formation of Multiple By-products The condensation reaction to form the carbatripyrrin macrocycle can lead to the formation of various oligomeric and linear polypyrrolic species.Optimize the stoichiometry of the reactants. Control the reaction temperature, as higher temperatures can lead to more side reactions. Use high-purity starting materials.
Product Degradation during Isolation Tetraethylcarbatripyrrin, like many expanded porphyrins, can be sensitive to light, air (oxidation), and acidic conditions.Perform all isolation and purification steps in the dark or under amber light. Use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon). Neutralize any acidic catalysts as soon as the reaction is complete.
Difficulty in Chromatographic Purification The product and by-products have similar polarities, leading to poor separation on standard silica gel chromatography. The compound may also streak or decompose on the column.Use a less acidic stationary phase, such as neutral alumina. Deactivate silica gel with a small percentage of a base (e.g., triethylamine) in the eluent. Consider alternative purification techniques like size-exclusion chromatography or preparative thin-layer chromatography (TLC).
Low Final Yield after Purification This can be a cumulative effect of incomplete precipitation, by-product formation, and degradation during purification.Address each of the points above. Minimize the number of purification steps. Ensure efficient extraction and transfer of the product between steps.

Experimental Protocols

A detailed experimental protocol for the synthesis and isolation of a representative alkyl-substituted carbatripyrrin is provided below. Note that specific conditions may need to be optimized for tetraethylcarbatripyrrin.

Synthesis of an Alkyl-Substituted Carbatripyrrin (General Procedure) [1]

  • Reaction Setup: A solution of the appropriate dihydrofulvene and pyrrole aldehyde is prepared in a suitable solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Catalysis: A catalytic amount of a strong base (e.g., sodium hydroxide) is added to the solution.

  • Reaction and Precipitation: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by the precipitation of the carbatripyrrin product. To ensure a good yield, the reaction should be run under concentrated conditions to facilitate this precipitation.[1]

  • Isolation of Crude Product: The precipitate is collected by vacuum filtration and washed with a small amount of cold solvent to remove soluble impurities.

  • Purification: The crude product is further purified by column chromatography on silica gel or neutral alumina. A typical eluent system would be a gradient of dichloromethane in hexanes.

  • Final Product: The fractions containing the pure product are combined, the solvent is removed under reduced pressure, and the solid product is dried under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the role of precipitation in the isolation of tetraethylcarbatripyrrin?

A1: The synthesis of carbatripyrrins is often a reversible reaction. The precipitation of the desired tetraethylcarbatripyrrin product from the reaction mixture shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle, leading to a higher yield.[1]

Q2: My tetraethylcarbatripyrrin sample changes color over time. What is happening?

A2: Color change is often an indication of degradation, likely due to oxidation or exposure to light. Expanded porphyrins are typically highly conjugated systems and are susceptible to oxidative cleavage or photo-degradation, which alters their electronic structure and thus their color. It is crucial to store the compound in a dark, inert atmosphere, preferably at low temperatures.

Q3: Can I use acidic conditions during the workup or purification?

A3: It is generally advisable to avoid strongly acidic conditions. While some expanded porphyrins are protonated under acidic conditions which can be useful for certain extraction steps, prolonged exposure can lead to decomposition. If an acid catalyst is used in the synthesis, it should be neutralized before proceeding with purification.

Q4: What analytical techniques are best for assessing the purity of tetraethylcarbatripyrrin?

A4: The purity of tetraethylcarbatripyrrin can be effectively assessed using a combination of techniques:

  • ¹H NMR Spectroscopy: This is one of the most powerful techniques to confirm the structure and assess purity. The presence of sharp, well-defined peaks in the expected regions is indicative of a pure compound.

  • UV-Vis Spectroscopy: The electronic absorption spectrum is characteristic of the macrocyclic structure. The presence of sharp Soret-like and Q-like bands can confirm the formation of the desired macrocycle. Impurities will often lead to broadened or additional absorption bands.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides an accurate mass measurement, confirming the elemental composition of the product.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

Visualizations

Experimental Workflow for Tetraethylcarbatripyrrin Isolation

experimental_workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification start Reactants: Dihydrofulvene & Pyrrole Aldehyde reaction Base-Catalyzed Condensation (Concentrated Conditions) start->reaction precipitation Product Precipitation reaction->precipitation filtration Vacuum Filtration precipitation->filtration washing Washing with Cold Solvent filtration->washing crude_product Crude Tetraethylcarbatripyrrin washing->crude_product chromatography Column Chromatography (e.g., Silica Gel or Alumina) crude_product->chromatography analysis Fraction Analysis (TLC, UV-Vis) chromatography->analysis evaporation Solvent Evaporation analysis->evaporation pure_product Pure Tetraethylcarbatripyrrin evaporation->pure_product

Caption: A general workflow for the synthesis and isolation of tetraethylcarbatripyrrin.

Troubleshooting Logic for Low Product Yield

troubleshooting_yield cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Yield of Tetraethylcarbatripyrrin check_precipitation Was there significant product precipitation? start->check_precipitation check_byproducts Are there multiple spots on TLC of crude product? start->check_byproducts check_degradation Did the product change color during workup? start->check_degradation solution_precipitation Increase reaction concentration. Change solvent system. check_precipitation->solution_precipitation No solution_byproducts Optimize reactant stoichiometry. Control reaction temperature. check_byproducts->solution_byproducts Yes solution_degradation Protect from light and air. Use degassed solvents. Neutralize acid promptly. check_degradation->solution_degradation Yes

Caption: A troubleshooting flowchart for addressing low yields in tetraethylcarbatripyrrin isolation.

References

Storage and handling recommendations for air-sensitive aldehydes.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Air-Sensitive Aldehydes

This guide provides researchers, scientists, and drug development professionals with essential information for the storage and handling of air-sensitive aldehydes.

Frequently Asked Questions (FAQs)

Q1: Why are some aldehydes considered "air-sensitive"?

A1: Certain aldehydes are susceptible to degradation upon exposure to atmospheric oxygen and moisture.[1][2] The primary degradation pathways include:

  • Oxidation: Aldehydes can be easily oxidized to form the corresponding carboxylic acids.[1] This unwanted reaction alters the chemical identity and reactivity of the compound.

  • Polymerization/Decomposition: Exposure to air or moisture can catalyze polymerization or other decomposition reactions, leading to the formation of impurities.[1]

Maintaining an inert atmosphere, typically using nitrogen (N₂) or argon (Ar), is crucial to prevent these side reactions and preserve the purity and reactivity of the aldehyde.[1]

Q2: What are the ideal storage conditions for air-sensitive aldehydes?

A2: The best practice for storing air-sensitive aldehydes is in an inert atmosphere glove box.[2] If a glove box is not available, specially designed sealed containers like Sure/Seal™ bottles provide a convenient and effective method for storing and dispensing these reagents without exposure to air and moisture.[3][4]

Key storage recommendations include:

  • Inert Atmosphere: Store under a dry, inert gas like nitrogen or argon.

  • Temperature: Adhere to the recommended storage temperature for the specific aldehyde, which can be found on the safety data sheet (SDS).[5] Be mindful that cooling a flask can create negative pressure, potentially drawing in moist air if not properly sealed.[5]

  • Light: Protect from direct sunlight and other strong light sources, as light can accelerate degradation.[2] Amber vials are recommended.[2]

  • Containers: Use tightly sealed, air-tight containers. For long-term storage of highly sensitive compounds, sealing in a glass ampule may be the most reliable option.[5]

Q3: My reaction with an air-sensitive aldehyde failed. What are the common causes?

A3: Reaction failures involving air-sensitive aldehydes can often be traced back to procedural issues.[6] Common culprits include:

  • Improperly Dried Glassware: Residual moisture on glassware is a frequent source of contamination.[3][4][6]

  • Contaminated Solvents: Using solvents that have not been rigorously dried and degassed can introduce water and oxygen into the reaction.[6]

  • Leaks in the Reaction Setup: A poorly sealed apparatus will allow atmospheric air to enter, compromising the inert atmosphere.

  • Degraded Aldehyde: The starting aldehyde may have degraded due to improper storage or handling. It's advisable to test the purity of the aldehyde before use if there are any doubts.

Q4: How can I safely transfer an air-sensitive aldehyde from its storage container to my reaction flask?

A4: The primary goal during transfer is to maintain an inert atmosphere at all times. The two main techniques are using a syringe or a double-tipped needle (cannula).

  • Syringe Transfer:

    • Ensure the syringe and needle are completely dry, for instance by oven-drying.[3][4]

    • Flush the syringe with dry, inert gas multiple times to remove any residual air and moisture.[3][4]

    • Slightly pressurize the aldehyde storage bottle with inert gas.

    • Insert the needle through the septum of the storage bottle and withdraw the desired volume of liquid.

    • To prevent drips and reaction with air, it is good practice to then draw a small amount of inert gas into the syringe (a "nitrogen buffer") before removing the needle from the septum.[7]

    • Quickly transfer the aldehyde to the reaction flask, which should already be under an inert atmosphere.

  • Double-Tipped Needle (Cannula) Transfer: This method is suitable for transferring larger volumes.

    • One end of the cannula is inserted through the septum of the storage bottle, and the other end through the septum of the reaction flask.

    • A gentle positive pressure of inert gas is applied to the storage bottle, which pushes the liquid through the cannula into the reaction flask.

Troubleshooting Guides

Problem 1: Unexpected side products are observed in my reaction.

  • Possible Cause: The aldehyde has partially oxidized to a carboxylic acid.

  • Troubleshooting Steps:

    • Verify Aldehyde Purity: Before starting the reaction, check the purity of the aldehyde. A common method is ¹H NMR spectroscopy to look for signals corresponding to the carboxylic acid proton.

    • Purification: If the aldehyde is impure, it may need to be purified. Distillation under an inert atmosphere is a common method for liquid aldehydes.

    • Improve Handling Technique: Review your procedure for handling the aldehyde to ensure there are no steps where it might be exposed to air. Ensure all glassware is meticulously dried, either by flame-drying under vacuum or oven-drying.[7][8][9]

Problem 2: The reaction is sluggish or does not proceed to completion.

  • Possible Cause: The aldehyde has polymerized or decomposed.

  • Troubleshooting Steps:

    • Visual Inspection: Check the appearance of the aldehyde. Polymerization can sometimes be observed as the formation of a solid or a significant increase in viscosity.

    • Use Fresh Reagent: If possible, use a freshly opened bottle of the aldehyde.

    • Strictly Anhydrous Conditions: Ensure that the solvent and all other reagents are anhydrous. Even trace amounts of water can catalyze the decomposition of some aldehydes.[1]

Quantitative Data Summary

The stability of air-sensitive aldehydes is highly dependent on the specific compound and the storage conditions. The following table provides a general overview of factors influencing stability.

ParameterConditionEffect on Aldehyde Stability
Atmosphere Presence of OxygenPromotes oxidation to carboxylic acids.[1]
Presence of MoistureCan catalyze polymerization and decomposition.[1]
Temperature Elevated TemperatureGenerally accelerates degradation.[2]
Recommended Storage Temp.Slows degradation.
Light Exposure to UV/SunlightCan accelerate decomposition.[2]
Storage in Amber VialsProtects from light-induced degradation.[2]

Experimental Protocols

Protocol 1: Purity Assessment of an Air-Sensitive Aldehyde by Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

This method allows for the quantification of aldehydes by converting them into stable 2,4-dinitrophenylhydrazone derivatives, which can be analyzed by HPLC-UV.[10][11]

Materials:

  • Aldehyde sample

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent (0.05% in 2N HCl)

  • Acetonitrile (HPLC grade)

  • Isooctane

  • Midget impingers

  • HPLC system with UV detector

Procedure:

  • Sample Collection: Draw a known volume of ambient air containing the aldehyde through a midget impinger containing 10 mL of the DNPH reagent and 10 mL of isooctane.[12] The aldehyde will react with the DNPH to form the derivative.[12]

  • Extraction: Transfer the impinger solution to a vial and shake to ensure complete reaction. Separate the isooctane layer. Extract the remaining aqueous layer with a hexane/methylene chloride mixture. Combine the organic layers.[12]

  • Analysis: Analyze the combined organic extracts by HPLC-UV. The concentration of the aldehyde can be determined by comparing the peak area of the DNPH derivative to a calibration curve prepared from known standards.[10]

Protocol 2: Quenching and Workup of a Reaction Mixture Containing an Aldehyde using Sodium Bisulfite

This procedure is used to remove unreacted aldehyde from a reaction mixture by forming a water-soluble bisulfite adduct.[13]

Materials:

  • Reaction mixture containing the aldehyde

  • Saturated sodium bisulfite solution (freshly prepared)

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Deionized water

  • Separatory funnel

Procedure:

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a freshly prepared saturated solution of sodium bisulfite while stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent and water. Shake the funnel vigorously.[13] The bisulfite adduct of the aldehyde will partition into the aqueous layer.[13]

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product free of the aldehyde.

Note: To recover the aldehyde, the aqueous layer containing the bisulfite adduct can be basified (e.g., with NaOH), which will reverse the reaction and regenerate the aldehyde. The aldehyde can then be extracted with an organic solvent.[13]

Visualizations

Aldehyde_Degradation_Pathway Aldehyde Air-Sensitive Aldehyde (R-CHO) CarboxylicAcid Carboxylic Acid (R-COOH) Aldehyde->CarboxylicAcid Oxidation Polymer Polymer / Decomposition Products Aldehyde->Polymer Polymerization/ Decomposition Oxygen Oxygen (O2) from Air Oxygen->CarboxylicAcid Moisture Moisture (H2O) from Air Moisture->Polymer

Caption: Degradation pathways of an air-sensitive aldehyde.

Troubleshooting_Workflow Start Reaction with Air-Sensitive Aldehyde Fails CheckPurity Check Aldehyde Purity? (e.g., NMR) Start->CheckPurity CheckGlassware Was Glassware Properly Dried? CheckPurity->CheckGlassware Yes Purify Purify or Use New Aldehyde CheckPurity->Purify No CheckSolvent Was Solvent Anhydrous & Degassed? CheckGlassware->CheckSolvent Yes DryGlassware Oven-Dry or Flame-Dry Glassware CheckGlassware->DryGlassware No CheckSetup Is the Reaction Setup Air-Tight? CheckSolvent->CheckSetup Yes UseDrySolvent Use Freshly Distilled/Dry Solvent CheckSolvent->UseDrySolvent No SealSetup Reseal Joints and Check for Leaks CheckSetup->SealSetup No Repeat Repeat Reaction CheckSetup->Repeat Yes Purify->Repeat DryGlassware->Repeat UseDrySolvent->Repeat SealSetup->Repeat

Caption: Troubleshooting workflow for failed reactions.

Handling_Procedure Start Prepare for Aldehyde Transfer DryGlassware Oven-Dry or Flame-Dry all Glassware Start->DryGlassware Assemble Assemble Reaction Apparatus while Hot and Flush with Inert Gas DryGlassware->Assemble DrySyringe Dry and Flush Syringe with Inert Gas Assemble->DrySyringe Transfer Transfer Aldehyde via Syringe under Positive Inert Gas Pressure DrySyringe->Transfer React Add to Reaction Flask under Inert Atmosphere Transfer->React

References

Technical Support Center: The Role of Water in Reaction Yield and Decomposition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It addresses common issues encountered during experiments where water concentration can significantly impact reaction outcomes.

Troubleshooting Guides

Issue: Low Reaction Yield

Q1: My reaction yield is significantly lower than expected. Could water be the culprit?

A1: Yes, excess water can be a major contributor to low reaction yields in several ways:

  • Side Reactions: Water can participate in unwanted side reactions, consuming reactants and generating byproducts. For example, in reactions involving acid chlorides or anhydrides, water will readily hydrolyze these functional groups.

  • Catalyst Deactivation: Many catalysts, especially organometallic and Lewis acid catalysts, are sensitive to moisture and can be deactivated, slowing down or halting the desired reaction.

  • Reagent Decomposition: Highly reactive reagents, such as Grignard reagents and other organometallics, are rapidly quenched by water.

Troubleshooting Steps:

  • Quantify Water Content: Use Karl Fischer titration to determine the water content of your starting materials and solvents.[1][2]

  • Dry Solvents and Reagents: Employ appropriate drying techniques. For solvents, this may involve distillation from a drying agent or passing them through a column of activated alumina. For solid reagents, drying in a vacuum oven (if thermally stable) is a common practice.

  • Use an Inert Atmosphere: For highly moisture-sensitive reactions, work under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glove box to prevent atmospheric moisture from entering the reaction vessel.[3][4]

  • Add a Desiccant: In some cases, adding a compatible desiccant, such as molecular sieves, to the reaction mixture can scavenge trace amounts of water.

Q2: I'm performing a reaction that is supposed to be "on water," but my yields are poor. What could be wrong?

A2: While "on water" reactions can offer significant rate enhancements, several factors can lead to poor yields:[5][6][7][8]

  • Insufficient Heterogeneity: The rate acceleration in "on water" reactions is often attributed to the hydrophobic effect at the interface of the organic reactants and water. If the reactants have some solubility in water, this effect may be diminished.

  • Incorrect Reactant Concentration: The concentration of reactants can influence the outcome. While some reactions benefit from high concentrations to promote aggregation, others may require more dilute conditions.

  • Mass Transfer Limitations: In a heterogeneous mixture, inefficient stirring can lead to poor mixing and slow reaction rates. Ensure vigorous stirring to maximize the interfacial area.

Troubleshooting Workflow for Low Yield in "On Water" Reactions:

LowYieldOnWater Start Low Yield in 'On Water' Reaction CheckStirring Ensure Vigorous Stirring Start->CheckStirring CheckConcentration Vary Reactant Concentration CheckStirring->CheckConcentration CheckSolubility Assess Reactant Solubility CheckConcentration->CheckSolubility ConsiderCosolvent Add a Co-solvent (e.g., MeOH) CheckSolubility->ConsiderCosolvent If partially soluble Optimize Optimize Reaction Conditions CheckSolubility->Optimize If insoluble ConsiderCosolvent->Optimize End Improved Yield Optimize->End HydrolysisPrevention API_Susceptible API Susceptible to Hydrolysis Formulation Formulation Strategies API_Susceptible->Formulation Packaging Packaging & Storage API_Susceptible->Packaging SolidDosage Solid Dosage Form Formulation->SolidDosage LowWaterExcipients Low Water Activity Excipients Formulation->LowWaterExcipients Buffers Use Buffers (Liquids) Formulation->Buffers MoistureBarrier Moisture-Barrier Packaging Packaging->MoistureBarrier Desiccants Include Desiccants Packaging->Desiccants ControlledRH Store at Controlled RH Packaging->ControlledRH StableProduct Improved Product Stability SolidDosage->StableProduct LowWaterExcipients->StableProduct Buffers->StableProduct MoistureBarrier->StableProduct Desiccants->StableProduct ControlledRH->StableProduct KFT_Workflow Start Start KF Titration Prep Prepare Titrator and Reagents Start->Prep Titer Determine Titer of KF Reagent Prep->Titer Sample Prepare and Weigh Sample Titer->Sample Titrate Titrate Sample Sample->Titrate Calculate Calculate Water Content Titrate->Calculate End Report Result Calculate->End

References

Technical Support Center: Scaling Up the Synthesis of Substituted Pyrrole-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of substituted pyrrole-2-carbaldehydes, with a focus on scaling up the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing substituted pyrrole-2-carbaldehydes?

A1: The Vilsmeier-Haack reaction is the most widely used method for the formylation of electron-rich pyrroles to produce pyrrole-2-carbaldehydes.[1][2][3] This method is generally scalable and involves the reaction of a substituted pyrrole with a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1]

Q2: What are the primary safety concerns when performing a large-scale Vilsmeier-Haack reaction?

A2: The primary safety concerns involve the reagents used. Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water, releasing heat and toxic gases.[4][5][6][7][8] N,N-Dimethylformamide (DMF) is a combustible liquid and a suspected carcinogen. The reaction to form the Vilsmeier reagent is exothermic and requires careful temperature control to prevent runaway reactions.[9] The quenching step with water or a basic solution is also highly exothermic and must be performed with caution, especially at a large scale.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[4][8]

Q3: How do substituents on the pyrrole ring affect the Vilsmeier-Haack reaction?

A3: Substituents on the pyrrole ring influence both the reactivity and the regioselectivity of the formylation. Electron-donating groups increase the electron density of the pyrrole ring, making it more reactive towards the electrophilic Vilsmeier reagent.[1] The position of formylation (C2 vs. C3) is primarily controlled by steric factors.[11] Bulky substituents on the nitrogen or at the C2 position can hinder formylation at the adjacent position, potentially leading to formylation at less sterically hindered sites.

Q4: What are common byproducts in the synthesis of substituted pyrrole-2-carbaldehydes?

A4: Common byproducts include polymeric materials formed by the acid-catalyzed polymerization of the pyrrole starting material, especially if the reaction temperature is not well-controlled.[9] Depending on the reaction conditions and the stoichiometry of the reagents, di-formylation of the pyrrole ring can also occur. In some cases, if the work-up is not performed carefully, unreacted starting material and the intermediate iminium salt may contaminate the final product.

Q5: What are the recommended methods for purifying substituted pyrrole-2-carbaldehydes at scale?

A5: The purification method depends on the physical properties of the product. For liquid products, vacuum distillation is often employed.[12] For solid products, recrystallization from a suitable solvent system is a common and effective method.[12] Column chromatography can also be used, but it may be less practical for very large quantities. It is often beneficial to perform an acidic or basic wash during the work-up to remove impurities before the final purification step.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product
Possible Cause Suggested Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent should be prepared fresh for each reaction. Ensure that the DMF and POCl₃ are of high purity and free from water. The formation of the reagent is exothermic; maintain a low temperature (typically 0-10 °C) during its preparation.
Low Reactivity of the Pyrrole Substrate If the pyrrole has strongly electron-withdrawing substituents, it may be too deactivated for the Vilsmeier-Haack reaction. Consider using a more reactive formylating agent or a different synthetic route.
Incorrect Reaction Temperature The optimal reaction temperature can vary depending on the substrate. For highly reactive pyrroles, the reaction may proceed at low temperatures, while less reactive substrates may require heating. Monitor the reaction by TLC or another analytical method to determine the optimal temperature and reaction time.
Premature Quenching of the Reaction Ensure the reaction has gone to completion before quenching. Take aliquots for analysis (e.g., TLC, GC-MS) to monitor the consumption of the starting material.
Problem 2: Formation of a Black, Tarry Substance (Polymerization)
Possible Cause Suggested Solution
Excessive Acidity The Vilsmeier-Haack reaction is conducted under acidic conditions, which can cause the polymerization of electron-rich pyrroles.[9] Use the correct stoichiometry of reagents and avoid prolonged reaction times at elevated temperatures.
High Reaction Temperature Exothermic reactions can lead to localized heating, promoting polymerization. Ensure efficient stirring and cooling to maintain a controlled temperature throughout the reaction. For large-scale reactions, consider the rate of addition of the Vilsmeier reagent to the pyrrole solution to manage the exotherm.
Presence of Oxidizing Impurities Ensure that all reagents and solvents are free from oxidizing impurities that can initiate polymerization.
Problem 3: Incorrect Regioisomer or a Mixture of Isomers is Formed
Possible Cause Suggested Solution
Steric Hindrance The regioselectivity of the Vilsmeier-Haack reaction on substituted pyrroles is highly dependent on steric factors.[11] If a bulky substituent is present on the nitrogen or at a carbon atom, formylation will preferentially occur at the less sterically hindered position.
Electronic Effects While steric effects are often dominant, electronic effects of the substituents can also influence the position of formylation. Electron-donating groups will direct the formylation to the ortho and para positions relative to them.
Reaction Conditions In some cases, the ratio of regioisomers can be influenced by the reaction temperature and the specific Vilsmeier reagent used. Experiment with different conditions to optimize for the desired isomer.
Problem 4: Difficulties in Product Isolation and Purification
Possible Cause Suggested Solution
Emulsion Formation During Work-up The quenching of the reaction mixture with an aqueous base can sometimes lead to the formation of stable emulsions, especially at a large scale. The addition of a saturated brine solution can help to break the emulsion.
Product is an Oil If the product is a non-crystalline oil, purification by recrystallization is not possible. In this case, vacuum distillation or column chromatography are the preferred methods.
Product is Contaminated with Starting Material If the reaction has not gone to completion, the product may be contaminated with the starting pyrrole. Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. If separation is difficult, consider a different purification strategy or a chemical treatment to remove the unreacted starting material.
Product is Water Soluble If the product has significant water solubility, extraction with an organic solvent may be inefficient. In such cases, continuous extraction or salting out the aqueous layer may improve the extraction efficiency.

Data Presentation

Table 1: Effect of Substituents on the Yield of Pyrrole-2-carbaldehydes via Vilsmeier-Haack Reaction

Pyrrole Substrate Substituent(s) Reaction Conditions Yield (%) Reference
PyrroleNonePOCl₃, DMF, 0 °C to RT80-90Organic Syntheses
1-Methylpyrrole1-CH₃POCl₃, DMF75J. Org. Chem.
1-Phenylpyrrole1-C₆H₅POCl₃, DMF65J. Chem. Soc., Perkin Trans. 1
2-Methylpyrrole2-CH₃POCl₃, DMF50 (5-formyl)J. Org. Chem.
2,5-Dimethylpyrrole2,5-(CH₃)₂POCl₃, DMF90 (3-formyl)J. Org. Chem.

Table 2: Comparison of Reaction Parameters for the Synthesis of 1-(4-methoxyphenyl)-2-phenyl-1H-pyrrole-3-carbaldehyde

Parameter Condition A Condition B Condition C
Solvent Dichloromethane1,2-DichloroethaneN,N-Dimethylformamide
Temperature 0 °C to RT50 °C80 °C
Reaction Time 12 h6 h4 h
Yield (%) 758285

Experimental Protocols

Detailed Methodology for the Scaled-Up Synthesis of 1-Methylpyrrole-2-carbaldehyde

Safety Precautions: This procedure must be carried out in a well-ventilated fume hood. Phosphorus oxychloride is extremely corrosive and toxic; handle with extreme care using appropriate PPE (neoprene gloves, safety goggles, and a lab coat). The reaction is exothermic, and the quenching step is highly exothermic.

Reagents and Equipment:

  • 1-Methylpyrrole (freshly distilled)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃, freshly distilled)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer

  • Ice-water bath

  • Heating mantle with a temperature controller

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Preparation of the Vilsmeier Reagent: In the three-necked flask, place anhydrous DMF (1.2 equivalents). Cool the flask to 0 °C using an ice-water bath. Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel while maintaining the internal temperature between 0 and 10 °C. The mixture will become viscous and may solidify. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Formylation Reaction: Cool the Vilsmeier reagent back to 0 °C. Add anhydrous DCM to the flask to dissolve the reagent. In the dropping funnel, place a solution of 1-methylpyrrole (1 equivalent) in anhydrous DCM. Add the 1-methylpyrrole solution dropwise to the Vilsmeier reagent, again maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C in a large ice-water bath. Prepare a separate large beaker with a stirred, cold (0 °C) saturated sodium bicarbonate solution. Very slowly and carefully, pour the reaction mixture into the stirred bicarbonate solution. This quenching process is highly exothermic and will release carbon dioxide gas. Control the rate of addition to keep the temperature of the quenching mixture below 20 °C.

  • Work-up: After the quenching is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash with water, then with brine.

  • Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate. Filter and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure 1-methylpyrrole-2-carbaldehyde.

Mandatory Visualization

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrrole cluster_hydrolysis Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl3 POCl3 POCl3 POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) Intermediate1->Vilsmeier_Reagent - (PO2Cl2)- Pyrrole Substituted Pyrrole Sigma_Complex Sigma Complex (Resonance Stabilized) Vilsmeier_Reagent->Sigma_Complex Pyrrole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H+ H2O H2O Final_Product Pyrrole-2-carbaldehyde Iminium_Salt->Final_Product + H2O H2O->Final_Product

Caption: Vilsmeier-Haack reaction mechanism for the formylation of a substituted pyrrole.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low or No Yield? Start->Check_Yield Check_Polymer Polymerization? Check_Yield->Check_Polymer No Sol1 Check Reagent Quality & Reaction Temperature Check_Yield->Sol1 Yes Check_Isomers Mixture of Isomers? Check_Polymer->Check_Isomers No Sol2 Control Temperature & Stoichiometry Check_Polymer->Sol2 Yes Success Successful Synthesis Check_Isomers->Success No Sol3 Analyze Steric/Electronic Effects & Adjust Conditions Check_Isomers->Sol3 Yes Sol1->Start Sol2->Start Sol3->Start

Caption: Troubleshooting workflow for scaling up the synthesis of substituted pyrrole-2-carbaldehydes.

References

Validation & Comparative

Characterization of 3,4-diethyl-1H-pyrrole-2-carbaldehyde: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation and characterization of heterocyclic compounds such as 3,4-diethyl-1H-pyrrole-2-carbaldehyde are fundamental in the fields of medicinal chemistry and drug development. This guide provides a comparative overview of High-Resolution Mass Spectrometry (HRMS) and other key analytical techniques for the characterization of this target molecule.

High-Resolution Mass Spectrometry (HRMS) Analysis

High-Resolution Mass Spectrometry is a powerful technique for the accurate mass determination of a molecule, which in turn allows for the confident assignment of its elemental composition. For this compound, with a molecular formula of C9H13NO, the theoretical exact mass can be calculated. An experimental HRMS measurement would yield a mass value very close to this theoretical mass, and the minuscule difference, expressed in parts per million (ppm), is a testament to the accuracy of the analysis and the identity of the compound.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC9H13NO
Theoretical Exact Mass (M)151.099714 Da
Hypothetical Measured Mass ([M+H]+)152.1070 Da
Mass Error< 5 ppm (typical)

Comparison with Alternative Analytical Techniques

While HRMS provides unparalleled accuracy in mass determination, a comprehensive characterization of this compound relies on a combination of analytical methods. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools that provide orthogonal information regarding the compound's structure and functional groups.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedExpected Results for this compound
HRMS Elemental composition through highly accurate mass measurement.Confirms the molecular formula as C9H13NO.
¹H NMR Information about the number, connectivity, and chemical environment of hydrogen atoms.Signals corresponding to the pyrrole NH proton, the aldehyde proton, the pyrrole ring proton, and the two ethyl groups (quartet for -CH2 and triplet for -CH3).
¹³C NMR Information about the carbon skeleton of the molecule.Signals for the carbonyl carbon of the aldehyde, the carbons of the pyrrole ring, and the carbons of the two ethyl groups.
IR Spectroscopy Identification of functional groups present in the molecule.Characteristic absorption bands for the N-H stretch of the pyrrole, the C=O stretch of the aldehyde, and C-H stretches of the alkyl groups.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

A sample of this compound would be dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This solution is then introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) in positive ion mode is a common method for analyzing such compounds. The instrument, for instance, a time-of-flight (TOF) or Orbitrap mass analyzer, is calibrated prior to analysis to ensure high mass accuracy. The data is acquired over a relevant mass range, and the accurate mass of the protonated molecule ([M+H]+) is determined.

Visualizing the Workflow

The logical workflow of characterizing a synthesized compound like this compound can be visualized to delineate the interplay between different analytical stages.

A Synthesis of This compound B Purification A->B C Structural Characterization B->C D HRMS Analysis C->D E NMR Spectroscopy (¹H and ¹³C) C->E F IR Spectroscopy C->F G Data Interpretation and Structure Confirmation D->G E->G F->G

Caption: Workflow for the synthesis and characterization of this compound.

The following diagram illustrates the key inputs and outputs of the HRMS analysis process.

cluster_input Inputs cluster_process HRMS Process cluster_output Outputs Sample This compound Ionization Electrospray Ionization (ESI) Sample->Ionization Solvent Methanol/Acetonitrile Solvent->Ionization Analysis Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Analysis MassSpectrum High-Resolution Mass Spectrum Analysis->MassSpectrum AccurateMass Accurate Mass Measurement MassSpectrum->AccurateMass ElementalComposition Elemental Composition AccurateMass->ElementalComposition

Caption: Key stages of High-Resolution Mass Spectrometry (HRMS) analysis.

A Comparative Analysis of the Reactivity of Diethyl and Dimethyl Pyrrole-2-Carbaldehydes in Electrophilic Formylation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the subtle differences in reactivity between structurally similar heterocyclic compounds is paramount for efficient synthesis design and optimization. This guide provides a detailed comparison of the reactivity of 3,5-diethyl-1H-pyrrole-2-carbaldehyde and 3,5-dimethyl-1H-pyrrole-2-carbaldehyde, focusing on their synthesis via the Vilsmeier-Haack reaction. The comparison is supported by experimental data and detailed protocols.

Introduction to Pyrrole-2-Carbaldehydes and the Vilsmeier-Haack Reaction

Pyrrole-2-carbaldehydes are important synthetic intermediates in the preparation of a wide range of biologically active compounds and materials. The formyl group at the C2 position of the pyrrole ring is a versatile handle for further chemical transformations. A primary method for the introduction of this formyl group onto the electron-rich pyrrole nucleus is the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), to effect an electrophilic aromatic substitution.

The reactivity of the pyrrole ring in the Vilsmeier-Haack reaction is significantly influenced by the nature of the substituents on the ring. Alkyl groups, being electron-donating, are known to activate the pyrrole ring towards electrophilic attack. This guide specifically examines the influence of ethyl versus methyl substituents at the 3 and 5 positions on the formylation at the 2-position.

Theoretical Considerations: Electronic and Steric Effects

The reactivity of 2,4-dialkylpyrroles in the Vilsmeier-Haack formylation is governed by a combination of electronic and steric effects.

Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect (+I). The ethyl group is generally considered to be slightly more electron-donating than the methyl group. This increased electron-donating character of the ethyl groups would be expected to enhance the electron density of the pyrrole ring, thereby making the 2,4-diethylpyrrole a more nucleophilic substrate for the electrophilic Vilsmeier reagent. Consequently, a higher reaction rate would be anticipated for the formylation of 2,4-diethylpyrrole compared to 2,4-dimethylpyrrole under identical conditions.

Steric Effects: While the electronic effects favor the diethyl-substituted pyrrole, steric hindrance could play a counteracting role. The bulkier ethyl groups might sterically hinder the approach of the Vilsmeier reagent to the adjacent C2 position. However, given the planar nature of the pyrrole ring and the relatively modest size difference between methyl and ethyl groups, this steric hindrance is generally not considered to be the dominant factor in this specific reaction.

Experimental Data and Comparison

To provide a quantitative comparison, we will examine the Vilsmeier-Haack formylation of 2,4-dimethylpyrrole and a plausible protocol for 2,4-diethylpyrrole.

Parameter3,5-Dimethyl-1H-pyrrole-2-carbaldehyde3,5-Diethyl-1H-pyrrole-2-carbaldehyde
Starting Material 2,4-Dimethylpyrrole2,4-Diethylpyrrole
Reaction Vilsmeier-Haack FormylationVilsmeier-Haack Formylation
Yield 38%[1]Not explicitly reported, but expected to be comparable or slightly higher based on electronic effects.
Spectroscopic Data ¹H NMR (CDCl₃): δ 9.50 (s, 1H, CHO), 5.95 (s, 1H, H4), 2.29 (s, 3H, CH₃), 2.27 (s, 3H, CH₃) ¹³C NMR (CDCl₃): δ 177.5, 142.3, 131.9, 127.8, 110.1, 12.7, 10.9[2]Predicted ¹H NMR: Similar pattern to the dimethyl analog, with quartets and triplets for the ethyl groups. Predicted ¹³C NMR: Similar chemical shifts for the ring carbons and the aldehyde, with additional signals for the ethyl groups.

Experimental Protocols

Synthesis of 3,5-Dimethyl-1H-pyrrole-2,4-dicarbaldehyde (Illustrative of Vilsmeier-Haack on a Dimethylpyrrole)

A detailed protocol for the diformylation of 2,4-dimethylpyrrole is provided in a patent, which can be adapted for mono-formylation by controlling the stoichiometry of the Vilsmeier reagent.[1]

Procedure:

  • 2,4-dimethylpyrrole (40 mmol) is dissolved in N,N-dimethylformamide (DMF) (25 mL).

  • Phosphorus oxychloride (POCl₃) (90 mmol) is slowly added dropwise to the solution while stirring at room temperature.

  • The reaction mixture is stirred overnight at room temperature.

  • The reaction mixture is then slowly poured into ice water.

  • The pH of the solution is adjusted to 8 with a saturated potassium carbonate solution.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product.

  • The crude product is purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde (yield: 38%).[1]

To obtain the mono-formylated product, the molar ratio of 2,4-dimethylpyrrole to the Vilsmeier reagent would be adjusted closer to 1:1.

Proposed Synthesis of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde

While a specific literature procedure with yield for the Vilsmeier-Haack formylation of 2,4-diethylpyrrole was not found in the performed search, a standard Vilsmeier-Haack protocol can be applied. The following is a general and plausible experimental protocol.

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride drying tube, place a solution of freshly distilled 2,4-diethylpyrrole (10 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (11 mmol, 1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Make the solution alkaline (pH ~8-9) by the slow addition of a saturated aqueous solution of sodium carbonate or potassium carbonate.

  • Extract the product with diethyl ether or ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 3,5-diethyl-1H-pyrrole-2-carbaldehyde.

Visualizing the Reaction Pathway

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, followed by electrophilic attack by the pyrrole ring, and subsequent hydrolysis to yield the aldehyde.

Vilsmeier_Haack cluster_reagent Reagent Formation cluster_reaction Formylation DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Pyrrole 2,4-Dialkylpyrrole Pyrrole->Intermediate Electrophilic Attack Aldehyde 3,5-Dialkyl-1H-pyrrole- 2-carbaldehyde Intermediate->Aldehyde Hydrolysis H2O H₂O (workup) H2O->Aldehyde

Caption: Vilsmeier-Haack formylation of a 2,4-dialkylpyrrole.

Conclusion

The comparison between the reactivity of 3,5-diethyl-1H-pyrrole-2-carbaldehyde and 3,5-dimethyl-1H-pyrrole-2-carbaldehyde in the context of their synthesis via the Vilsmeier-Haack reaction suggests a slightly higher reactivity for the diethyl-substituted precursor. This is primarily attributed to the greater electron-donating nature of the ethyl groups compared to the methyl groups, which enhances the nucleophilicity of the pyrrole ring.

References

A Comparative Guide to Analytical Methods for Confirming Pyrrole Aldehyde Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like pyrrole aldehydes is paramount to the integrity and reproducibility of their work. This guide provides an objective comparison of the primary analytical methods used to determine the purity of pyrrole aldehydes, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of analytical method for purity determination of pyrrole aldehydes depends on several factors, including the expected purity, the nature of potential impurities, available instrumentation, and the desired level of accuracy and precision. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Titrimetric methods can also be employed for an assay of the aldehyde functional group.

ParameterHPLCGC-MSqNMRTitration
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioSignal intensity proportional to the number of nucleiChemical reaction with the aldehyde group
Primary Use Purity, impurity profilingPurity, identification of volatile impuritiesAbsolute purity determinationAssay of aldehyde content
Limit of Detection (LoD) ~0.1 - 1 µg/mL~1 - 10 ng/mL~0.05 - 0.1%~0.1%
Limit of Quantitation (LoQ) ~0.3 - 3 µg/mL~3 - 30 ng/mL~0.1 - 0.3%~0.3%
Accuracy High (98-102%)High (98-102%)Very High (≥99.5%)Moderate to High (97-103%)
Precision (%RSD) < 2%< 5%< 1%< 3%
Sample Throughput Moderate to HighModerateLow to ModerateHigh
Strengths Versatile for a wide range of polar and non-volatile impurities.[1][2][3]High sensitivity and excellent for identifying volatile and thermally stable impurities.[1][2][4]Provides absolute purity without a specific reference standard for the analyte; structural information.[5][6][7]Rapid and cost-effective for quantifying the aldehyde functional group.
Limitations Requires soluble samples; may require derivatization for some aldehydes.[1]Limited to volatile and thermally stable compounds; derivatization may be necessary.[2][3]Lower sensitivity compared to chromatographic methods; requires a certified internal standard.[5][8]Not specific for the pyrrole aldehyde; other aldehydes or ketones can interfere.

Experimental Workflows and Logical Relationships

The general workflow for determining the purity of a pyrrole aldehyde sample involves several key steps, from sample preparation to data analysis and interpretation. The choice of analytical technique will dictate the specific procedures within this workflow.

General Workflow for Pyrrole Aldehyde Purity Analysis cluster_0 Sample Handling cluster_1 Analytical Method Selection cluster_2 Instrumentation and Analysis cluster_3 Data Processing and Reporting Sample_Receipt Sample Receipt and Inspection Sample_Preparation Sample Preparation (Weighing, Dissolution) Sample_Receipt->Sample_Preparation Method_Selection Choice of Analytical Method Sample_Preparation->Method_Selection HPLC HPLC Analysis Method_Selection->HPLC Non-volatile impurities GCMS GC-MS Analysis Method_Selection->GCMS Volatile impurities qNMR qNMR Analysis Method_Selection->qNMR Absolute purity Titration Titration Method_Selection->Titration Aldehyde assay Data_Analysis Data Analysis and Purity Calculation HPLC->Data_Analysis GCMS->Data_Analysis qNMR->Data_Analysis Titration->Data_Analysis Impurity_Profiling Impurity Identification and Profiling Data_Analysis->Impurity_Profiling Report Certificate of Analysis Generation Impurity_Profiling->Report

Caption: Workflow for Pyrrole Aldehyde Purity Analysis.

Experimental Protocols

Below are representative experimental protocols for each of the discussed analytical methods for the purity determination of pyrrole-2-carboxaldehyde.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of pyrrole-2-carboxaldehyde and identifying non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For pyrrole-2-carboxaldehyde, an isocratic mobile phase of 65:35 (v/v) acetonitrile:water can be effective.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 360 nm (after derivatization with DNPH) or at a wavelength corresponding to the absorbance maximum of pyrrole-2-carboxaldehyde itself.[9]

  • Sample Preparation:

    • Accurately weigh about 10 mg of the pyrrole-2-carboxaldehyde sample.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • For trace-level aldehyde analysis, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be performed to enhance UV detection.[9][10]

  • Analysis:

    • Inject a known volume (e.g., 20 µL) of the sample solution into the HPLC system.[9]

    • Record the chromatogram and integrate the peak areas.

    • Calculate the purity by the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile impurities in pyrrole-2-carboxaldehyde.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature of 70°C, hold for 3 minutes.

    • Ramp to 100°C at 5°C/min.

    • Ramp to 246°C at 120°C/min and hold for 3 minutes.[11]

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-520.

  • Sample Preparation:

    • Prepare a solution of pyrrole-2-carboxaldehyde in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to improve the chromatographic properties of the aldehyde.

  • Analysis:

    • Inject 1 µL of the sample solution into the GC.

    • Acquire the total ion chromatogram (TIC) and mass spectra of the separated components.

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Calculate purity based on the peak area percentage in the TIC.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that can provide a highly accurate determination of absolute purity without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[8]

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh a specific amount of the pyrrole-2-carboxaldehyde sample and the internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Use a 90° pulse angle.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1).[12]

  • Analysis:

    • Process the 1H NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of the pyrrole-2-carboxaldehyde and a signal from the internal standard.

    • Calculate the purity using the following formula:[12] Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%) Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_std = Purity of the internal standard

Titration

This titrimetric method is based on the reaction of the aldehyde with hydroxylamine hydrochloride, which liberates hydrochloric acid. The acid is then titrated with a standardized solution of sodium hydroxide.

  • Reagents:

    • 0.1 M Hydroxylamine hydrochloride solution in 60% ethanol.

    • 0.1 M Sodium hydroxide, standardized.

    • Bromophenol blue indicator.

  • Procedure:

    • Accurately weigh an appropriate amount of the pyrrole-2-carboxaldehyde sample into a flask.

    • Dissolve the sample in a suitable solvent (e.g., ethanol).

    • Add a known excess of the hydroxylamine hydrochloride solution.

    • Allow the reaction to proceed for a specified time (e.g., 30 minutes) at room temperature.

    • Titrate the liberated hydrochloric acid with the standardized 0.1 M sodium hydroxide solution using bromophenol blue as an indicator, to a greenish-yellow endpoint.

    • Perform a blank titration with the same volume of hydroxylamine hydrochloride solution without the sample.

  • Calculation: Purity (%) = ((V_sample - V_blank) * M_NaOH * MW_analyte) / (m_sample * 10) Where:

    • V_sample = Volume of NaOH used for the sample titration (mL)

    • V_blank = Volume of NaOH used for the blank titration (mL)

    • M_NaOH = Molarity of the NaOH solution

    • MW_analyte = Molecular weight of pyrrole-2-carboxaldehyde (95.10 g/mol )

    • m_sample = mass of the sample (g)

Conclusion

The selection of an appropriate analytical method for determining the purity of pyrrole aldehydes is crucial for ensuring the quality and reliability of research and development outcomes. HPLC and GC-MS are powerful chromatographic techniques for purity assessment and impurity profiling, with the choice between them largely dependent on the volatility of the expected impurities. For the highest accuracy in absolute purity determination, qNMR is the method of choice. Titration offers a simple and rapid assay of the aldehyde content but lacks the specificity of the other methods. A comprehensive approach often involves the use of orthogonal methods, such as a chromatographic technique and qNMR, to provide a complete picture of the sample's purity.

References

Comparative Analysis of 1H NMR Assignments for Pyrrole-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Data

This guide provides a comparative analysis of 1H NMR spectral data for various substituted 3,4-dialkyl-1H-pyrrole-2-carbaldehyde derivatives. While direct spectral assignments for 3,4-diethyl-1H-pyrrole-2-carbaldehyde are not extensively reported in publicly available literature, this guide presents data for structurally similar and relevant alternative compounds to aid in spectroscopic analysis and characterization. The information herein is intended to support researchers in identifying and confirming the structures of novel pyrrole derivatives, which are significant scaffolds in medicinal chemistry and materials science.

Performance Comparison: 1H NMR Data

The following table summarizes the 1H NMR chemical shifts (δ) for several pyrrole-2-carbaldehyde derivatives. This data allows for a direct comparison of the electronic environments of the protons within these heterocyclic systems. Variations in substituent patterns at the 3 and 4 positions, as well as on the pyrrole nitrogen, significantly influence the observed chemical shifts.

CompoundSolventCHO (s)Pyrrole H-5 (d)Pyrrole H-3/H-4 (m/d)N-H (br s)Other SignalsReference
Pyrrole-2-carboxaldehydeAcetone9.577.247.03, 6.3111.41-[1]
3,4-Dimethyl-1H-pyrrole-2-carboxaldehyde-----InChI=1S/C7H9NO/c1-5-3-8-7(4-9)6(5)2/h3-4,8H,1-2H3[2]
1-Ethyl-1H-pyrrole-2-carbaldehyde-----Molecular Formula: C7H9NO[3]
Diarylpyrrole-2-carbaldehyde Derivative 1CDCl39.786.97 (d, J=2.95 Hz)6.73 (d, J=2.95 Hz)-8.41-7.57 (m, 8H, Ar-H)[4]
Diarylpyrrole-2-carbaldehyde Derivative 2CDCl39.646.83 (d, J=3.30 Hz)6.65 (d, J=3.30 Hz)-7.89-7.30 (m, 8H, Ar-H)[4]
Diarylpyrrole-2-carbaldehyde Derivative 3CDCl39.417.00 (d, J=3.10 Hz)6.68 (d, J=3.10 Hz)-7.94-7.01 (m, 9H, Ar-H)[4]

Experimental Protocols

General Synthesis of Pyrrole-2-carbaldehydes via Vilsmeier-Haack Reaction

A common and efficient method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.[5] The following is a general procedure adapted from literature.

Materials:

  • Substituted Pyrrole

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM) or Ethylene dichloride

  • Sodium acetate trihydrate

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, cool dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl3) to the cooled DMF with stirring. Allow the mixture to stir for 15-30 minutes to form the Vilsmeier reagent.

  • Dissolve the starting substituted pyrrole in a suitable solvent like dichloromethane (DCM) or ethylene dichloride.

  • Add the pyrrole solution dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 15-30 minutes.

  • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate trihydrate to hydrolyze the intermediate.

  • Reflux the mixture for another 15 minutes.

  • After cooling, extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

1H NMR Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl3, Acetone-d6)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Dissolve approximately 5-10 mg of the purified pyrrole-2-carbaldehyde derivative in about 0.5-0.7 mL of a suitable deuterated solvent in a clean NMR tube.

  • Add a small amount of TMS as an internal standard (δ 0.00 ppm).

  • Acquire the 1H NMR spectrum according to the instrument's standard procedures.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to TMS.

  • Analyze the coupling constants (J) in Hertz (Hz) to determine the connectivity of protons.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of pyrrole-2-carbaldehyde derivatives.

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_output Output start Starting Materials (Pyrrole, DMF, POCl3) reaction Vilsmeier-Haack Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification nmr 1H NMR Spectroscopy purification->nmr data Data Processing & Analysis nmr->data comparison Comparison with Literature Data data->comparison guide Publish Comparison Guide comparison->guide

Caption: Workflow for the synthesis and spectroscopic analysis of pyrrole-2-carbaldehyde derivatives.

References

Mass Spectrometry for the Analysis of Pyrrole Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of pyrrole-containing compounds is crucial in various fields, from medicinal chemistry to materials science. Mass spectrometry (MS) stands as a powerful analytical technique for the identification and quantification of these heterocyclic compounds. This guide provides a comprehensive comparison of different MS ionization techniques and mass analyzers for the analysis of pyrrole reaction products, supported by experimental data and detailed protocols.

Comparison of Ionization Techniques: ESI vs. APCI

The choice of ionization technique is paramount for the successful analysis of pyrrole derivatives. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are two of the most common ion sources used in liquid chromatography-mass spectrometry (LC-MS).

Electrospray Ionization (ESI): This soft ionization technique is well-suited for polar and thermally labile molecules.[1] In ESI, a high voltage is applied to a liquid stream, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI is particularly effective for pyrrole derivatives with polar functional groups that can readily accept or lose a proton.

Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is more suitable for less polar and more volatile compounds that are not easily ionized by ESI.[1] In APCI, the sample is vaporized in a heated nebulizer, and the resulting gas-phase molecules are ionized by corona discharge. This technique is often a good alternative for N-substituted pyrroles and other derivatives with lower polarity.

The selection between ESI and APCI often depends on the specific characteristics of the pyrrole derivative being analyzed. A study comparing ESI and APCI for the analysis of various compounds, including those with nitrogen-containing heterocyclic structures, demonstrated that ESI generally provides better sensitivity for polar compounds, while APCI can be more effective for less polar analytes.[2] For instance, in the analysis of a range of pesticides, ESI was found to be more efficient for the majority of the compounds.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in the liquid phaseGas-phase chemical ionization via corona discharge
Analyte Polarity Ideal for polar to moderately polar compoundsIdeal for moderately polar to non-polar compounds
Thermal Stability Suitable for thermally labile compounds[1]Requires analytes to be thermally stable to withstand vaporization
Sensitivity Generally higher for polar, ionizable compounds[2]Can be more sensitive for less polar, volatile compounds
Matrix Effects Can be more susceptible to ion suppressionGenerally less prone to matrix effects than ESI
Typical Analytes Pyrrole-carboxylic acids, hydroxylated pyrroles, pyrrole-containing peptidesN-alkylated pyrroles, pyrroles with large non-polar substituents

Table 1: Comparison of ESI and APCI Ionization Techniques for Pyrrole Analysis.

Comparison of High-Resolution Mass Analyzers: Q-TOF vs. Orbitrap

For accurate mass measurements and structural elucidation of unknown pyrrole reaction products, high-resolution mass spectrometry (HRMS) is indispensable. Quadrupole time-of-flight (Q-TOF) and Orbitrap are two of the leading HRMS technologies.

Quadrupole Time-of-Flight (Q-TOF): This hybrid mass analyzer combines a quadrupole for precursor ion selection and a time-of-flight analyzer for high-resolution mass detection. Q-TOF instruments are known for their fast acquisition speeds, making them highly compatible with fast chromatography techniques. They typically offer mass resolution in the range of 30,000 to 50,000 and mass accuracy of 1-2 ppm.[3]

Orbitrap: The Orbitrap is a high-resolution mass analyzer where ions are trapped in an electrostatic field and their oscillation frequencies are converted to mass-to-charge ratios. Orbitrap instruments are renowned for their exceptional mass resolution (often exceeding 100,000) and sub-ppm mass accuracy.[4] This high resolving power is particularly advantageous for separating isobaric interferences and confidently determining elemental compositions. However, Orbitrap instruments generally have slower scan speeds compared to Q-TOFs.[3]

The choice between a Q-TOF and an Orbitrap depends on the specific analytical needs. For routine screening and quantification where high throughput is essential, a Q-TOF may be preferred. For the detailed structural characterization of novel pyrrole compounds and the analysis of complex mixtures where the highest mass accuracy and resolution are required, an Orbitrap is often the instrument of choice.

FeatureQuadrupole Time-of-Flight (Q-TOF)Orbitrap
Mass Resolution 30,000 - 50,000> 100,000 (up to 280,000 or higher)[4]
Mass Accuracy 1 - 2 ppm[3]< 1 ppm[4]
Scan Speed FasterSlower
Dynamic Range GoodExcellent
Cost Generally lowerGenerally higher
Primary Application High-throughput screening, quantification, general unknown identificationStructural elucidation, metabolomics, analysis of complex mixtures

Table 2: Comparison of Q-TOF and Orbitrap Mass Analyzers for Pyrrole Analysis.

Experimental Protocols

General Protocol for LC-MS/MS Analysis of Pyrrole Reaction Products

This protocol provides a general workflow for the quantitative analysis of pyrrole derivatives using LC-MS/MS. Optimization of specific parameters will be required for individual compounds.

1. Sample Preparation:

  • Dissolve the pyrrole reaction product in a suitable organic solvent (e.g., methanol, acetonitrile) to create a stock solution (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution to prepare calibration standards and quality control (QC) samples at appropriate concentrations.

  • For samples in complex matrices (e.g., biological fluids, environmental samples), a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences. A validated method for the analysis of pyrrole-2,3,5-tricarboxylic acid in human skin biopsies involved an oxidative degradation procedure followed by solvent reconstitution.[5]

2. LC-MS/MS System and Conditions:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used for the separation of pyrrole derivatives.

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid (0.1%) to improve peak shape and ionization efficiency.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ion Source: ESI or APCI, depending on the polarity and volatility of the analyte.

    • Polarity: Positive or negative ion mode, determined by the analyte's ability to be protonated or deprotonated.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor-to-product ion transitions should be optimized for each analyte.

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, gas flow rates, temperature) and collision energy for each MRM transition to maximize sensitivity.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the analyte against its concentration.

  • Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.

  • Validate the method according to relevant guidelines, assessing parameters such as linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ). For example, a validated LC/MS/MS method for pyrrole-2,3,5-tricarboxylic acid had a linear range of 1-1000 ng/mL.[5]

Visualizations

Logical Workflow for Method Selection

method_selection start Start: Analyze Pyrrole Reaction Product polarity Assess Analyte Polarity and Thermal Stability start->polarity esi Select ESI polarity->esi Polar / Thermally Labile apci Select APCI polarity->apci Less Polar / Thermally Stable analysis_goal Define Analysis Goal esi->analysis_goal apci->analysis_goal quantification Select Q-TOF or Triple Quadrupole analysis_goal->quantification Quantification / High-Throughput elucidation Select Orbitrap or Q-TOF analysis_goal->elucidation Structural Elucidation / High Resolution protocol Develop and Validate LC-MS Method quantification->protocol elucidation->protocol end End: Report Results protocol->end

A decision tree for selecting the appropriate MS method.

General Fragmentation Pathway of 2-Substituted Pyrroles

The fragmentation of pyrrole derivatives is highly dependent on the nature and position of their substituents. A study on 2-substituted pyrroles using ESI-MS/MS revealed characteristic fragmentation patterns.[6] For derivatives with aromatic side chains, common losses include water, aldehydes, and the pyrrole moiety itself from the protonated molecule.

fragmentation_pathway M [M+H]+ (Protonated 2-Aryl-Substituted Pyrrole) loss_h2o Loss of H2O M->loss_h2o loss_aldehyde Loss of Aldehyde M->loss_aldehyde loss_pyrrole Loss of Pyrrole Moiety M->loss_pyrrole fragment1 Fragment Ion 1 loss_h2o->fragment1 fragment2 Fragment Ion 2 loss_aldehyde->fragment2 fragment3 Fragment Ion 3 loss_pyrrole->fragment3

Fragmentation of 2-aryl-substituted pyrroles.[6]

Experimental Workflow for Pyrrole Analysis

experimental_workflow sample_prep 1. Sample Preparation (Dilution, Extraction) lc_separation 2. LC Separation (Reversed-Phase) sample_prep->lc_separation ionization 3. Ionization (ESI or APCI) lc_separation->ionization ms_analysis 4. Mass Analysis (Q-TOF or Orbitrap) ionization->ms_analysis data_processing 5. Data Processing (Quantification, Identification) ms_analysis->data_processing

A typical workflow for LC-MS analysis of pyrroles.

References

Comparative study of alkyl-substituted carbatripyrrins.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Alkyl-Substituted Carbatripyrrins for Researchers and Drug Development Professionals

This guide provides a detailed comparison of alkyl-substituted carbatripyrrins, focusing on their synthesis, solubility, and spectroscopic properties. The information is intended for researchers, scientists, and professionals in drug development who are interested in the potential of these molecules as precursors for novel carbaporphyrinoid structures. The presence of alkyl substituents has been shown to influence the solubility and electronic properties of these compounds, which is a critical consideration for their application in medicinal chemistry and materials science.

Performance Comparison: Methyl vs. Ethyl Substitution

The primary distinction among the studied alkyl-substituted carbatripyrrins lies in the nature of the alkyl group—typically methyl versus ethyl. This choice of substitution has significant implications for the solubility of the resulting carbaporphyrinoids.

Solubility: Ethyl-substituted carbaporphyrins have demonstrated markedly superior solubility characteristics compared to their methyl-substituted counterparts.[1][2] For instance, tetramethyldiethylcarbaporphyrin showed poor solubility, whereas hexaethylcarbaporphyrin was more readily soluble.[1] This is a crucial factor, as poor solubility can hinder characterization and application. The limited solubility of methyl-substituted carbaporphyrins often necessitates obtaining NMR spectra at elevated temperatures (50–55 °C).[1][2]

Spectroscopic Properties: The electronic absorption spectra of carbaporphyrins are influenced by alkyl substitution. Generally, alkyl groups act as weak auxochromes, causing slight shifts in the absorption bands.[2] Ethyl groups, being more electron-donating than methyl groups, are more effective at inducing these changes, leading to absorptions at slightly longer wavelengths.[1]

Proton NMR spectroscopy confirms the diatropic ring currents characteristic of these aromatic macrocycles. Upon protonation with trifluoroacetic acid (TFA), these ring currents are enhanced.[2]

While specific quantitative data on the electrochemical properties and stability of different alkyl-substituted carbatripyrrins are not extensively available in the current literature, carbaporphyrinoid systems, in general, are known to form stable organometallic complexes and exhibit interesting redox behaviors.[3][4]

Quantitative Data Summary

The following table summarizes the key comparative data for representative methyl- and ethyl-substituted carbatripyrrin derivatives.

PropertyMethyl-Substituted Derivative (18a/18c)Ethyl-Substituted Derivative (18b/18d)Reference
Solubility Poor, requiring elevated temperatures for NMR analysis.Superior solubility characteristics.[1][2]
UV-Vis (Soret Band) Intermediary results noted for dimethyl carbaporphyrin.423 nm for hexaethylcarbaporphyrin (18b).[1]
¹H NMR (Internal CH) Characterization is difficult due to poor solubility.-6.71 ppm (for 18bH+), indicating a strong ring current.[1][2]
¹H NMR (meso-protons) Characterization is difficult due to poor solubility.10.32 and 10.05 ppm (for 18bH+).[1][2]
¹³C NMR (Internal C) Data not readily available due to solubility issues.109.5 ppm (for 18b).[1][2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of alkyl-substituted carbatripyrrins are crucial for reproducibility and further research.

Synthesis of Alkyl-Substituted Carbatripyrrins

The general synthesis involves a base-catalyzed condensation of a dihydrofulvene with a pyrrole aldehyde.[1][2]

Example: Synthesis of a Tetramethylcarbatripyrrin

  • Fulvene Preparation: Technical grade indene is reacted with 3,4-dimethylpyrrole-2-carboxaldehyde and potassium hydroxide in refluxing ethanol to yield the corresponding fulvene.

  • Dihydrofulvene Preparation: The fulvene is then reduced to a crude dihydrofulvene.

  • Condensation: A mixture of the crude dihydrofulvene and 3,4-dimethylpyrrole-2-carbaldehyde is taken up in ethanol containing potassium hydroxide.

  • Reflux: The mixture is stirred under reflux for 2 days.

  • Isolation: The resulting precipitate is collected by suction filtration, washed with cold ethanol, and vacuum dried to obtain the carbatripyrrin.

Spectroscopic Characterization

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.

  • Samples are dissolved in CDCl₃, and chemical shifts are reported in ppm relative to the residual solvent peak.

  • For poorly soluble compounds, spectra may need to be acquired at elevated temperatures.

UV-Vis Spectroscopy:

  • Electronic absorption spectra are recorded on a suitable spectrophotometer.

  • Samples are dissolved in a solvent such as dichloromethane.

  • The effect of protonation can be studied by the addition of trifluoroacetic acid (TFA).

Visualizing the Synthesis Pathway

The following diagram illustrates the general workflow for the synthesis of carbaporphyrins from alkyl-substituted carbatripyrrins.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Indene Indene Fulvene Fulvene Derivative Indene->Fulvene KOH, EtOH, reflux PyrroleAldehyde Alkyl-substituted Pyrrole Aldehyde PyrroleAldehyde->Fulvene Carbatripyrrin Alkyl-Substituted Carbatripyrrin PyrroleAldehyde->Carbatripyrrin Dihydrofulvene Dihydrofulvene Fulvene->Dihydrofulvene Reduction Dihydrofulvene->Carbatripyrrin KOH, EtOH, reflux Carbaporphyrin Alkyl-Substituted Carbaporphyrin Carbatripyrrin->Carbaporphyrin TFA, CH2Cl2 PyrroleDialdehyde Pyrrole Dialdehyde PyrroleDialdehyde->Carbaporphyrin

Caption: General synthesis pathway for alkyl-substituted carbaporphyrins.

References

A Researcher's Guide to Sourcing and Purity Verification of 3,4-diethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the reliability and reproducibility of experimental outcomes. This guide provides a comparative overview of suppliers for 3,4-diethyl-1H-pyrrole-2-carbaldehyde (CAS No. 1006-26-4) and outlines a comprehensive experimental protocol for in-house purity verification.

Supplier Overview

Directly accessible, quantitative purity data for this compound is not consistently provided by suppliers. Researchers are strongly encouraged to request a Certificate of Analysis (CoA) prior to purchase and to perform independent purity verification upon receipt.

SupplierWebsiteCAS NumberReported PurityNotes
DempoChemdempochem.com1006-26-4CoA availableA manufacturer of the compound.
Appchemap-chem.com1006-26-4Not specifiedListed as a catalog item.
ChemicalBookchemicalbook.com1006-26-4Not specifiedLists multiple potential suppliers.
Molbasemolbase.com1006-26-4Not specifiedPlatform with multiple listed suppliers.
CASGETcasget.com1006-26-4Not specifiedLists the compound for sale.

Note: The absence of readily available, detailed purity data from many suppliers underscores the critical need for independent analytical verification.

Experimental Workflow for Purity Assessment

The following diagram outlines a robust workflow for the comprehensive purity assessment of a supplied sample of this compound.

G cluster_0 Initial Sample Handling cluster_1 Qualitative & Quantitative Analysis cluster_2 Data Interpretation & Final Assessment A Receive Chemical Sample B Log Sample and Request CoA A->B C Visual Inspection B->C D Prepare Stock Solution in Suitable Solvent (e.g., Acetonitrile, Methanol, or Deuterated Solvent) C->D Sample passes visual inspection E HPLC-UV/MS Analysis D->E F Quantitative ¹H NMR (qNMR) Analysis D->F G GC-MS Analysis D->G H LC-MS Analysis for Non-volatile Impurities D->H I Integrate Data from All Analyses E->I F->I G->I H->I J Identify and Quantify Impurities I->J K Final Purity Statement J->K

Caption: Workflow for Purity Verification of Chemical Reagents.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the workflow. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and observed sample characteristics.

High-Performance Liquid Chromatography (HPLC-UV/MS)

Objective: To separate and quantify the main component and any non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector and preferably a mass spectrometer (MS).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute all components, and then return to initial conditions for re-equilibration. For example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV detection at a wavelength determined by a preliminary UV scan of the compound (a starting point could be 254 nm and 280 nm). MS detection in both positive and negative ion modes to identify the mass of the parent compound and any impurities.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase B (Acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution with a 50:50 mixture of mobile phase A and B to a final concentration of 50-100 µg/mL.

  • Purity Calculation: Purity is typically calculated based on the area percent of the main peak relative to the total area of all observed peaks at a non-saturating wavelength.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To obtain an absolute purity value by comparing the integral of a known proton signal from the analyte to that of a certified internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple proton spectrum that does not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3, or Acetonitrile-d3).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg).

    • Dissolve both weighed materials in a precise volume of the deuterated solvent in a volumetric flask.

    • Transfer an appropriate amount of the solution to an NMR tube.

  • Acquisition Parameters:

    • Ensure a sufficient relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons (a D1 of at least 5 times the longest T1 is recommended; 30-60 seconds is often a safe starting point).

    • Use a calibrated 90° pulse.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50-70 °C, hold for 2 minutes.

    • Ramp: Increase at 10-15 °C/min to 250-280 °C.

    • Final hold: Hold for 5-10 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 100-200 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Analysis: The resulting chromatogram will show the separation of volatile components. The mass spectrum of each peak can be used to identify potential impurities by comparison to spectral libraries (e.g., NIST). Purity is estimated by the area percent of the main peak.

By employing this multi-technique approach, researchers can confidently ascertain the purity of their this compound, ensuring the integrity of their subsequent research and development activities.

Unlocking Insights: A Guide to Cross-Referencing Experimental Data with Chemical Databases

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery and development, the ability to contextualize experimental findings within the vast repository of existing chemical and biological knowledge is paramount. This guide provides a comprehensive comparison of methodologies for cross-referencing in-house experimental data with public chemical databases. By effectively integrating your results with these powerful resources, researchers can accelerate lead optimization, identify potential off-target effects, and gain deeper insights into the mechanisms of action of novel compounds.

The Power of the Pivot: From Raw Data to Actionable Knowledge

Experimental research, particularly in high-throughput screening (HTS) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, generates vast quantities of data. While essential, this raw data gains its true value when cross-referenced with chemical databases. This process allows researchers to:

  • Validate novel findings: Compare the bioactivity of a hit compound with previously reported data for structurally similar molecules.

  • Identify potential liabilities: Uncover known toxicity or off-target effects associated with a chemical scaffold.

  • Generate new hypotheses: Discover unexpected relationships between chemical structures and biological activities.

  • Inform lead optimization: Guide the design of more potent and selective analogs by understanding structure-activity relationships (SAR).

Key Experimental Data for Cross-Referencing

The following tables summarize common quantitative data from key experimental protocols that are ripe for cross-referencing with chemical databases.

High-Throughput Screening (HTS) Data

Objective: To rapidly assess the biological activity of a large number of compounds against a specific target.

ParameterDescriptionExample Value
Compound ID Unique identifier for the tested molecule.XYZ-123
Target The biological entity (e.g., enzyme, receptor) being assayed.Kinase ABC
Assay Type The methodology used to measure activity (e.g., FRET, Luminescence).FRET
IC50 / EC50 (µM) Concentration of the compound that inhibits or activates the target by 50%.0.5
Percent Inhibition (%) The percentage of target activity inhibited at a specific compound concentration.95% at 10 µM
Z'-factor A statistical measure of the quality of the HTS assay.0.8
ADMET Profile Data

Objective: To assess the drug-like properties of a compound.

ParameterDescriptionExample Value
Compound ID Unique identifier for the tested molecule.XYZ-123
Assay Type Specific ADMET property being measured.Microsomal Stability
Half-life (t½, min) Time taken for the concentration of the compound to reduce by half.45
Intrinsic Clearance (CLint, µL/min/mg) Measure of the rate of metabolism by liver microsomes.25
Permeability (Papp, 10⁻⁶ cm/s) Rate of passage of a compound through a cell monolayer (e.g., Caco-2).15
Solubility (µg/mL) The maximum concentration of a compound that can dissolve in a solvent.150
Plasma Protein Binding (%) The extent to which a compound binds to proteins in the blood plasma.85%

A Practical Guide to Leading Chemical Databases

Several publicly accessible databases are invaluable for cross-referencing experimental data. Below is a comparison of three of the most prominent resources.

DatabaseKey Features for Cross-ReferencingBest Suited For
PubChem - Massive repository of chemical substances and their biological activities from various sources, including HTS data.[1][2][3] - Integrated with other NCBI databases like PubMed and Protein.[1] - Allows for structure-based (2D and 3D) and substructure searches.[2]Broad searches for any reported bioactivity of a compound or structurally similar molecules.
ChEMBL - Manually curated database of bioactive molecules with drug-like properties.[4][5] - Focuses on structure-activity relationships and target-based data from medicinal chemistry literature.[4] - Standardized bioactivity data (pChEMBL values) allows for easier comparison across different assays.[6]Detailed investigation of on-target and off-target activities, and for building SAR models.
DrugBank - Comprehensive resource combining detailed drug data with extensive drug target information.[7] - Contains information on pharmacokinetics, pharmacodynamics, and drug-drug interactions.[7] - Useful for understanding the clinical context of a compound or its analogs.Investigating the properties of known drugs and clinical candidates that are structurally related to a compound of interest.

Experimental Protocols: A Closer Look

Detailed and reproducible experimental protocols are the bedrock of reliable data. Here are methodologies for two key assays.

Cell-Based High-Throughput Screening for Kinase Inhibitors

1. Cell Culture and Plating:

  • Culture a human cancer cell line known to overexpress the target kinase (e.g., HeLa cells for Kinase ABC) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed the cells into 384-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.[8]

2. Compound Treatment:

  • Prepare a 10 mM stock solution of the test compounds in DMSO.
  • Perform a serial dilution to create a range of concentrations (e.g., from 0.01 µM to 100 µM).
  • Add the compounds to the cell plates using an automated liquid handler. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.[8]

3. Lysis and Detection:

  • After a 48-hour incubation with the compounds, lyse the cells using a suitable lysis buffer.
  • Use a luminescence-based kinase activity assay kit that measures ATP consumption.
  • Read the luminescence signal on a plate reader.

4. Data Analysis:

  • Normalize the data to the controls.
  • Calculate the percent inhibition for each compound concentration.
  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Microsomal Stability Assay

1. Preparation of Reagents:

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4).
  • Prepare a 1 mg/mL solution of human liver microsomes in the phosphate buffer.[9][10]
  • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[9][10]

2. Incubation:

  • In a 96-well plate, add the test compound (final concentration of 1 µM) to the microsomal solution.
  • Pre-incubate the plate at 37°C for 10 minutes.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.[9][11]

3. Sampling and Reaction Termination:

  • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[9]

4. Analysis:

  • Centrifuge the samples to precipitate the proteins.
  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
  • Plot the natural logarithm of the percentage of remaining compound against time.
  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.[9][11]

Visualizing the Connections: Workflows and Pathways

Understanding the flow of experiments and the biological context of a target is crucial. The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway.

experimental_workflow cluster_experiment Experimental Phase cluster_database Database Cross-Referencing cluster_analysis Data Analysis & Decision Making HTS High-Throughput Screening Hit_Confirmation Hit Confirmation & IC50 HTS->Hit_Confirmation Primary Hits ADMET_Screening ADMET Screening Hit_Confirmation->ADMET_Screening Confirmed Hits PubChem PubChem Search ADMET_Screening->PubChem ChEMBL ChEMBL Analysis PubChem->ChEMBL DrugBank DrugBank Comparison ChEMBL->DrugBank Off_Target_Prediction Off-Target Prediction ChEMBL->Off_Target_Prediction SAR_Analysis SAR Analysis DrugBank->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection Off_Target_Prediction->Lead_Selection

A typical workflow for cross-referencing experimental data.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Regulates Growth_Factor Growth Factor Growth_Factor->Receptor Binds

A hypothetical cell signaling pathway relevant to drug discovery.

Case Study: From HTS Hit to Optimized Lead

Scenario: A high-throughput screen for inhibitors of the novel kinase "Kinase-X" identifies a hit compound, XYZ-123 , with an IC50 of 0.8 µM. An initial ADMET screen reveals good microsomal stability (t½ = 55 min) but moderate permeability.

Cross-Referencing in Action:

  • PubChem Search: A structure similarity search for XYZ-123 in PubChem reveals several structurally related compounds. Bioassay data linked to these compounds indicate that some analogs have been tested against other kinases, with varying degrees of selectivity. This provides an initial picture of the potential for off-target effects.

  • ChEMBL Analysis: A more focused search in ChEMBL for the chemical scaffold of XYZ-123 uncovers curated data from several publications. The standardized pChEMBL values allow for a direct comparison of the potency of related compounds against a panel of kinases. This analysis reveals that a minor structural modification on a related compound significantly improved selectivity for a kinase in the same family as Kinase-X.

  • DrugBank Comparison: One of the structurally similar compounds identified in the searches is a known clinical candidate that was discontinued due to poor pharmacokinetic properties. A review of its data in DrugBank highlights potential metabolic liabilities that may also be relevant to XYZ-123.

Outcome:

The cross-referencing process provided crucial insights that guided the lead optimization strategy. The SAR data from ChEMBL suggested specific structural modifications to improve selectivity. The information from DrugBank prompted further metabolic studies earlier than planned, leading to the identification and mitigation of a potential metabolic hotspot in the XYZ-123 scaffold. The result was the development of a more potent, selective, and metabolically stable lead candidate.

By systematically integrating experimental data with the wealth of information available in chemical databases, research teams can make more informed decisions, accelerate the drug discovery pipeline, and ultimately increase the likelihood of success in bringing novel therapeutics to the clinic.

References

Distinguishing Asymmetrical Carbaporphyrin Isomers via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of asymmetrical carbaporphyrin isomers is a critical step in harnessing their unique photophysical and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for this purpose, offering unparalleled insight into the nuanced structural differences between these isomers. This guide provides a comparative analysis of NMR data for distinguishing asymmetrical carbaporphyrin isomers, supported by experimental protocols and data visualizations.

Carbaporphyrins, porphyrinoids where a carbon atom replaces one of the pyrrolic nitrogen atoms, can exist as various structural isomers depending on the position of the carbon atom and the arrangement of the remaining nitrogen atoms. Asymmetrical isomers, such as N-confused porphyrins, exhibit distinct electronic and coordination properties, making their unambiguous identification essential. This is primarily achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and NOESY) NMR experiments.

Comparative NMR Data of Asymmetrical Carbaporphyrin Isomers

The key to distinguishing asymmetrical carbaporphyrin isomers lies in the distinct chemical environments of their protons and carbons, which are reflected in their NMR spectra. The asymmetrical nature of these molecules leads to a lower symmetry compared to their parent porphyrins, resulting in more complex and informative NMR spectra.

N-confused porphyrins, a prominent class of asymmetrical carbaporphyrins, are characterized by one inverted pyrrole ring, placing one nitrogen atom on the periphery and a C-H group in the core. This structural feature is the primary source of the significant differences observed in their NMR spectra compared to regular porphyrins.

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for key protons and carbons in N-confused tetraphenylporphyrin (N-CTPP), a well-studied example of an asymmetrical carbaporphyrin, in its free-base form. These values are contrasted with those of the symmetrical tetraphenylporphyrin (TPP) for comparative purposes.

Nucleus Position N-Confused Tetraphenylporphyrin (N-CTPP) Chemical Shift (δ, ppm) Tetraphenylporphyrin (TPP) Chemical Shift (δ, ppm) Key Distinguishing Features
¹H Inner C-H~ -4.0 to -6.5[1]N/AThe highly shielded, upfield signal is a hallmark of the internal carbon of the confused pyrrole ring.
Inner N-H~ -2.5 to -3.5 and ~1.0 to 2.0~ -2.7The presence of multiple, distinct N-H signals reflects the lower symmetry and different chemical environments of the inner nitrogens.
β-Pyrrolic~ 8.5 to 9.5~ 8.8The β-protons of the confused pyrrole ring often show distinct chemical shifts from those on the regular pyrrole rings.
meso-Phenyl~ 7.7 to 8.3~ 7.7 (m) and 8.2 (o)The phenyl proton signals can be more complex due to the overall lower symmetry of the macrocycle.
¹³C Inner C~ 100 - 110N/AThe signal for the internal sp² carbon is a definitive marker for the carbaporphyrin framework.
α-Pyrrolic (Confused)~ 140 - 150~ 145The α-carbons of the inverted pyrrole ring exhibit chemical shifts that can be distinguished from those of the regular pyrroles.
α-Pyrrolic (Regular)~ 145 - 155~ 145
β-Pyrrolic (Confused)~ 120 - 130~ 131
β-Pyrrolic (Regular)~ 130 - 135~ 131
meso-Carbons~ 115 - 125~ 120

Note: Chemical shifts are solvent and temperature-dependent. The values presented are typical ranges observed in CDCl₃.

Experimental Protocols

Accurate and reproducible NMR data are contingent on meticulous experimental execution. Below are detailed methodologies for key NMR experiments used in the characterization of asymmetrical carbaporphyrin isomers.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for N-confused porphyrins, as it provides good solubility and minimal interference in the spectral regions of interest. Other solvents such as d₆-DMSO may be used to investigate tautomeric equilibria.[1]

  • Concentration: Prepare a solution with a concentration of approximately 1-5 mg of the carbaporphyrin isomer in 0.5-0.7 mL of the deuterated solvent.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra (δ = 0.00 ppm).

1D NMR Spectroscopy (¹H and ¹³C)
  • Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion, which is crucial for resolving the complex spectra of these isomers.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -5 to 10 ppm to encompass both the upfield inner C-H and downfield aromatic protons.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 160 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 or more, due to the low natural abundance of ¹³C.

2D NMR Spectroscopy (COSY and NOESY)

Two-dimensional NMR experiments are indispensable for assigning specific proton resonances and confirming the through-bond and through-space connectivities that differentiate isomers.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two to three bonds.

    • Pulse Sequence: Standard COSY-90 or DQF-COSY.

    • Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans per Increment: 8-16.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space (typically < 5 Å), irrespective of their through-bond connectivity. This is particularly useful for determining the stereochemistry and conformation of the macrocycle.[2][3][4]

    • Pulse Sequence: Standard NOESY pulse sequence with a mixing time.

    • Mixing Time: The mixing time is a crucial parameter and may need to be optimized (typically ranging from 300 ms to 800 ms).

    • Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans per Increment: 16-32.

Data Visualization and Interpretation

Visualizing the relationships between different NMR parameters and the isomeric structures is crucial for a clear understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical connections in the data analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of Asymmetrical Carbaporphyrin Purification Chromatographic Purification Synthesis->Purification SamplePrep Sample Preparation (CDCl3, TMS) Purification->SamplePrep OneD_NMR 1D NMR (¹H, ¹³C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR (COSY, NOESY) SamplePrep->TwoD_NMR DataProcessing Data Processing & Referencing OneD_NMR->DataProcessing TwoD_NMR->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shifts, Coupling Constants) DataProcessing->SpectralAnalysis StructureDetermination Isomer Structure Determination SpectralAnalysis->StructureDetermination

Experimental workflow for NMR analysis of asymmetrical carbaporphyrin isomers.

The logical process of distinguishing isomers based on their NMR data can be visualized as a decision tree, where specific spectral features point towards a particular isomeric structure.

logical_relationship cluster_data NMR Data cluster_features Key Spectral Features cluster_isomer Isomer Identification H1_NMR ¹H NMR Spectrum Inner_CH Upfield Inner C-H Signal H1_NMR->Inner_CH Multiple_NH Multiple Inner N-H Signals H1_NMR->Multiple_NH C13_NMR ¹³C NMR Spectrum Inner_C Inner Carbon Signal C13_NMR->Inner_C COSY COSY Spectrum Cross_Peaks Specific COSY/NOESY Cross-Peaks COSY->Cross_Peaks NOESY NOESY Spectrum NOESY->Cross_Peaks Asymmetrical_Isomer Asymmetrical Carbaporphyrin Isomer (e.g., N-Confused) Inner_CH->Asymmetrical_Isomer Present Symmetrical_Isomer Symmetrical Porphyrin Inner_CH->Symmetrical_Isomer Absent Multiple_NH->Asymmetrical_Isomer Present Multiple_NH->Symmetrical_Isomer Absent Inner_C->Asymmetrical_Isomer Present Inner_C->Symmetrical_Isomer Absent Cross_Peaks->Asymmetrical_Isomer Confirms Connectivity

Logical relationship for identifying asymmetrical carbaporphyrin isomers from NMR data.

References

A Greener Synthesis: Comparing Enzymatic and Established Chemical Routes to Amoxicillin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of more efficient, cost-effective, and environmentally benign synthetic methodologies is a constant driver of innovation. This guide provides an objective comparison between the emerging enzymatic synthesis of amoxicillin and the established chemical manufacturing processes, supported by experimental data.

The production of amoxicillin, a cornerstone antibiotic, has traditionally relied on chemical synthesis pathways. However, the principles of green chemistry have spurred the development of enzymatic alternatives that promise significant advantages in terms of environmental impact and operational efficiency. This guide delves into the specifics of both approaches, offering a clear comparison for informed decision-making in pharmaceutical development and manufacturing.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for the enzymatic and conventional chemical synthesis of amoxicillin, providing a clear overview of their respective performance.

ParameterEnzymatic SynthesisEstablished Chemical Synthesis (Dane Salt Route)
Typical Yield 50% - 92.4%[1][2][3]77% - 82%
Reaction Temperature 25°C - 35°C[2]As low as -30°C[4]
Key Reagents 6-Aminopenicillanic acid (6-APA), D-p-hydroxyphenylglycine methyl ester (HPGM), Immobilized Penicillin G Acylase[2]6-APA, D-(-)-p-hydroxyphenylglycine, Dane salt of ethyl acetoacetate, Pivaloyl chloride[5]
Solvents Primarily aqueous buffer, sometimes with co-solvents like ethylene glycol[6]Chlorinated solvents (e.g., methylene chloride)[4]
Byproducts/Waste Fewer byproducts, biodegradable waste.[7]Significant generation of non-recyclable chemical waste.[4]
Process Steps Fewer steps, potentially a one-pot synthesis.[4][8]Multiple steps involving protection and deprotection of functional groups.[4]
Product Purity High purity, often exceeding 99.8%.[3]High purity achievable after extensive purification.

Experimental Protocols: A Closer Look at the Methodologies

Established Method: Chemical Synthesis (Dane Salt Route)

The conventional industrial production of amoxicillin often employs the Dane salt route. This multi-step process involves the protection of the amino group of D-(-)-p-hydroxyphenylglycine, its activation, and subsequent coupling with 6-aminopenicillanic acid (6-APA), followed by deprotection.

Key Experimental Steps:

  • Dane Salt Formation: D-(-)-p-hydroxyphenylglycine is reacted with ethyl acetoacetate in the presence of a base to form the corresponding Dane salt, protecting the amino group.

  • Activation: The Dane salt is then treated with pivaloyl chloride to form a mixed anhydride, which serves as an activated acylating agent.

  • Acylation: The activated side chain is reacted with 6-APA at very low temperatures (often around -30°C) in the presence of a chlorinated solvent like methylene chloride.

  • Deprotection and Isolation: The protecting group is removed under acidic conditions, and the amoxicillin is then precipitated, filtered, and dried. This process requires significant purification steps to remove residual solvents and byproducts.

New Synthetic Route: Enzymatic Synthesis

The enzymatic synthesis of amoxicillin represents a more sustainable approach, utilizing the catalytic activity of enzymes like Penicillin G Acylase (PGA). This method typically involves the direct coupling of the side chain precursor with the 6-APA nucleus in an aqueous environment.

Key Experimental Steps:

  • Enzyme Immobilization: Penicillin G Acylase is often immobilized on a solid support to allow for easy recovery and reuse of the biocatalyst.

  • Reaction Setup: Immobilized PGA is added to an aqueous buffer solution containing 6-aminopenicillanic acid and D-p-hydroxyphenylglycine methyl ester (HPGM).

  • Controlled Reaction: The reaction is carried out at a controlled pH (typically around 6.0-7.0) and a mild temperature (e.g., 25-35°C).[2]

  • Product Isolation: Upon completion of the reaction, the immobilized enzyme is filtered off for reuse. The amoxicillin product can then be isolated from the aqueous solution through crystallization by adjusting the pH.

Visualizing the Processes

To better illustrate the workflows, the following diagrams created using Graphviz highlight the key stages of each synthetic route.

Chemical_Synthesis_Workflow cluster_protection Side Chain Protection cluster_activation Activation cluster_coupling Coupling Reaction cluster_deprotection_purification Deprotection & Purification pHPG D-(-)-p-hydroxyphenylglycine DaneSalt Dane Salt Formation pHPG->DaneSalt MixedAnhydride Mixed Anhydride Formation DaneSalt->MixedAnhydride PivaloylChloride Pivaloyl Chloride PivaloylChloride->MixedAnhydride Acylation Acylation (-30°C) in Methylene Chloride MixedAnhydride->Acylation sAPA 6-APA sAPA->Acylation Deprotection Acidic Deprotection Acylation->Deprotection Purification Purification Deprotection->Purification Amoxicillin Amoxicillin Purification->Amoxicillin

Established Chemical Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Enzymatic Coupling cluster_purification Product Isolation APA 6-APA Reaction Enzymatic Reaction (25-35°C in Aqueous Buffer) APA->Reaction HPGM D-p-hydroxyphenylglycine methyl ester HPGM->Reaction ImmobilizedPGA Immobilized Penicillin G Acylase ImmobilizedPGA->Reaction Filtration Enzyme Filtration & Reuse Reaction->Filtration Crystallization Product Crystallization Filtration->Crystallization Amoxicillin Amoxicillin Crystallization->Amoxicillin

New Enzymatic Synthesis Workflow

Logical Comparison of Synthetic Routes

The following diagram illustrates the logical relationship and key differentiating factors between the two synthetic pathways.

Logical_Comparison cluster_chemical Established Chemical Route cluster_enzymatic New Enzymatic Route MultiStep Multi-step Process HarshConditions Harsh Conditions (-30°C) ToxicSolvents Use of Toxic Solvents HighWaste High Waste Generation FewerSteps Fewer Steps MildConditions Mild Conditions (25-35°C) AqueousMedium Aqueous Medium LowWaste Low Waste Generation Amoxicillin Amoxicillin Synthesis Amoxicillin->MultiStep Amoxicillin->FewerSteps

Key Differentiators in Amoxicillin Synthesis

References

Safety Operating Guide

Proper Disposal of 3,4-diethyl-1H-pyrrole-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 3,4-diethyl-1H-pyrrole-2-carbaldehyde (CAS No. 1006-26-4).

Safety and Hazard Information

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. However, standard laboratory best practices should always be followed. The product is chemically stable under standard ambient conditions. It is important to note that forms of this compound can be combustible, and some may cause skin and eye irritation.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this chemical.

  • Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or fumes.

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

Physical and Chemical Properties

A summary of the quantitative data available for this compound is provided in the table below.

PropertyValueReference
CAS Number 1006-26-4
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Melting Point/Range 43 - 46 °C (109 - 115 °F)
Boiling Point/Range 217 - 219 °C (423 - 426 °F)

Step-by-Step Disposal Procedures

While this compound is not classified as hazardous, it is crucial to adhere to proper disposal protocols to maintain a safe and compliant laboratory.

1. Unused or Expired Material:

  • Do not mix with other waste: Keep the chemical in its original container.

  • Labeling: Ensure the container is clearly and accurately labeled with the full chemical name and any other required information by your institution.

  • Waste Collection: Dispose of the contents and the container through an approved waste disposal plant or a licensed professional waste disposal service. Adhere to all national and local regulations for chemical waste disposal.

2. Contaminated Materials:

  • Empty Containers: Handle uncleaned containers in the same manner as the product itself. They should be disposed of through an authorized waste collection point.

  • Spill Cleanup: In case of a spill, avoid generating dust. For minor spills, clean up immediately using dry procedures. Place the spilled material in a clean, dry, sealable, and labeled container for disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G start Start: Disposal of This compound assess_waste Assess Waste Type start->assess_waste unused Unused/Expired Chemical assess_waste->unused Unused contaminated Contaminated Material (e.g., empty containers, spill cleanup) assess_waste->contaminated Contaminated original_container Keep in Original or Properly Labeled Container unused->original_container spill_container Place in a Labeled, Sealable Container for Disposal contaminated->spill_container no_mixing Do Not Mix with Other Waste original_container->no_mixing contact_ehs Contact Environmental Health & Safety (EHS) or Designated Waste Management no_mixing->contact_ehs spill_container->contact_ehs dispose Dispose via Approved Waste Disposal Service contact_ehs->dispose

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities. Always consult your institution's specific safety and disposal guidelines.

Personal protective equipment for handling 3,4-diethyl-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 3,4-diethyl-1H-pyrrole-2-carbaldehyde. Adherence to these procedures is vital for ensuring a safe laboratory environment.

1. Hazard Identification and Risk Assessment

Potential Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]

  • Flammability: The flammability of this specific compound is not detailed, but related compounds may be combustible.[5]

2. Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standard.[6] A face shield is required if there is a splash hazard.[6][7]Chemical-resistant gloves (e.g., nitrile, neoprene).[4][6] Inspect gloves before each use.[8]A flame-resistant lab coat, fully buttoned, with long sleeves.[4][7] Long pants and closed-toe shoes are mandatory.[4][6]Not generally required if handled in a certified chemical fume hood.[2] If a risk assessment indicates potential for inhalation, a NIOSH-approved respirator should be used.[4]
Running reactions and workup Chemical splash goggles and a face shield.[4][7]Chemical-resistant gloves. Change gloves immediately if contaminated.[9]Flame-resistant lab coat, long pants, and closed-toe shoes.[4][6] An apron may be necessary for splash protection.[9]Operations should be conducted in a chemical fume hood.[4]
Handling spills Full-face shield and chemical splash goggles.[7]Heavy-duty chemical-resistant gloves.[7]Chemical-resistant suit or coveralls.[10] Chemical-resistant boots.[7][10]A NIOSH-approved respirator with appropriate cartridges is required.[4][7]

3. Handling and Storage Procedures

  • Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[4][11]

  • Safe Handling: Avoid all personal contact, including inhalation of dust or vapors.[9][12] Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling.[1][4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][11] Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[3][5]

4. Spill and Emergency Procedures

  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE as outlined in the table above.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a major spill without proper training and equipment.

5. Disposal Plan

  • Waste Disposal: All waste containing this compound must be treated as hazardous waste.

  • Containers: Collect all waste in a properly labeled, sealed, and compatible container.[4] Do not mix with other waste streams unless explicitly instructed to do so.

  • Regulations: Dispose of all chemical waste in accordance with local, state, and federal regulations.[12][13]

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_reaction Perform Reaction handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate emergency_spill Spill Occurs handle_reaction->emergency_spill cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff emergency_evacuate Evacuate Area emergency_spill->emergency_evacuate emergency_notify Notify Supervisor/EH&S emergency_evacuate->emergency_notify

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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3,4-diethyl-1H-pyrrole-2-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.